2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZMYBGVLXPPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298457 | |
| Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3183-43-5 | |
| Record name | 3183-43-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid (CAS No. 3183-43-5) is a functionalized cyclobutane derivative with significant potential as a building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular scaffolds and protein degraders.[1] A thorough understanding of its physical properties is paramount for its effective handling, purification, reaction optimization, and formulation. This guide provides a comprehensive analysis of the key physicochemical and spectroscopic properties of this compound. We delve into both computed data and the standardized experimental methodologies required for its empirical validation, offering a framework for researchers to characterize this and similar molecules with high fidelity.
Molecular Identity and Core Physicochemical Parameters
The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and properties. This compound is a chiral molecule possessing a strained four-membered ring, a ketone, a carboxylic acid, and a gem-dimethyl group. These features collectively dictate its physical behavior.
Table 1: Molecular Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | PubChem[2] |
| CAS Number | 3183-43-5 | PubChem[2], Boston Molecules[1] |
| Molecular Formula | C₇H₁₀O₃ | PubChem[2], Boston Molecules[1] |
| Molecular Weight | 142.15 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | General chemical principles |
| XLogP3-AA | 0.1 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
Causality Insight: The low XLogP3 value of 0.1 suggests a relatively balanced hydrophilic-lipophilic character, indicating potential solubility in both polar and some non-polar organic solvents.[2] The presence of a carboxylic acid group (one hydrogen bond donor) and both ketone and carboxylic acid oxygens (three hydrogen bond acceptors) facilitates intermolecular interactions, which typically results in a solid state at room temperature and a higher melting point compared to non-polar analogs.[2]
Thermal and Solubility Profile
While specific experimental data for the melting and boiling points are not widely published, we can outline the standard methodologies for their determination and predict the expected behavior based on the molecular structure.
Melting Point and Thermal Stability
The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range is expected.
-
Predicted Behavior: Due to its polarity and capacity for hydrogen bonding, a melting point exceeding 100°C is anticipated. The strained cyclobutane ring may influence its thermal stability, potentially leading to decomposition at elevated temperatures.
Solubility
The dual functionality of a hydrophilic carboxylic acid and a more lipophilic dimethylcyclobutanone core suggests a nuanced solubility profile.
-
Predicted Solubility: The compound is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and THF. Its solubility in water is likely limited but enhanced at higher pH due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It is expected to have low solubility in non-polar solvents like hexanes.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the structure and purity of the compound. Below are the predicted spectral features based on its known structure.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | -COOH | > 10 ppm (broad singlet) | Acidic proton, highly deshielded. |
| -CH(COOH) | 3.0 - 3.5 ppm (triplet) | Methine proton alpha to carbonyl and gem-dimethyl group. | |
| -CH₂- | 2.8 - 3.2 ppm (doublet) | Methylene protons on the cyclobutane ring. | |
| -C(CH₃)₂ | 1.2 - 1.5 ppm (two singlets) | Diastereotopic methyl groups due to the adjacent chiral center. | |
| ¹³C NMR | -C=O (Acid) | 175 - 185 ppm | Carboxylic acid carbonyl carbon. |
| -C=O (Ketone) | > 200 ppm | Ketone carbonyl carbon, highly deshielded. | |
| -CH(COOH) | 45 - 55 ppm | Methine carbon. | |
| -C(CH₃)₂ | 40 - 50 ppm | Quaternary carbon. | |
| -CH₂- | 35 - 45 ppm | Methylene carbon. | |
| -C(CH₃)₂ | 20 - 30 ppm | Methyl carbons. | |
| IR Spectroscopy | O-H stretch (Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad band for hydrogen-bonded carboxylic acid. |
| C=O stretch (Acid) | 1700-1725 cm⁻¹ | Carbonyl of the carboxylic acid. |
| | C=O stretch (Ketone) | 1780-1800 cm⁻¹ | Strained cyclic ketone, frequency shifted higher than acyclic ketones.[3] |
Mechanistic Insight: In IR spectroscopy, the C=O stretching frequency of the cyclobutanone is expected to be significantly higher (1780-1800 cm⁻¹) than that of a typical acyclic ketone (~1715 cm⁻¹).[3] This is a direct consequence of the increased s-character in the C-C bonds of the strained ring, which strengthens the exocyclic C=O double bond, requiring more energy to stretch.[3]
Experimental Determination Protocols
To ensure scientific rigor, computed or predicted data must be validated empirically. The following protocols describe standard procedures for characterizing the physical properties of this compound.
Workflow for Physicochemical Characterization
The logical flow for a comprehensive analysis involves sequential, validated steps.
Caption: Workflow for the empirical characterization of a solid organic compound.
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Objective: To determine the precise melting point and identify any other thermal transitions.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.
-
-
Trustworthiness: This method is highly reproducible and provides more information than a simple melting point apparatus, including the detection of polymorphs or decomposition events.
Protocol 2: Spectroscopic Analysis via NMR
-
Objective: To confirm the chemical structure and assess purity.
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton will be observable) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the presence of a quaternary carbon, a longer relaxation delay (5-10 seconds) may be necessary to ensure its quantitative observation.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.
-
-
Self-Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the predicted structure. The number of unique signals in the ¹³C NMR should match the number of non-equivalent carbons.
Conclusion
This compound is a valuable synthetic intermediate whose physical properties are dictated by its unique combination of functional groups and a strained ring system. This guide has provided a detailed overview of its key identifiers, computed physicochemical parameters, and predicted spectroscopic features. Crucially, it also supplies the standardized, self-validating experimental protocols necessary for researchers to empirically verify these properties, ensuring data integrity and facilitating the compound's successful application in drug discovery and development.
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An In-depth Technical Guide to 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, a pivotal building block in modern organic and medicinal chemistry. The document delineates its core molecular structure, physicochemical properties, and detailed spectroscopic signatures for unambiguous identification. We explore established and novel synthetic methodologies, offering mechanistic insights into the formation of its strained four-membered ring. Furthermore, this guide discusses the compound's key chemical reactions and its strategic applications in the synthesis of complex molecular architectures, particularly within drug development programs. Detailed experimental protocols, data analysis, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.
Introduction and Strategic Importance
This compound (CAS No. 3183-43-5) is a highly functionalized cyclobutane derivative that has gained significant attention as a versatile synthetic intermediate.[1][2] Its structure, featuring a sterically hindered ketone and a carboxylic acid on a strained four-membered ring, offers a unique combination of reactive sites.[2] This distinct arrangement allows for a variety of chemical transformations, making it a valuable precursor for creating complex molecules.[2]
In the pharmaceutical industry, cyclobutane rings are increasingly incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties. This compound serves as a key starting material for Active Pharmaceutical Ingredients (APIs), including kinase inhibitors, thrombin inhibitors, and various anticancer agents.[1][3] Its utility as a "protein degrader building block" further underscores its importance in developing novel therapeutic modalities.[4] This guide aims to provide an in-depth, practical understanding of this molecule to facilitate its application in advanced chemical research.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its strained four-membered carbocyclic ring. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which influences the reactivity of the adjacent ketone at C3 and the carboxylic acid at C1.
Key Structural and Physical Data:
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | PubChem[5] |
| CAS Number | 3183-43-5 | ChemicalBook[6] |
| Molecular Formula | C₇H₁₀O₃ | PubChem[5] |
| Molecular Weight | 142.15 g/mol | PubChem[5] |
| Appearance | Typically a white solid | --- |
| Purity (Typical) | ≥97% | AA BLOCKS[4] |
The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (ketone and carboxylic acid oxygens) dictates its solubility and crystal packing. The strained ring system also results in higher bond energies and unique reactivity compared to acyclic or larger ring analogues.
Spectroscopic Characterization for Compound Verification
Accurate identification of this compound is paramount. The following spectroscopic data serve as a reference for its characterization.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by two strong carbonyl (C=O) stretching absorptions.
-
Carboxylic Acid C=O Stretch: Expected in the range of 1700-1725 cm⁻¹.
-
Ketone C=O Stretch: The ring strain typically shifts the ketone's carbonyl stretch to a higher frequency, often appearing around 1780-1815 cm⁻¹.[7]
-
O-H Stretch: A broad absorption from the carboxylic acid's hydroxyl group is expected between 2500-3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation.
-
¹H NMR: The spectrum will show a complex pattern for the diastereotopic methylene protons on the cyclobutane ring and the methine proton adjacent to the carboxyl group. The gem-dimethyl groups will appear as two distinct singlets due to the chiral center at C1. A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, typically downfield (>10 ppm).[8]
-
¹³C NMR: The carbon spectrum is characterized by signals for the two carbonyl carbons (ketone and carboxylic acid), which typically appear between 160-185 ppm and can often be weak.[7] Signals for the quaternary carbon, the methine, the methylene, and the two methyl carbons will also be present in their expected regions.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Electron Ionization (EI-MS): Will show the molecular ion peak (M⁺) at m/z = 142, along with characteristic fragmentation patterns resulting from the loss of CO, CO₂, and other fragments.
-
Electrospray Ionization (ESI-MS): In negative ion mode, it will show a prominent peak at m/z = 141 [M-H]⁻. In positive ion mode, a signal at 143 [M+H]⁺ may be observed.[8]
Synthesis Methodologies
The synthesis of cyclobutanone derivatives is a well-established but often challenging area of organic chemistry. The construction of the strained four-membered ring requires specific strategies to overcome unfavorable ring strain.
Cycloaddition Approach
One of the most common conceptual routes to cyclobutanes is through [2+2] cycloaddition reactions. For a molecule like this, a potential (though not widely documented for this specific target) route could involve the cycloaddition of a ketene with an appropriately substituted alkene.
Ring Formation via Intramolecular Cyclization
A more practical and widely cited method involves the cyclization of a linear precursor. A common industrial approach for the parent compound, 3-oxocyclobutanecarboxylic acid, involves the reaction of a malonic ester derivative with a 1,3-dihalogenated propane equivalent, followed by hydrolysis and decarboxylation.[9][10][11]
The synthesis of the 2,2-dimethyl derivative follows a similar logic, starting with dimethylmalonate or a related malonic ester.
Workflow: Synthesis via Malonic Ester Alkylation and Decarboxylation
Caption: Synthesis workflow for this compound.
Key Chemical Reactions and Mechanistic Insights
The molecule's two primary functional groups, the ketone and the carboxylic acid, can be manipulated selectively or simultaneously.
Reactions at the Carboxylic Acid
The carboxylic acid function can undergo standard transformations:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.
-
Amide Coupling: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride, or using coupling reagents like TBTU) followed by reaction with an amine forms an amide.[12] This is a crucial step for incorporating the cyclobutane scaffold into larger molecules in drug discovery.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol. This reaction will also typically reduce the ketone.
Reactions at the Ketone
The ketone is susceptible to nucleophilic attack:
-
Reduction: Selective reducing agents like sodium borohydride (NaBH₄) can reduce the ketone to a secondary alcohol, typically leaving the carboxylic acid intact.
-
Wittig Reaction: Reaction with a phosphonium ylide can convert the ketone into an alkene (a methylenecyclobutane derivative).
-
Grignard/Organolithium Addition: Addition of organometallic reagents will form a tertiary alcohol.
The steric hindrance from the adjacent gem-dimethyl group can significantly slow the rate of nucleophilic attack on the ketone carbonyl, a factor that must be considered in reaction design.[13]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile building block.[4]
-
Pharmaceutical Intermediates: It is a precursor for synthesizing complex APIs. The cyclobutane moiety can act as a rigid scaffold to orient other functional groups in three-dimensional space, enhancing binding to biological targets. It is used in the synthesis of inhibitors for enzymes such as Janus kinases (JAK) and cholesteryl ester transfer protein (CETP).[1]
-
Scaffold for Combinatorial Chemistry: The molecule's two distinct functional handles allow for sequential or orthogonal derivatization, making it an ideal core for building libraries of related compounds for high-throughput screening.
-
Advanced Materials: Functionalized cyclobutane derivatives have been explored for their potential use in creating novel polymers and organic materials.[1]
Experimental Protocol: Synthesis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate
This protocol details the esterification of the title compound, a common subsequent step in a synthetic workflow.
Objective: To convert this compound to its methyl ester derivative.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (20 volumes)
-
Sulfuric acid (H₂SO₄), concentrated (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Reagent Addition: Add anhydrous methanol to the flask. Stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Safety and Handling
-
General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acid/Base Handling: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a chemical fume hood. Neutralization steps can be exothermic and may release CO₂ gas; perform them slowly and with caution.
-
Flammability: Organic solvents like methanol and ethyl acetate are flammable. Keep away from ignition sources.
-
Toxicity: While specific toxicity data for this compound is limited, it should be handled as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.[14]
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An In-Depth Technical Guide to 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid (CAS: 3183-43-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Constrained Scaffold
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid, identified by its CAS number 3183-43-5, is a functionally rich building block of significant interest in modern organic synthesis and medicinal chemistry.[1][2] Its compact, rigid cyclobutane core, decorated with a ketone, a carboxylic acid, and a gem-dimethyl group, offers a unique three-dimensional architecture. This structure is increasingly sought after in drug discovery for its ability to serve as a non-classical bioisostere, imparting desirable pharmacokinetic properties such as metabolic stability and controlled spatial orientation of substituents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical characterization from the perspective of a senior application scientist.
Physicochemical and Structural Characteristics
The inherent functionalities of this compound dictate its reactivity and utility. The ketone and carboxylic acid groups provide orthogonal handles for a variety of chemical transformations, while the gem-dimethyl group offers steric hindrance that can strategically influence reaction outcomes and prevent metabolic degradation at the C2 position.
| Property | Value | Source |
| CAS Number | 3183-43-5 | [1][2] |
| Molecular Formula | C₇H₁₀O₃ | [1][3] |
| Molecular Weight | 142.15 g/mol | [1][3] |
| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | [1][2] |
| Synonyms | 2,2-Dimethyl-3-oxo-cyclobutanecarboxylic acid | [1] |
| Purity | Typically ≥97% | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Storage | Room temperature | [3] |
Synthesis Methodology: A Mechanistic Perspective
While multiple synthetic routes to cyclobutane cores exist, a common and illustrative pathway to the related 3-oxocyclobutanecarboxylic acid involves a cyclization followed by hydrolysis and decarboxylation.[5][6] The synthesis of the 2,2-dimethyl derivative would necessitate the use of a correspondingly substituted starting material. The logic behind this multi-step process is to first construct the challenging four-membered ring and then unmask the required functional groups.
A plausible synthetic approach, adapted from established methods for similar structures, involves the reaction of a dimethyl-substituted malonate derivative with a suitable dielectrophile, followed by acidic workup to hydrolyze ester and protecting groups, leading to concomitant decarboxylation.[5][7]
Caption: Role of the title compound in the drug discovery pipeline.
Analytical Characterization: A Self-Validating System
Robust analytical methods are essential to confirm the identity, purity, and stability of key intermediates like this compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control. [8][9]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed.
Protocol: Purity Determination by RP-HPLC
-
System Preparation: Use an HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., acetonitrile or methanol). Filter and degas the solvents. [8]3. Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run a gradient method, typically increasing the percentage of the organic solvent over time, to elute the main compound and any impurities.
-
Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 210 nm, where the carbonyl group absorbs). The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Spectroscopic Confirmation (NMR and MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic signals for the methyl groups and the protons on the cyclobutane ring, while the carbon NMR will confirm the presence of the carbonyl, carboxyl, and quaternary carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. [10]Techniques like electrospray ionization (ESI) would typically show a peak corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.
Caption: Workflow for analytical quality control of the compound.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust, fumes, or vapors. [2]
Conclusion
This compound (CAS 3183-43-5) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique, constrained scaffold provides a robust platform for developing next-generation therapeutics with potentially improved efficacy and pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and analytical characterization is paramount for its effective application in the demanding field of drug development.
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1H NMR spectrum of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. As a Senior Application Scientist, this document moves beyond a simple spectral prediction to offer a foundational understanding of the complex factors governing the chemical shifts and coupling constants within this strained, substituted cyclobutane system. We will explore the influence of ring puckering, magnetic anisotropy of the carbonyl group, and the diastereotopic nature of specific protons and methyl groups. This guide is intended for researchers and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation of complex small molecules. It includes a detailed, field-proven experimental protocol for data acquisition and processing, ensuring the generation of high-quality, reproducible spectra.
Foundational Principles: The Unique NMR Landscape of Cyclobutanes
The interpretation of NMR spectra for cyclobutane derivatives is notoriously complex compared to their acyclic or larger-ring counterparts. The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered, non-planar "butterfly" conformations to alleviate significant torsional strain.[1] This conformational flexibility is the primary determinant of the molecule's NMR characteristics.
-
Ring Puckering and Dihedral Angles: The puckered conformation results in protons occupying pseudo-axial and pseudo-equatorial positions. This dynamic flexing leads to time-averaged dihedral angles between vicinal protons that can be difficult to predict without computational modeling. Consequently, vicinal coupling constants (³J) in cyclobutanes are highly variable, with reported values for cis and trans couplings ranging from 4.6–11.5 Hz and 2.0–10.7 Hz, respectively.[2]
-
Magnetic Anisotropy: The carbonyl (C=O) group within the ring introduces a powerful local magnetic field. This magnetic anisotropy creates distinct shielding (upfield shift) and deshielding (downfield shift) cones in its vicinity.[3][4][5][6] Protons situated in the plane of the carbonyl group are deshielded, while those above or below the plane can be shielded. The precise positioning of the ring protons relative to this anisotropic field significantly influences their chemical shifts.
-
Long-Range Coupling: Four-bond coupling (⁴J), often termed "W-coupling" or across-the-ring coupling, is frequently observed in rigid cyclic systems like cyclobutanes where the interacting protons form a "W" shaped pathway.[2][7][8] The presence of such coupling can provide valuable structural information but also adds complexity to the splitting patterns.
Detailed Spectral Analysis of this compound
The structure of this compound possesses several key features that dictate its ¹H NMR spectrum: a chiral center at C1, a quaternary carbon at C2 with geminal methyl groups, a ketone at C3, and a methylene group at C4. The presence of the stereocenter at C1 renders the two methyl groups at C2 and the two methylene protons at C4 chemically non-equivalent (diastereotopic).
Predicted ¹H NMR Spectral Parameters
The following table summarizes the anticipated signals for this compound. The rationale for these predictions is detailed in the subsequent section.
| Proton Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Key Influences |
| -COOH | 1H | 10.0 - 12.0 | Broad Singlet (br s) | Highly deshielded, acidic proton. Subject to hydrogen bonding and rapid chemical exchange.[9][10][11][12] |
| H-1 (-CH) | 1H | ~3.5 - 4.0 | Doublet of Doublets (dd) | Deshielded by α-COOH and β-C=O groups. Coupled to two diastereotopic H-4 protons. |
| H-4a, H-4b (-CH₂) | 2H | ~2.8 - 3.4 | Two Doublets of Doublets (2 x dd) | Diastereotopic protons α to the C=O group. Geminally coupled to each other and vicinally coupled to H-1. |
| -CH₃ (Methyl A) | 3H | ~1.3 - 1.5 | Singlet (s) | Diastereotopic methyl groups due to adjacent C1 stereocenter. Shielded relative to protons on the ring. |
| -CH₃ (Methyl B) | 3H | ~1.2 - 1.4 | Singlet (s) | Diastereotopic with Methyl A, expected to have a slightly different chemical shift. |
Causality Behind Spectral Predictions
-
Carboxylic Acid Proton (-COOH): This proton exhibits a characteristic broad signal in a very downfield region (10-12 ppm).[12][13] Its breadth is a result of rapid exchange with trace amounts of water or other acidic protons in the sample, which averages its spin state. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[9][11]
-
Methine Proton (H-1): This proton is positioned alpha to a carboxylic acid and beta to a ketone. While protons alpha to a carboxylic acid typically appear around 2.0-2.5 ppm[9][11], the additional deshielding effect from the β-carbonyl group and its location on a strained ring will shift it significantly further downfield. It is coupled to the two non-equivalent protons at C-4, resulting in a doublet of doublets splitting pattern.
-
Methylene Protons (H-4a, H-4b): These protons are alpha to the electron-withdrawing carbonyl group, placing them in the expected 2.8-3.4 ppm range. Because of the chiral center at C-1, the local electronic environments of H-4a and H-4b are different, making them diastereotopic. Consequently, they have distinct chemical shifts. They will exhibit mutual geminal coupling (²J) and separate vicinal couplings (³J) to the H-1 proton. This results in two distinct doublet of doublets signals, one for each proton.
-
Geminal Methyl Protons (-C(CH₃)₂): Similar to the C-4 protons, the two methyl groups at C-2 are rendered diastereotopic by the adjacent C-1 stereocenter. Therefore, they are expected to appear as two distinct singlets, as there are no adjacent protons for them to couple with. Their chemical shifts will be influenced by their spatial orientation relative to the anisotropic cone of the C-3 carbonyl group.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
This protocol describes a self-validating system for obtaining a high-quality, interpretable ¹H NMR spectrum. Trustworthiness in NMR data begins with meticulous sample preparation and systematic data acquisition.
Sample Preparation
-
Analyte Quantity: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[14]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ can be used, but be aware that the residual water peak in DMSO will be more prominent. The use of deuterated solvents is critical to avoid large solvent signals in the spectrum and to provide the deuterium signal for the spectrometer's lock system.[15]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. The solution must be completely homogeneous.[16]
-
Filtration: To remove any particulate matter which can severely degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
Internal Standard: Although the residual solvent peak can be used for referencing, for precise work, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Labeling: Clearly label the NMR tube with the sample identity.
Data Acquisition
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical lineshapes.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse (zg30) experiment is typically sufficient.
-
Spectral Width (SW): Set a spectral width of approximately 15 ppm to ensure all signals, from TMS to the carboxylic acid proton, are captured.
-
Acquisition Time (AT): Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate for qualitative analysis.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via a Fourier transform.[17][18]
-
Apodization (Window Function): Apply an exponential multiplication function (e.g., with a line broadening factor of 0.3 Hz) to the FID before Fourier transformation. This improves the signal-to-noise ratio at the cost of a slight decrease in resolution.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).[19][20]
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.[19][20]
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons contributing to each signal.
Visualization of Key NMR Interactions
To visually summarize the connectivity and through-bond relationships, a diagram illustrating the key spin-spin couplings is invaluable.
Caption: Key ¹H-¹H J-couplings in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, but its interpretation requires a nuanced understanding of the interplay between stereochemistry, ring strain, and the electronic effects of its functional groups. The key diagnostic features are the diastereotopic signals for the gem-dimethyl groups and the C-4 methylene protons, which arise from the chiral center at C-1. The complex splitting patterns of the ring protons (H-1, H-4a, and H-4b) provide definitive evidence of their connectivity. By employing the rigorous experimental protocol outlined in this guide, researchers can confidently acquire and interpret the high-resolution spectrum needed for the unambiguous structural verification of this and similarly complex molecules. For absolute confirmation of assignments, 2D NMR experiments such as COSY and HSQC would be the logical next step.
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13C NMR analysis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
An In-depth Technical Guide to the ¹³C NMR Analysis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
Introduction
This compound is a substituted cyclobutane derivative of significant interest as a versatile building block in organic synthesis. Its rigid, strained four-membered ring, combined with the orthogonal reactivity of its ketone and carboxylic acid functionalities, makes it a valuable precursor for complex molecular architectures in pharmaceutical and materials science research. Unambiguous structural characterization is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive, non-destructive method for confirming the carbon skeleton and the chemical environment of each atom.
This guide provides a comprehensive, field-proven approach to the ¹³C NMR analysis of this molecule. We will move from a foundational, first-principles prediction of the spectrum to a detailed experimental protocol and interpretation strategy. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality ¹³C NMR data for small, functionalized cyclic molecules.
Molecular Structure and Carbon Numbering
A clear and consistent numbering system is essential for spectral assignment. The structure and IUPAC-recommended numbering for this compound are presented below.
Figure 2: Logical workflow for ¹³C NMR spectral assignment using DEPT.
Step-by-Step Assignment:
-
Count the Signals: Confirm the presence of six distinct peaks in the broadband spectrum.
-
Identify Quaternary Carbons: The signals for the ketone (C3, ~200-210 ppm), carboxylic acid (C1, ~175-182 ppm), and the gem-dimethyl carbon (C2, ~45-55 ppm) will be present in the broadband spectrum but absent from both DEPT spectra. Their chemical shifts are highly diagnostic for initial identification.
-
Assign the Methylene (CH₂) Carbon: The DEPT-135 spectrum will show one negative peak. This signal corresponds directly to the C4 methylene carbon.
-
Assign the Methine (CH) Carbon: The DEPT-90 spectrum will show one positive peak, which is the C5 methine carbon. This signal will also be positive in the DEPT-135 spectrum.
-
Assign the Methyl (CH₃) Carbons: In the DEPT-135 spectrum, subtract the known CH peak (from DEPT-90). The remaining positive peak corresponds to the equivalent C6 and C7 methyl carbons.
By following this workflow, each carbon atom in this compound can be assigned with a high degree of confidence, validating the molecular structure.
References
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Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
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University of Cambridge. (n.d.). 13C NMR Spectroscopy. [Link]
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Crescenzi, O., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
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Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]
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Batchelor, J. G., et al. (1975). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society. [Link]
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Crescenzi, O., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
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JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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ResearchGate. (n.d.). 13 C-NMR chemical shifts of the quaternary carbon bearing the OOH and.... [Link]
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Hoffbauer, M., et al. (2020). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science. [Link]
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OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]
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Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
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Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
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YouTube. (2017). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. [Link]
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Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. [Link]
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Introduction: Navigating the Analytical Complexity of a Unique Moiety
An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
In the landscape of modern drug discovery and chemical synthesis, molecules possessing strained ring systems and multiple functional groups present unique analytical challenges. This compound (DMOCA) is a prime example of such a compound. Its structure, featuring a four-membered cyclobutane ring, a ketone, and a carboxylic acid, makes it a valuable building block in organic synthesis.[1] However, these same features dictate a nuanced approach to its characterization and quantification by mass spectrometry. The inherent ring strain can lead to complex fragmentation patterns, while the polarity imparted by the carboxylic acid and ketone groups influences chromatographic behavior and ionization efficiency.
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of DMOCA. We will move beyond rote protocols to explore the underlying principles that govern method development, from initial sample handling to the final interpretation of mass spectra. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies for this and structurally related compounds.
Physicochemical Characteristics of the Analyte
A successful analytical method is built upon a fundamental understanding of the analyte's properties. These characteristics directly inform decisions regarding sample preparation, chromatography, and ionization source selection.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | [2][3] |
| Molecular Weight | 142.15 g/mol | [2][3] |
| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | [2] |
| Structure | A cyclobutane ring with a carboxylic acid at C1, two methyl groups at C2, and a ketone at C3. | [1][2] |
The presence of both a hydrogen-bond donor (the carboxylic acid -OH) and multiple hydrogen-bond acceptors (the carbonyls and the acid -OH) suggests high polarity. This polarity is a critical factor in designing the chromatographic separation strategy.
Strategic Approaches to Ionization and Separation
The dual functionality of DMOCA (ketone and carboxylic acid) allows for flexibility in the choice of analytical platforms. The two primary strategies are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection is contingent on the analytical objective, sample matrix, and required sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Platform for Polar Analytes
For polar, non-volatile compounds like DMOCA, LC-MS is often the most direct and effective approach. It circumvents the need for derivatization, which can introduce variability and additional sample preparation steps.
Ionization: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules.[4] For DMOCA, ESI in negative ion mode is the logical choice. The carboxylic acid moiety readily deprotonates in solution to form a stable carboxylate anion, yielding a prominent [M-H]⁻ ion at m/z 141.1.[5] This process is highly efficient and typically results in a simple spectrum dominated by the deprotonated molecule, providing clear molecular weight information.[4]
Chromatographic Separation: Taming a Polar Molecule
The high polarity of DMOCA presents a challenge for traditional reversed-phase (RP) chromatography, where it may exhibit poor retention and elute near the solvent front with other matrix components.[6][7] To achieve robust and reproducible separation, two primary strategies are recommended:
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and anion-exchange characteristics, such as an Atlantis PREMIER BEH C18 AX Column, are exceptionally effective.[7][8] This approach provides multiple retention mechanisms, significantly improving the retention and peak shape of polar acidic compounds.[8]
-
Ion Exclusion Chromatography (IEC): IEC is another powerful technique for separating organic acids.[6][9] It utilizes a cation-exchange resin in the H⁺ form to separate analytes based on their pKa, offering an alternative selectivity to RP or mixed-mode phases.[9]
The following diagram illustrates a typical LC-MS workflow for DMOCA analysis.
Caption: High-level workflow for LC-MS/MS analysis of DMOCA.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach Requiring Derivatization
GC-MS is a powerful technique renowned for its high chromatographic resolution.[10] However, its application is generally limited to volatile and thermally stable compounds.[11] The carboxylic acid group of DMOCA makes it non-volatile and prone to thermal degradation in the hot GC injection port. Therefore, a chemical derivatization step is mandatory.
Derivatization: Enabling Volatility
The most common derivatization strategy for carboxylic acids is silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability. The ketone group generally does not react under these conditions.
Ionization: Electron Ionization (EI)
Following GC separation, Electron Ionization (EI) is the standard ionization method. EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV), leading to reproducible and structurally informative fragmentation patterns.[4] While the molecular ion (M⁺˙) of the TMS-derivatized DMOCA may be observed, extensive fragmentation is expected, providing a rich "fingerprint" for structural confirmation.[11]
Fragmentation Pathways: Deciphering the Molecular Blueprint
Tandem mass spectrometry (MS/MS) is essential for structural elucidation and for building highly selective quantitative methods using Multiple Reaction Monitoring (MRM). The fragmentation of DMOCA is dictated by its key structural features: the carboxylic acid, the ketone, and the strained cyclobutane ring.
ESI-MS/MS Fragmentation of the [M-H]⁻ Ion
Collision-Induced Dissociation (CID) of the deprotonated molecule (m/z 141.1) is expected to proceed through charge-remote fragmentation pathways.
Predicted Key Fragmentations:
-
Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylate ions, leading to a prominent fragment at m/z 97.1 . This is often the base peak in the product ion spectrum.
-
Loss of H₂O (18 Da): While less common for carboxylates than for protonated molecules, neutral loss of water can occur, yielding a fragment at m/z 123.1 .
-
Ring Cleavage: The strained four-membered ring is susceptible to cleavage. A retro-2+2 cycloaddition-type fragmentation could lead to the loss of ketene (CH₂=C=O, 42 Da) from the m/z 97 fragment, resulting in an ion at m/z 55.1 .
Caption: Predicted ESI-MS/MS fragmentation of DMOCA [M-H]⁻.
EI Fragmentation of TMS-Derivatized DMOCA
The fragmentation of the TMS-derivatized molecule (MW = 214.3 g/mol ) will be more complex. The molecular ion (M⁺˙) at m/z 214 is expected.
Predicted Key Fragmentations:
-
Loss of a Methyl Group (15 Da): A characteristic fragmentation of TMS derivatives and gem-dimethyl groups, leading to a strong ion at m/z 199 ([M-15]⁺). This is often a very stable ion.
-
Loss of the Carboxy-TMS Group (117 Da): Cleavage of the bond adjacent to the ring can result in the loss of the •COOTMS radical, yielding an ion corresponding to the cyclobutyl ring at m/z 97 .
-
Ring Cleavage Products: Fragmentation of the cyclobutane ring itself is expected.[12] Common losses include ethylene (28 Da) and propene (42 Da), leading to a series of smaller fragment ions. For instance, cleavage of the ring could produce an ion at m/z 83 , corresponding to the dimethylketene radical cation.
Experimental Protocols: A Self-Validating System
The following protocols are provided as robust starting points. As a Senior Application Scientist, I stress that all methods must be systematically optimized and validated for the specific instrumentation and sample matrix in your laboratory.
Protocol 1: LC-MS/MS Analysis of DMOCA in Plasma
This protocol is designed for sensitive quantification using MRM.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of DMOCA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% Water/2% Acetonitrile w/ 0.1% Formic Acid).
-
-
Chromatographic Conditions:
-
Column: Waters Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B (0-1 min), 2-95% B (1-6 min), 95% B (6-7 min), 95-2% B (7-7.1 min), 2% B (7.1-10 min).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions (Negative ESI):
-
Capillary Voltage: -2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions (Example):
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| DMOCA (Quantifier) | 141.1 | 97.1 | 50 | 25 | 12 |
| DMOCA (Qualifier) | 141.1 | 55.1 | 50 | 25 | 20 |
Protocol 2: GC-MS Analysis of DMOCA in a Reaction Mixture
This protocol is designed for identification and semi-quantitative analysis.
-
Sample Preparation (Derivatization):
-
Take an aliquot of the reaction mixture (e.g., 50 µL) and evaporate the solvent under nitrogen.
-
Add 50 µL of Pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions (EI):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-350.
-
Trustworthiness and Validation: Ensuring Data Integrity
A protocol is only as reliable as its validation. For quantitative applications (LC-MS/MS), a self-validating system requires:
-
Linearity: A calibration curve with an R² > 0.99 should be established.[13]
-
Accuracy & Precision: Quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value, with a coefficient of variation (CV) ≤ 15%.[13]
-
Selectivity: Blank matrix samples should be free of interfering peaks at the retention time of the analyte. The ratio of quantifier to qualifier ions must remain constant across all samples.
-
Recovery: Extraction efficiency should be consistent and reproducible.[13]
Conclusion
The mass spectrometric analysis of this compound is a solvable, albeit complex, challenge. A thorough understanding of the analyte's physicochemical properties is paramount to selecting the appropriate analytical strategy. For direct, high-throughput quantification, LC-MS/MS in negative ESI mode, coupled with mixed-mode chromatography, offers a robust and sensitive solution. For high-resolution separation and structural confirmation where derivatization is permissible, GC-MS with EI provides a wealth of fragmentation data. The key to success lies not in rigidly applying a pre-set template, but in understanding the causal relationships between molecular structure, instrumental parameters, and the resulting data. By following the principles and protocols outlined in this guide, researchers can develop and validate reliable methods for the characterization of this important chemical entity.
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An In-depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols, ensuring both scientific rigor and practical applicability.
Introduction: Unveiling the Vibrational Signature of a Strained Keto-Acid
This compound is a fascinating molecule that presents a unique confluence of chemical functionalities within a strained ring system. Its structure, featuring a carboxylic acid, a ketone, and a gem-dimethyl substituted cyclobutane ring, gives rise to a complex and informative infrared spectrum. Infrared spectroscopy serves as a powerful, non-destructive technique to confirm the presence of these key functional groups and to probe the intramolecular and intermolecular interactions that define the molecule's chemical behavior.[1]
The analysis of this compound's IR spectrum is non-trivial. The vibrational frequencies of the carbonyl groups are influenced by the inherent ring strain of the cyclobutane moiety. Furthermore, the carboxylic acid group's propensity for strong hydrogen bonding significantly impacts the hydroxyl group's vibrational signature.[2][3][4][5] A thorough understanding of these effects is paramount for accurate spectral interpretation.
This guide will first delve into a theoretical analysis of the expected vibrational modes, followed by detailed, field-proven experimental protocols for sample preparation and spectral acquisition. Finally, it will provide insights into spectral interpretation, ensuring that the described methodologies form a self-validating system for reliable and reproducible results.
Theoretical Analysis of the Infrared Spectrum
The infrared spectrum of this compound is dominated by the vibrational modes of its carboxylic acid and ketone functionalities, with notable shifts induced by the cyclobutane ring. The presence of strong intermolecular hydrogen bonding, typical for carboxylic acids in the solid state, leads to the formation of centrosymmetric dimers, which profoundly influences the spectrum.[3][4]
Diagram: Molecular Structure and Key Functional Groups
Caption: Key functional groups of this compound.
A summary of the predicted vibrational frequencies for the key functional groups is presented in the table below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity & Characteristics |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very Broad, Strong |
| C-H Stretch | Methyl (CH₃) & Methylene (CH₂) | 2850 - 3000 | Medium to Strong, Sharp |
| C=O Stretch | Ketone (Cyclobutanone) | ~1785 | Strong, Sharp |
| C=O Stretch | Carboxylic Acid (Dimer) | ~1710 | Strong, Sharp |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong, Broad |
| O-H Bend | Carboxylic Acid | 1395 - 1440 & 910 - 950 | Medium, Broad |
In-depth Analysis of Key Vibrational Regions:
-
The O-H Stretching Region (2500-3300 cm⁻¹): The most characteristic feature of a carboxylic acid IR spectrum is the extremely broad and intense absorption band for the O-H stretching vibration.[3][5] This broadening is a direct consequence of the strong intermolecular hydrogen bonding that leads to the formation of dimers. The broadness arises from the wide distribution of hydrogen bond strengths within the sample matrix.[1] This band will likely overlap with the sharper C-H stretching vibrations.
-
The C-H Stretching Region (2850-3000 cm⁻¹): Sharp peaks in this region are expected from the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the cyclobutane ring and the gem-dimethyl substituents. These peaks will appear superimposed on the broad O-H stretch.[6]
-
The Carbonyl (C=O) Stretching Region (1690-1800 cm⁻¹): This region is particularly informative for this compound as two distinct C=O stretching bands are anticipated.
-
Ketone C=O Stretch (~1785 cm⁻¹): The carbonyl group within the cyclobutane ring is expected to have a significantly higher stretching frequency than a typical acyclic ketone (~1715 cm⁻¹). This increase is a direct result of the ring strain in the four-membered ring. The smaller bond angles in the cyclobutane ring lead to an increase in the s-character of the C-C bonds, which in turn increases the s-character and strength of the exocyclic C=O bond, thus requiring more energy to stretch.
-
Carboxylic Acid C=O Stretch (~1710 cm⁻¹): The carbonyl group of the carboxylic acid, when in its dimeric, hydrogen-bonded form, typically absorbs in the 1700-1725 cm⁻¹ range.[1] This frequency is lower than that of a monomeric carboxylic acid (~1760 cm⁻¹) due to the weakening of the C=O bond through hydrogen bonding.
-
-
The Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex series of absorptions arising from C-O stretching, O-H bending, and various C-C and C-H bending and rocking vibrations of the entire molecule.
-
C-O Stretch and O-H Bend: A strong, broad band between 1210-1320 cm⁻¹ is expected for the C-O stretching vibration, coupled with the in-plane O-H bending mode.[3] Another broad O-H out-of-plane bending vibration is typically observed around 910-950 cm⁻¹.[4] The broadness of these peaks is also attributed to hydrogen bonding.
-
Experimental Protocols: A Guide to High-Fidelity Spectral Acquisition
The acquisition of a high-quality, reproducible IR spectrum of solid this compound is critically dependent on proper sample preparation. The primary challenges are ensuring sample homogeneity, minimizing scattering of the infrared beam, and, crucially, avoiding moisture contamination, especially when using alkali halide-based methods. Two primary techniques are recommended: Attenuated Total Reflectance (ATR) for rapid, straightforward analysis, and the KBr pellet method for potentially higher resolution transmission spectra.
Diagram: Experimental Workflow for FT-IR Analysis
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An In-depth Technical Guide to the IUPAC Nomenclature of a C7H10O3 Cyclobutane Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, particularly in the fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide offers an in-depth exploration of the IUPAC nomenclature for a specific C7H10O3 cyclobutane derivative, providing a detailed, step-by-step methodology for its naming. By dissecting a concrete example, this guide illuminates the hierarchical rules governing functional group priority, the nuances of naming substituted cycloalkanes, and the integration of these principles into a single, accurate name. Furthermore, it presents a representative experimental workflow for the structural elucidation of such a molecule, grounding the theoretical nomenclature in practical laboratory application.
Introduction: The Imperative of Unambiguous Nomenclature
In the intricate landscape of organic chemistry, the molecular formula C7H10O3 represents a multitude of possible isomers, each with unique physical, chemical, and biological properties. For scientists engaged in research and development, the ability to differentiate and clearly communicate these distinct structures is paramount. The IUPAC system of nomenclature provides a universal language that ensures a single, unique name for every organic compound, thereby eliminating ambiguity.[1] This guide will utilize a specific C7H10O3 cyclobutane derivative as a case study to demonstrate the logical application of IUPAC rules. The chosen example is methyl 3-formylcyclobutane-1-carboxylate [2], a compound that conveniently encapsulates several key naming conventions.
Foundational Principles of IUPAC Nomenclature for Cycloalkanes and Functional Groups
Before delving into the specific nomenclature of our target molecule, it is essential to understand the foundational principles that govern the naming of substituted cycloalkanes and the prioritization of functional groups.
Naming Substituted Cycloalkanes
Cycloalkanes are saturated hydrocarbons containing a ring of carbon atoms.[3][4] The IUPAC rules for naming substituted cycloalkanes are as follows:
-
Parent Chain Determination: The parent chain is typically the cyclic structure, unless an attached alkyl chain has more carbon atoms than the ring. In such cases, the cycloalkane is treated as a substituent.[4]
-
Numbering the Ring:
-
If there is only one substituent, no number is needed.[5]
-
With multiple substituents, the ring is numbered to give the substituents the lowest possible locants (positions).[6][7]
-
If a functional group conferring a suffix to the name (e.g., an alcohol) is present, the carbon atom bearing that group is designated as C1.[8]
-
When multiple functional groups are present, the principal functional group, as determined by a priority system, receives the lowest possible number.[1][9][10]
-
Prioritization of Functional Groups
When a molecule contains more than one functional group, IUPAC has established a clear hierarchy to determine the principal functional group.[1][9][10][11] This principal group dictates the suffix of the compound's name, while all other functional groups are named as prefixes.[12]
Table 1: Abbreviated Functional Group Priority List
| Priority | Functional Group Class | Suffix (if principal) | Prefix (if substituent) |
| High | Carboxylic Acids | -oic acid | carboxy- |
| Esters | -oate | alkoxycarbonyl- | |
| Aldehydes | -al | formyl- or oxo- | |
| Ketones | -one | oxo- | |
| Alcohols | -ol | hydroxy- | |
| Amines | -amine | amino- | |
| Low | Alkenes/Alkynes | -ene/-yne | alkenyl-/alkynyl- |
This table provides a simplified overview. For a comprehensive list, refer to the IUPAC Blue Book.
Systematic Naming of a C7H10O3 Cyclobutane Derivative: A Case Study
Let us now apply these principles to determine the IUPAC name for a plausible structure corresponding to the molecular formula C7H10O3, specifically, methyl 3-formylcyclobutane-1-carboxylate.[2]
Molecular Structure:
A representative 2D structure of a C7H10O3 cyclobutane derivative.
Step-by-Step Nomenclature:
-
Identify the Parent Structure: The core of the molecule is a four-membered carbon ring, which is a cyclobutane .[3]
-
Identify the Functional Groups: The molecule contains two functional groups:
-
An ester group (-COOCH3)
-
An aldehyde group (-CHO)
-
-
Determine the Principal Functional Group: According to the IUPAC priority rules (see Table 1), the ester has higher priority than the aldehyde.[9][10][13] Therefore, the suffix of the name will be derived from the ester.
-
Name the Ester Component:
-
When an ester group is attached to a ring, the suffix used is "-carboxylate".[13]
-
The alkyl group attached to the oxygen of the ester is named first. In this case, it is a methyl group.
-
Combining these, the parent name becomes methyl cyclobutanecarboxylate .
-
-
Name the Substituent Functional Group: The aldehyde group is treated as a substituent. When an aldehyde group (-CHO) is a substituent, its prefix is formyl- .[14][15]
-
Number the Cyclobutane Ring:
-
The carbon atom to which the principal functional group (the ester) is attached is designated as C1 .
-
The ring is then numbered to give the other substituent (the formyl group) the lowest possible locant. This places the formyl group at the C3 position.
Numbering of the cyclobutane ring.
-
-
Assemble the Full IUPAC Name: The final name is constructed by combining the substituent name with its locant and the parent name.
methyl 3-formylcyclobutane-1-carboxylate
Note: While "methyl 3-formylcyclobutanecarboxylate" is also understood, including the "-1-" for the carboxylate group is more explicit, though often omitted when the principal functional group is at the C1 position.
Experimental Workflow for Structural Elucidation
The determination of the structure of a novel compound like a C7H10O3 cyclobutane derivative relies on a combination of spectroscopic and spectrometric techniques. The following workflow outlines a typical approach for its structural elucidation.
Spectroscopic and Spectrometric Analysis
Table 2: Expected Spectroscopic Data for Methyl 3-formylcyclobutane-1-carboxylate
| Technique | Expected Observations | Inferences |
| Mass Spectrometry (MS) | Molecular ion peak (M+) corresponding to the mass of C7H10O3. | Confirms the molecular formula. |
| Infrared (IR) Spectroscopy | Strong C=O stretching peak for the ester (~1735 cm⁻¹). Strong C=O stretching peak for the aldehyde (~1725 cm⁻¹). C-H stretching peak for the aldehyde (~2720 and ~2820 cm⁻¹). | Presence of ester and aldehyde functional groups. |
| ¹H NMR Spectroscopy | Singlet for the methyl ester protons (~3.7 ppm). Triplet for the aldehyde proton (~9.8 ppm). Multiplets for the cyclobutane ring protons. | Confirms the presence of the methyl ester and aldehyde groups and the cyclobutane ring. |
| ¹³C NMR Spectroscopy | Carbonyl carbon of the ester (~175 ppm). Carbonyl carbon of the aldehyde (~200 ppm). Methyl carbon of the ester (~52 ppm). Multiple peaks for the cyclobutane ring carbons. | Confirms the carbon framework and the presence of two distinct carbonyl groups. |
Experimental Workflow Diagram
A typical experimental workflow for the structural elucidation of a novel organic compound.
Conclusion
The systematic application of IUPAC nomenclature rules is indispensable for the accurate and unambiguous communication of chemical structures. Through the detailed analysis of methyl 3-formylcyclobutane-1-carboxylate, this guide has demonstrated the logical hierarchy of these rules, from the identification of the parent chain and principal functional groups to the correct numbering and assembly of the final name. The outlined experimental workflow further contextualizes the importance of this nomenclature within the practical realm of chemical research and discovery. A thorough understanding of these principles is fundamental for all professionals in the chemical sciences.
References
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Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]
-
The Organic Chemistry Tutor. (2025). How Do You Prioritize Functional Groups In IUPAC?. [Link]
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StudySmarter. (2023). Functional Group Priorities Explained. [Link]
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Chem Simplify. (2025). IUPAC Nomenclature Functional Group Priority Order. [Link]
-
MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. [Link]
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Chemistry LibreTexts. (2023). 4.1: Naming Cycloalkanes. [Link]
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University of Calgary. (n.d.). Substituted Cycloalkanes. [Link]
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Chemistry LibreTexts. (2024). 4.1: Naming Cycloalkanes. [Link]
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The Organic Chemistry Tutor. (2016). Naming Cycloalkanes With Substituents, Cis & Trans, Bicyclo Alkane Nomenclature. [Link]
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Chemistry LibreTexts. (2023). Nomenclature of Cycloalkanes. [Link]
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Brilliant.org. (n.d.). IUPAC Nomenclature. [Link]
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Química Orgánica. (n.d.). Ester Nomenclature. [Link]
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The Organic Chemistry Tutor. (2016). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. [Link]
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Química Orgánica. (2024). IUPAC Nomenclature Rules for Cycloalkanes. [Link]
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eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming. [Link]
-
Lumen Learning. (n.d.). 12.3. Naming aldehydes, ketones, carboxylic acids, esters, plus common names. [Link]
-
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-
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-
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An In-depth Technical Guide on 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Attributes
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a substituted cyclobutane derivative featuring both a ketone and a carboxylic acid functional group. This unique arrangement of functional groups within a strained four-membered ring imparts significant synthetic utility.
Chemical Identity and Molecular Weight
A precise understanding of a molecule's identity and weight is the foundation of all chemical research and development. The molecular formula for this compound is C7H10O3.[1][2] Its molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.
| Identifier | Value | Source |
| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | PubChem[1] |
| CAS Number | 3183-43-5 | AChemBlock[2] |
| Molecular Formula | C7H10O3 | PubChem[1] |
| Molecular Weight | 142.15 g/mol | PubChem[1] |
| Canonical SMILES | CC1(C(CC1=O)C(=O)O)C | PubChem[1] |
The experimentally relevant molecular weight is approximately 142.15 g/mol .[1] Commercial suppliers often list this value as 142.16 g/mol or 142.154 g/mol .[2][3] These slight variations are generally within the acceptable range for routine laboratory use.
Synthesis and Mechanistic Considerations
A common strategy for constructing the cyclobutane ring involves the cycloaddition of a ketene with an appropriately substituted alkene. An alternative approach involves the ring contraction of a suitable cyclopentanone derivative. A plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for this compound.
Exemplary Synthetic Protocol (Hypothetical)
The following protocol is a generalized procedure based on known cyclobutane syntheses.[4][5][6][7][8] It serves as a conceptual framework rather than a directly validated method for this specific compound.
Step 1: Generation of Dimethylketene
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-bromoisobutyryl bromide in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add activated zinc dust portion-wise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature below 10°C.
-
The formation of the characteristic orange-colored dimethylketene solution indicates a successful reaction.
Step 2: [2+2] Cycloaddition
-
In a separate flask, dissolve ethyl acrylate in anhydrous diethyl ether.
-
Cool the acrylate solution to -78°C using a dry ice/acetone bath.
-
Slowly cannulate the freshly prepared dimethylketene solution into the cold acrylate solution over a period of 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Workup and Purification of the Ester Intermediate
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude ethyl 2,2-dimethyl-3-oxocyclobutanecarboxylate.
-
Purify the crude ester by column chromatography on silica gel.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~2 with cold 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques would be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups (singlets), the methylene protons of the cyclobutane ring, and the methine proton adjacent to the carboxylic acid. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the methyl groups, the methylene carbon, and the methine carbon. |
| FT-IR | A broad O-H stretch for the carboxylic acid, C-H stretches for the alkyl groups, a sharp C=O stretch for the ketone, and another C=O stretch for the carboxylic acid. |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Applications in Research and Development
While specific applications for this compound are not extensively documented in the provided search results, its structural analogue, 3-oxocyclobutanecarboxylic acid, is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[7][9] It is a key building block for Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[7]
The presence of the gem-dimethyl group in this compound can offer several advantages in drug design:
-
Increased Lipophilicity: The methyl groups can enhance the molecule's ability to cross cell membranes.
-
Metabolic Stability: The quaternary carbon can block potential sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Conformational Rigidity: The gem-dimethyl group can lock the cyclobutane ring into a specific conformation, which can be beneficial for binding to a biological target.
Caption: Potential application areas for this compound.
The related compound, 3-oxocyclobutanecarboxylic acid, is utilized in the synthesis of Abrocitinib, a treatment for atopic dermatitis, and other kinase inhibitors for cancer therapy.[9] This suggests that this compound holds similar potential as a valuable scaffold in medicinal chemistry. It is also classified as a "Protein Degrader Building Block," indicating its utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities.[3]
Conclusion
This compound is a synthetically valuable molecule with a molecular weight of approximately 142.15 g/mol . Its unique structural features make it an attractive building block for the development of new pharmaceuticals, particularly in the areas of kinase inhibition and protein degradation. While detailed synthetic procedures for this specific compound are not widely published, established methods for related cyclobutanes provide a solid foundation for its preparation in the laboratory. The continued exploration of this and similar strained-ring systems is likely to yield novel therapeutic agents with improved pharmacological properties.
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A Technical Guide to the Solubility of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid in Organic Solvents for Pharmaceutical Development
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development, profoundly influencing process chemistry, purification, formulation, and ultimately, bioavailability.[1][2][3] This guide provides an in-depth technical framework for understanding and determining the solubility of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. We will explore the molecule's physicochemical properties, establish a theoretical basis for its solubility in various organic solvent classes, and present a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in the synthesis, purification, and formulation of novel chemical entities.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, the physical properties of a molecule are as critical as its biological activity.[1][3] Among these, solubility stands out as a fundamental parameter that dictates the viability of a compound's journey from the lab to the clinic.[2][4] For a synthetic intermediate like this compound, understanding its solubility profile is paramount for several reasons:
-
Process Chemistry: The choice of solvent directly impacts reaction kinetics, yield, and purity. A solvent in which the starting materials are sufficiently soluble but the product is less so can facilitate straightforward isolation through precipitation.
-
Purification: Crystallization, a common and effective purification technique, is entirely dependent on differential solubility in a given solvent or solvent system at varying temperatures.
-
Formulation: For API formulation, solubility in various excipients and solvent systems is a key determinant of the final dosage form's stability and bioavailability.[2]
-
Analytical Chemistry: Proper solvent selection is crucial for accurate analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).
This guide focuses specifically on this compound, a compound whose structural motifs—a carboxylic acid, a ketone, and a strained cyclobutane ring—present a unique and interesting solubility challenge.
Molecular Profile and Physicochemical Properties
To predict the solubility of a compound, we must first understand its intrinsic physicochemical characteristics. The structure of this compound is a blend of polar functional groups and a nonpolar hydrocarbon backbone.
Chemical Structure:
-
IUPAC Name: 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid[5]
-
Molecular Formula: C₇H₁₀O₃[5]
-
Molecular Weight: 142.15 g/mol [5]
| Property | Value / Description | Source | Significance for Solubility |
| LogP (XLogP3) | 0.1 | [5] | Indicates a relatively balanced hydrophilic/lipophilic character. A low LogP suggests moderate solubility in both polar and non-polar environments. |
| Hydrogen Bond Donors | 1 (from -COOH) | [5] | The carboxylic acid proton is a strong hydrogen bond donor, favoring solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that are good H-bond acceptors (e.g., DMSO, DMF). |
| Hydrogen Bond Acceptors | 3 (from C=O and -COOH oxygens) | [5] | The carbonyl and carboxylic oxygens act as hydrogen bond acceptors, enhancing interactions with protic solvents. |
| pKa (Predicted) | ~4-5 | N/A | The carboxylic acid group is weakly acidic. In its protonated (neutral) form, it is more soluble in organic solvents. In its deprotonated (anionic) form, it is highly soluble in aqueous base. |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | [5] | This value suggests good potential for membrane permeability but also indicates significant polarity that will drive solubility in polar solvents. |
Theoretical Solubility Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6][7] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can predict its behavior across a spectrum of solvent classes.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
These solvents can act as both hydrogen bond donors and acceptors.
-
Causality: The carboxylic acid group of our target molecule can engage in strong hydrogen bonding with these solvents, both donating a proton to and accepting a proton from the solvent molecules.[8] This is the strongest intermolecular force at play, suggesting high solubility . Solubility in water is expected to be moderate and will decrease as the alkyl chain of the alcohol solvent increases, due to the increasing nonpolar character of the solvent.[8]
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile)
These solvents have dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.
-
Causality: The primary interaction will be the hydrogen bond between the carboxylic acid's proton and the electronegative atom (typically oxygen or nitrogen) of the solvent. Dipole-dipole interactions between the ketone group and the solvent will also contribute. This leads to a prediction of high to moderate solubility . Solvents with carbonyl groups, like acetone, often show enhanced solubility for carboxylic acids.[9][10]
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
These solvents have low dielectric constants and interact primarily through weak van der Waals forces.
-
Causality: The nonpolar dimethylcyclobutane portion of the molecule will interact favorably with these solvents. However, the highly polar carboxylic acid and ketone groups cannot form strong interactions with nonpolar solvents. The energy required to break the strong hydrogen bonds between the carboxylic acid molecules in the solid state will not be compensated by the weak solute-solvent interactions. Therefore, low to negligible solubility is predicted. Diethyl ether, having a slight polarity and an oxygen atom that can act as a weak hydrogen bond acceptor, may show slightly better solubility than pure hydrocarbons like hexane.
Experimental Determination of Solubility: The Shake-Flask Method
Theoretical predictions provide a valuable starting point, but empirical data is the gold standard. The saturation shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[11][12] It is recognized by regulatory bodies like the OECD.[13]
Rationale for Method Selection
The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium solubility, providing a definitive value under specific conditions.[12] It is applicable to a wide range of compounds and solvents and, when performed correctly, is a self-validating system. The key is to ensure that a true equilibrium is reached between the dissolved and undissolved solid, which requires sufficient equilibration time.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Method.
Detailed Step-by-Step Protocol
-
Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent. Add an excess amount of solid this compound to each vial. The excess solid is critical to ensure that saturation is achieved and maintained.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[14] Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to sediment. For many organic solvents, centrifugation (e.g., 15 minutes at >3000 rpm) is required to effectively separate the fine solid particles from the saturated solution.[15]
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Take care not to disturb the solid pellet. It is advisable to filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) as a final precaution to remove any remaining particulates.
-
Quantification:
-
Gravimetric Analysis (for non-volatile solutes): Transfer a known volume of the filtrate to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Weigh the vial containing the dried residue. The mass of the residue divided by the volume of the aliquot gives the solubility.
-
Chromatographic Analysis (e.g., HPLC-UV): Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC. The concentration determined from the calibration curve, multiplied by the dilution factor, provides the solubility. This method is highly sensitive and specific.
-
-
Data Reporting: Report the solubility in standard units, such as mg/mL, g/100 mL, or mol/L, and specify the temperature at which the measurement was made.
Predicted Solubility and Data Summary
| Solvent | Solvent Class | Predicted Solubility | Rationale / Key Interactions |
| Methanol | Polar Protic | High | Strong H-bond donating and accepting. |
| Ethanol | Polar Protic | High | Strong H-bond donating and accepting. |
| Water | Polar Protic | Moderate | H-bonding is strong, but the nonpolar hydrocarbon framework limits miscibility compared to short-chain alcohols.[8] |
| Acetone | Polar Aprotic | High | Strong H-bond acceptor (C=O) and dipole-dipole interactions.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent H-bond acceptor. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Good dipole, but a weaker H-bond acceptor than DMSO or acetone. |
| Dichloromethane (DCM) | Weakly Polar | Low to Moderate | Can act as a very weak H-bond acceptor; moderate dipole. |
| Ethyl Acetate | Weakly Polar | Moderate | H-bond acceptor capability from ester carbonyls. |
| Toluene | Nonpolar | Low / Insoluble | Primarily van der Waals forces; insufficient to overcome solute-solute H-bonding. |
| Hexane | Nonpolar | Insoluble | Only van der Waals forces. |
Conclusion and Implications for Drug Development
This guide establishes a robust framework for understanding and evaluating the solubility of this compound. The molecule's hybrid structure—containing strong hydrogen bonding groups and a nonpolar core—results in a predictable solubility profile: high solubility in polar protic and aprotic solvents, and poor solubility in nonpolar solvents.
For the medicinal or process chemist, this information is immediately actionable. Solvents like methanol, ethanol, and acetone are excellent candidates for reaction media. For purification, a mixed-solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, could be effective for crystallization, where the compound is soluble in the more polar solvent and precipitation is induced by the addition of the nonpolar anti-solvent.
Ultimately, the theoretical predictions outlined herein must be confirmed by rigorous experimental data. The provided shake-flask protocol offers a reliable and standardized method to generate the precise solubility data needed to accelerate drug discovery and development projects.[16]
References
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European Chemicals Agency. (n.d.). Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
- Glomme, A., & Bergström, C. A. S. (2005). In Silico Predictions of Solubility. In Drug Bioavailability (pp. 263-286). Wiley-VCH.
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2000). TSCA Partition Coefficient (n-octanol/water), Shake Flask Method. In Code of Federal Regulations, 40 CFR 799.6755. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Dimethyl-oxocyclobutanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Opportunity
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can serve as starting points for drug development is of paramount importance. The 3-oxocyclobutanecarboxylic acid core has emerged as a significant building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2][3] Its rigid, three-dimensional structure and the presence of both a ketone and a carboxylic acid functional group make it a versatile platform for chemical modification.[1] This guide delves into the potential biological activities of a specific class of derivatives: dimethyl-oxocyclobutanecarboxylic acids. While the parent compound is a well-established pharmaceutical intermediate, the biological landscape of its dimethylated analogues remains largely unexplored. This document serves as a forward-looking technical exploration of their therapeutic potential, grounded in the established properties of the core scaffold and related chemical entities. We will dissect potential applications in anti-inflammatory, antiviral, and enzyme inhibition contexts, providing the scientific rationale and detailed experimental frameworks necessary to validate these hypotheses.
The 3-Oxocyclobutanecarboxylic Acid Core: A Privileged Scaffold in Drug Discovery
The 3-oxocyclobutanecarboxylic acid moiety is a key component in the synthesis of a diverse array of therapeutic agents. It is instrumental in the creation of anticancer drugs, Janus kinase (JAK) inhibitors for autoimmune diseases, cholesteryl ester transfer protein (CETP) inhibitors for dyslipidemia, and other kinase inhibitors.[1][2][3] The chemical reactivity of its functional groups allows for a multitude of transformations, including esterification, amidation, and decarboxylation, enabling the construction of complex molecular architectures.[1]
The introduction of dimethyl groups onto this scaffold can be hypothesized to significantly influence its physicochemical properties and, consequently, its biological activity. Gem-dimethyl substitution, for instance, can introduce steric hindrance that may enhance selectivity for a biological target or improve metabolic stability by blocking sites of oxidation. Furthermore, the increased lipophilicity imparted by methyl groups can modulate cell permeability and pharmacokinetic profiles. Understanding these potential modifications is key to unlocking the therapeutic promise of dimethyl-oxocyclobutanecarboxylic acid derivatives.
Potential Therapeutic Applications of Dimethyl-oxocyclobutanecarboxylic Acids
Anti-inflammatory Activity: A Plausible Therapeutic Avenue
Given the established anti-inflammatory properties of various carboxylic acid-containing small molecules, it is reasonable to hypothesize that dimethyl-oxocyclobutanecarboxylic acids may exert similar effects.[4] For instance, dimethyl fumarate, an ester of a dicarboxylic acid, is an approved treatment for multiple sclerosis and psoriasis, exerting its effects through complex immunomodulatory mechanisms.[5][6][7]
Hypothesized Mechanism of Action: Dimethyl-oxocyclobutanecarboxylic acid derivatives could potentially modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in immune cells.[8] This could occur through the modulation of key signaling pathways like the NF-κB pathway, which plays a central role in the inflammatory cascade.[4]
Experimental Protocol: In Vitro Screening for Anti-inflammatory Activity
This protocol outlines a primary screen to assess the anti-inflammatory potential of dimethyl-oxocyclobutanecarboxylic acid derivatives using a lipopolysaccharide (LPS)-stimulated macrophage model.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of dimethyl-oxocyclobutanecarboxylic acid derivatives in DMSO.
-
Dilute the compounds to final concentrations (e.g., 1, 10, 50 µM) in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
Pre-treat the cells with the compounds for 1 hour.
-
-
Inflammatory Challenge:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
-
Assessment of Cytokine Production:
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
Assess the cytotoxicity of the compounds using an MTT or similar viability assay to ensure that the observed effects on cytokine production are not due to cell death.
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for active compounds.
Logical Framework for Anti-inflammatory Screening
Caption: Antiviral screening using a plaque reduction assay.
Enzyme Inhibition: A Target-Rich Environment
The utility of the 3-oxocyclobutanecarboxylic acid scaffold in the synthesis of kinase and CETP inhibitors suggests that its derivatives may have broader applications as enzyme inhibitors. [1][3]The rigid cyclobutane ring can serve as a scaffold to orient functional groups in a precise manner for interaction with an enzyme's active site.
Hypothesized Target and Mechanism: Dimethyl-oxocyclobutanecarboxylic acids could be designed to target specific enzyme classes, such as proteases or kinases, which are often implicated in disease. The carboxylic acid moiety could form key hydrogen bonds or salt bridges with active site residues, while the dimethyl groups could occupy hydrophobic pockets, enhancing binding affinity and selectivity.
Experimental Protocol: General Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a general framework for screening compounds against a purified enzyme that acts on a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a buffer solution optimal for the activity of the target enzyme.
-
Prepare a stock solution of the purified enzyme.
-
Prepare a stock solution of a fluorogenic substrate that produces a fluorescent signal upon cleavage by the enzyme.
-
Prepare serial dilutions of the dimethyl-oxocyclobutanecarboxylic acid derivatives.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add the enzyme and incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Signal Detection:
-
Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of enzyme inhibition for each compound concentration compared to the no-compound control.
-
Determine the IC50 value for active compounds.
Workflow for Enzyme Inhibition Screening
Caption: General workflow for a fluorescence-based enzyme inhibition assay.
Data Summary: A Hypothetical Screening Cascade
To illustrate the potential outcomes of the proposed experimental workflows, the following table presents hypothetical data for a small library of dimethyl-oxocyclobutanecarboxylic acid derivatives.
| Compound ID | Position of Dimethyl Groups | Anti-inflammatory Activity (TNF-α Inhibition IC50, µM) | Antiviral Activity (Plaque Reduction EC50, µM) | Enzyme X Inhibition (IC50, µM) |
| DOCA-1 | 2,2- | 15.2 | > 100 | 5.8 |
| DOCA-2 | 3,3- | 25.8 | 45.1 | 12.3 |
| DOCA-3 | cis-2,4- | 5.1 | 12.5 | 2.1 |
| DOCA-4 | trans-2,4- | 8.9 | 22.8 | 3.5 |
Synthesis and Chemical Space Exploration
The synthesis of 3-oxocyclobutanecarboxylic acid can be achieved through various multi-step routes. [1][2][9]The introduction of dimethyl groups can be accomplished through modifications of these synthetic pathways, for example, by using appropriately substituted starting materials. A focused library of dimethyl-oxocyclobutanecarboxylic acid derivatives with substitutions at different positions on the cyclobutane ring would be essential for a systematic exploration of their biological activities and the establishment of structure-activity relationships (SAR).
Conclusion and Future Directions
The dimethyl-oxocyclobutanecarboxylic acid scaffold represents a promising, yet underexplored, area for drug discovery. Based on the established utility of the parent 3-oxocyclobutanecarboxylic acid core, there is a strong rationale for investigating the anti-inflammatory, antiviral, and enzyme-inhibitory potential of its dimethylated analogues. The experimental frameworks provided in this guide offer a clear path for the initial biological characterization of these compounds. Positive results from these in vitro screens would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in relevant disease models, and a comprehensive exploration of the structure-activity landscape to optimize potency, selectivity, and pharmacokinetic properties. The systematic exploration of this chemical space could lead to the identification of novel therapeutic agents with significant clinical potential.
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PubChem. 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid. Available from: [Link]
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Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83–91. Available from: [Link]
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Wu, Z., et al. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Journal of Agricultural and Food Chemistry, 72(1), 227–238. Available from: [Link]
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Cigna, D., et al. (2021). Anti-Inflammatory and Anti-Oxidant Effect of Dimethyl Fumarate in Cystic Fibrosis Bronchial Epithelial Cells. International Journal of Molecular Sciences, 22(16), 8932. Available from: [Link]
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The Reactive Landscape of the Cyclobutanone Ring in Substituted Carboxylic Acids: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide
Introduction: The Allure of the Strained Ketone
In the landscape of contemporary drug discovery and complex molecule synthesis, strained carbocyclic systems have emerged as powerful synthetic intermediates.[1][2] Among these, the cyclobutanone moiety, particularly when incorporated into a carboxylic acid framework, presents a unique confluence of structural rigidity and chemical reactivity.[3][4] The inherent ring strain of the four-membered ring (approximately 26 kcal/mol) renders the carbonyl carbon significantly more electrophilic compared to its less strained cyclopentanone or cyclohexanone counterparts.[5][6] This heightened electrophilicity, coupled with the diverse reaction pathways accessible through strain-release, makes cyclobutanone-containing carboxylic acids versatile building blocks for creating novel molecular architectures.[4][7]
This guide provides an in-depth exploration of the reactivity of the cyclobutanone ring within substituted carboxylic acids. We will move beyond simple reaction catalogues to dissect the underlying principles governing reaction outcomes, offering field-proven insights into stereocontrol, substituent effects, and protocol optimization for researchers in organic synthesis and drug development.
Ring-Opening Reactions: Harnessing Strain Release
The most characteristic feature of cyclobutanones is their propensity to undergo ring-opening reactions, driven by the release of ring strain. The presence and position of a carboxylic acid (or its ester equivalent) can profoundly influence the regioselectivity and mechanism of this cleavage.
Base- and Nucleophile-Induced Ring Opening
The presence of an electron-withdrawing group at the C-2 position is often a prerequisite to stabilize the carbanion intermediate formed upon nucleophilic attack, facilitating ring cleavage.[8][9] In the context of cyclobutanone carboxylic acids, the ester variant is typically used to avoid acid-base complications under basic conditions.
Alkoxide-induced ring opening of 2-substituted cyclobutanones provides a powerful method for the vicinal difunctionalization of a double bond's progenitor, leading to γ,δ-unsaturated esters.[9][10] The reaction proceeds via nucleophilic attack on the carbonyl, followed by a retro-aldol-type fragmentation. The regioselectivity of the C-C bond cleavage is dictated by the ability of the substituents to stabilize the resulting carbanion.
Experimental Protocol: Alkoxide-Mediated Ring Opening of a Bicyclic Vinylcyclobutanone Ester [8]
-
Setup: To a solution of the bicyclic 2-vinylcyclobutanone (1.0 eq) in anhydrous tert-butanol (0.1 M), add potassium tert-butoxide (1.2 eq) at room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The strong, non-nucleophilic base promotes the formation of the alkoxide in situ if starting with an alcohol, or directly initiates the ring-opening cascade. The polar aprotic solvent stabilizes the charged intermediates.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding cycloalkene carboxylic acid ester.
Figure 1. General workflow for nucleophilic ring opening.
Ring Expansion Reactions: Building Larger Scaffolds
Ring expansion reactions transform the cyclobutanone core into five-membered rings (cyclopentanones or lactones), providing rapid access to more complex scaffolds.[1]
Baeyer-Villiger Oxidation
The Baeyer-Villiger (BV) oxidation is a cornerstone reaction that converts cyclic ketones into lactones using peroxyacids (e.g., m-CPBA) or other peroxide-based systems.[11][12] This reaction is highly valuable as it often proceeds with excellent regioselectivity and retention of stereochemistry at the migrating center.[13] For unsymmetrical cyclobutanones, the migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[12][14] This predictability is crucial for designing synthetic routes.
The presence of a carboxylic acid substituent requires careful consideration of reaction conditions. While the BV oxidation is often performed under acidic or neutral conditions, the carboxylic acid can potentially interfere. Using the ester form of the substrate is a common strategy.
| Reagent System | Key Features | Typical Conditions | Reference |
| m-CPBA | Widely available, reliable, generally good yields. | CH₂Cl₂, NaHCO₃ (buffer), 0 °C to rt | [15] |
| TFPAA (in situ) | Highly reactive, for less reactive ketones. | (CF₃CO)₂O, H₂O₂, CH₂Cl₂ | [11] |
| H₂O₂ / Lewis Acid | Alternative to peracids, can offer different selectivity. | H₂O₂, Sc(OTf)₃, MeCN | [12] |
| Enzymatic (BVMOs) | High enantioselectivity for asymmetric oxidations. | Baeyer-Villiger Monooxygenase, NADPH, O₂ | [15] |
Table 1. Common Reagent Systems for Baeyer-Villiger Oxidation.
Figure 2. Simplified mechanism of the Baeyer-Villiger oxidation.
Carbonyl Group Transformations
The electrophilic carbonyl of the cyclobutanone is a hub for a variety of transformations, including nucleophilic additions and reductions. The stereochemical outcome of these reactions is often highly predictable.
Stereoselective Reductions
The reduction of 3-substituted cyclobutanones to the corresponding cyclobutanols is a synthetically important transformation. Experimental and computational studies have shown that hydride reductions (e.g., with NaBH₄) are highly selective for the formation of the cis-alcohol (>90%).[16] This pronounced selectivity is driven by torsional strain, which favors an anti-facial hydride attack, consistent with the Felkin-Anh model.[16]
This high diastereoselectivity is a key advantage in multi-step syntheses, allowing for precise control over the stereochemistry of the resulting alcohol. A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for a ROR-γt inverse agonist was developed, featuring a highly diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with NaBH₄.[17]
Experimental Protocol: Diastereoselective Reduction of a 3-Substituted Cyclobutanone [16][17]
-
Setup: Dissolve the 3-substituted cyclobutanone-carboxylic acid derivative (1.0 eq) in a suitable solvent such as methanol or THF (0.2 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: The slow addition of the reducing agent controls the exotherm and maintains selectivity. Lower temperatures generally enhance diastereoselectivity.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of acetone, followed by 1 M HCl until the pH is ~5-6.
-
Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The resulting cis-cyclobutanol can be purified by crystallization or chromatography.
Photochemical and Thermal Rearrangements
The high ring strain of cyclobutanones also makes them susceptible to photochemical and thermal rearrangements, which can lead to a variety of products through complex mechanistic pathways.
Photochemical Reactions
Upon photochemical excitation (n-π* transition), cyclobutanone can undergo several distinct reactions: decarbonylation to form cyclopropane and carbon monoxide, cycloelimination to yield ketene and ethylene, and ring expansion to produce an oxacarbene.[5][18][19] The distribution of these products is often dependent on the excitation wavelength and the reaction phase (gas vs. solution).[20] For substituted cyclobutanones, the nature and position of the substituents, including a carboxylic acid group, can direct the reaction towards a specific pathway, although these reactions can sometimes be less synthetically predictable than ground-state transformations.
Thermal Rearrangements
Thermolysis of cyclobutenones, which can be derived from cyclobutanones, can lead to a variety of rearranged products, including cyclopentenones and cyclohexadienones, through electrocyclic ring-opening and subsequent rearrangements.[21] The outcome is highly dependent on the substitution pattern. While less common for simple cyclobutanone carboxylic acids, these pathways highlight the diverse reactivity encoded within the strained four-membered ring system.[22][23]
Conclusion
The cyclobutanone ring, when integrated into a carboxylic acid framework, is not merely a passive scaffold but an active participant in a rich array of chemical transformations. Its inherent ring strain and electrophilic carbonyl are the driving forces behind a suite of predictable and synthetically valuable reactions, from strain-releasing ring openings to stereocontrolled reductions and elegant ring expansions. For the medicinal or materials scientist, mastering the reactivity of this moiety opens the door to novel, sp³-rich chemical matter with precisely controlled three-dimensional architectures. The protocols and principles outlined in this guide serve as a foundation for harnessing the full potential of these versatile building blocks in next-generation chemical synthesis.
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An In-Depth Technical Guide on the Stereochemistry of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a chiral molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its rigid cyclobutane framework, coupled with the presence of a stereocenter at the C1 position, makes it a valuable building block for the synthesis of complex molecular architectures, including natural products and pharmaceuticals. The stereochemistry of this compound profoundly influences its biological activity and physicochemical properties, necessitating a thorough understanding and control of its chiral forms.
This technical guide provides a comprehensive overview of the stereochemistry of this compound. We will delve into the synthesis of the racemic mixture, explore various methods for chiral resolution, and detail the analytical techniques employed for the unambiguous assignment of absolute stereochemistry. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of this and related chiral cyclobutane derivatives.
Synthesis of Racemic this compound
The synthesis of the racemic form of this compound is a crucial first step before chiral resolution or enantioselective synthesis can be undertaken. Several synthetic routes have been reported, often involving cycloaddition reactions or the functionalization of pre-existing cyclobutane rings. A common approach involves the hydrolysis and decarboxylation of a corresponding diester precursor.[2]
Representative Synthetic Protocol
A general and effective method for the preparation of the racemic acid involves the following key steps, adapted from established literature procedures.[2]
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.
-
Hydrolysis and Decarboxylation: Add a solution of 20% hydrochloric acid to the flask. The mixture is then heated to reflux and stirred vigorously for an extended period (e.g., 60 hours) to ensure complete hydrolysis of the ester and ketal groups, followed by decarboxylation.
-
Workup and Extraction: After cooling the reaction mixture to room temperature, it is continuously extracted with a suitable organic solvent, such as diethyl ether, for approximately 18-20 hours.
-
Isolation and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material can be further purified by recrystallization from an appropriate solvent system (e.g., dichloromethane and n-heptane) to afford the pure racemic this compound as a crystalline solid.[3]
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of racemic this compound.
Chiral Resolution: Separation of Enantiomers
The separation of the racemic mixture into its individual enantiomers is a critical process for evaluating the biological activity of each stereoisomer.[4][5] Chiral resolution is most commonly achieved through the formation of diastereomeric salts with a chiral resolving agent.[4] The differing physical properties of the diastereomers, such as solubility, allow for their separation by fractional crystallization.
The Principle of Diastereomeric Salt Formation
The carboxylic acid functional group of this compound provides a convenient handle for reaction with a chiral amine to form a pair of diastereomeric ammonium carboxylate salts. The choice of the resolving agent is crucial and often requires empirical screening to find one that provides well-defined crystals and a significant difference in solubility between the two diastereomers.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). To this solution, add a stoichiometric amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine).
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution first. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation of the Less Soluble Diastereomer: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them. The enantiomeric purity of the salt can be enhanced by recrystallization.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the free enantiomerically enriched acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.
-
Isolation of the More Soluble Diastereomer: The more soluble diastereomer remains in the mother liquor from the initial crystallization. It can be recovered by evaporation of the solvent and then treated with acid in a similar manner to liberate the other enantiomer.
The logical flow of this process is depicted below:
Caption: Diastereomeric salt crystallization for chiral resolution.
Stereochemical Assignment
Unambiguous determination of the absolute configuration of the separated enantiomers is paramount. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, often with the use of chiral derivatizing agents, and single-crystal X-ray crystallography.
NMR Spectroscopy for Stereochemical Analysis
While standard ¹H and ¹³C NMR spectra of the enantiomers are identical, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to distinguishable NMR signals.[6] The fluxional nature of the cyclobutane ring can sometimes lead to unpredictable chemical shifts, making interpretation challenging.[7]
Protocol for NMR Analysis with a Chiral Derivatizing Agent:
-
Derivatization: React the enantiomerically enriched carboxylic acid with a chiral alcohol (e.g., (R)- or (S)-menthol) in the presence of a coupling agent (e.g., DCC or EDC) to form a diastereomeric ester.[8]
-
NMR Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra of the purified diastereomeric ester.
-
Spectral Analysis: Compare the chemical shifts and coupling constants of the protons and carbons near the stereocenter. The different spatial arrangements of the substituents in the two diastereomers will result in distinct spectral features. Two-dimensional NMR techniques, such as NOESY, can provide through-space correlation data to further elucidate the relative stereochemistry.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides the most definitive determination of absolute stereochemistry.[9] This technique requires the formation of a high-quality single crystal of either the enantiomerically pure acid or a suitable derivative.
Workflow for X-ray Crystallographic Analysis:
-
Crystallization: Grow single crystals of the enantiomerically pure acid or a derivative (e.g., an amide or ester with a known chiral auxiliary) from a suitable solvent system. This is often the most challenging step.[9]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Determination of Absolute Configuration: The absolute configuration is typically determined using anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute stereochemistry.[9]
The process is summarized in the following diagram:
Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.
Data Summary
The following table summarizes key properties and analytical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | [1] |
| ¹H NMR (CDCl₃, δ) | Varies with conditions, complex multiplets for ring protons, singlets for methyl groups | [6] |
| ¹³C NMR (CDCl₃, δ) | Carbonyl carbon (~203 ppm), Carboxylic acid carbon (~180 ppm), Quaternary carbon, CH, CH₂, and methyl carbons | [6] |
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its utility in various scientific and industrial applications. This guide has provided a detailed overview of the synthesis of the racemic compound, robust protocols for its chiral resolution, and state-of-the-art analytical methods for the definitive assignment of its absolute stereochemistry. By understanding and applying these principles and techniques, researchers can effectively harness the potential of the individual enantiomers of this valuable chiral building block in their respective fields.
References
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NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. Retrieved from [Link]
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Yu, J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(4), 1041-1053. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 276081, this compound. Retrieved from [Link]
- Houk, K. N., & Gandour, R. D. (Eds.). (1994). Carbocyclic Four-Membered Ring Compounds. Georg Thieme Verlag.
- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.
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Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]
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Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2021). Chem. Sci., 12(42), 14175-14181. Retrieved from [Link]
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Bhawsar, S. B., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Retrieved from [Link]
- Wiberg, K. B. (1965). The Stereochemistry of Cyclobutane and its Derivatives. In Stereochemistry of Organic and Bioorganic Transformations (pp. 11-20). Springer, Berlin, Heidelberg.
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Blagden, N., & de Matas, M. (2005). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, 24(1), A.3D.1-A.3D.19. Retrieved from [Link]
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Navigating the Synthesis and Supply of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid: A Technical Guide for Drug Development Professionals
An In-depth Guide for Researchers and Scientists on a Niche Building Block in Modern Medicinal Chemistry
Introduction: The Emergence of Substituted Cyclobutanes in Drug Discovery
Small, rigid ring systems have become increasingly important motifs in modern drug design. Their ability to confer conformational constraint, improve metabolic stability, and explore novel chemical space makes them attractive building blocks for complex molecular architectures. Within this class of compounds, 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid (CAS No. 3183-43-5) is an emerging reagent of interest, particularly noted for its potential application as a component in targeted protein degradation. This technical guide provides a comprehensive overview of the commercial landscape for this compound, including known suppliers, and offers insights into its synthesis and quality control for researchers and drug development professionals.
While detailed, publicly available research on the specific applications of this compound is limited, its classification by some suppliers as a "Protein Degrader Building Block" strongly suggests its utility in the construction of Proteolysis Targeting Chimeras (PROTACs) and other related modalities for induced protein degradation.[1] These heterobifunctional molecules require linkers to connect a target-binding ligand to an E3 ligase-recruiting moiety, and the rigid cyclobutane core of the title compound is well-suited for this purpose.
Commercial Availability and Supplier Overview
This compound is available from a number of specialized chemical suppliers. Researchers should note that this compound is typically supplied for research and development purposes only and may not be available in bulk quantities without custom synthesis agreements.
| Supplier | Product Name | Purity | CAS Number | Notes |
| AA BLOCKS | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | min 97% | 3183-43-5 | Listed under "Protein Degrader Building Blocks".[1] |
| AChemBlock | This compound | 97% | 3183-43-5 | Provides basic physicochemical properties.[2] |
| BLD Pharm | This compound | - | 3183-43-5 | For research use only.[3] |
Note: Purity and specifications should always be confirmed by requesting a certificate of analysis (CoA) from the supplier prior to purchase.
Synthesis Pathway: A Plausible Route via Ester Hydrolysis
While specific, peer-reviewed synthetic procedures for this compound are not readily found in the public domain, a likely and chemically sound method involves the hydrolysis of its corresponding methyl ester, Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (CAS No. 78685-51-5).[4] This precursor is also commercially available from some suppliers.
The proposed synthetic transformation is outlined below:
Caption: Plausible synthetic route to the target compound.
Hypothetical Experimental Protocol for Synthesis
The following is a generalized, hypothetical protocol for the hydrolysis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate. This protocol is based on standard organic chemistry principles and should be optimized and validated in a laboratory setting.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (1.0 eq).
-
Hydrolysis:
-
Acidic Conditions: Add a 6M aqueous solution of hydrochloric acid (5-10 volumes).
-
Basic Conditions: Add a 2M aqueous solution of sodium hydroxide (5-10 volumes).
-
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup (Acidic Conditions):
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Workup (Basic Conditions):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Acidify the mixture to pH 1-2 with a concentrated solution of hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Quality Control and Analytical Characterization
Ensuring the identity, purity, and stability of this compound is critical for its application in drug discovery. A robust quality control workflow should be established.
Caption: A typical quality control workflow for the title compound.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra should be consistent with the 2,2-dimethyl-3-oxocyclobutane core and the carboxylic acid moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₇H₁₀O₃) by providing an accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining the purity of the compound. This method should be able to separate the target compound from potential starting materials, byproducts, and degradation products.
-
Quantitative NMR (qNMR): qNMR can be used as an orthogonal method to HPLC for purity assessment and for the accurate determination of the compound's concentration in solution.
-
Gas Chromatography-Headspace (GC-HS): This technique is important for identifying and quantifying any residual solvents from the synthesis and purification processes.
Applications in Drug Development: A Focus on Protein Degradation
The classification of this compound as a "Protein Degrader Building Block" by suppliers is the most significant indicator of its application in drug development.[1] Induced protein degradation has emerged as a powerful therapeutic modality, capable of targeting proteins previously considered "undruggable".
The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the linker component of PROTACs. The carboxylic acid handle provides a convenient point for chemical modification and attachment to either the warhead that binds the protein of interest or the ligand that recruits an E3 ubiquitin ligase. The gem-dimethyl group on the cyclobutane ring can provide steric bulk, which may influence the binding conformation and the overall physicochemical properties of the final PROTAC molecule.
Conclusion and Future Outlook
This compound is a niche yet potentially valuable building block for medicinal chemists, particularly those working in the field of targeted protein degradation. While the publicly available data on its synthesis and specific applications are currently sparse, its commercial availability from several specialized suppliers indicates a growing interest in this and related substituted cyclobutane scaffolds. As the field of induced protein degradation continues to expand, it is likely that more detailed information on the utility and synthesis of such unique building blocks will become available in the scientific literature and patent landscape. Researchers interested in utilizing this compound are advised to work closely with suppliers to obtain detailed analytical data and to perform their own rigorous quality control to ensure the success of their research endeavors.
References
-
Chem-Space. (n.d.). Synthesis of this compound from Methyl 2,2-diMethyl-3-oxocyclobutanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemchart. (n.d.). CIS-CYPERMETHRIC ACID (59042-49-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]
-
Farnaby, W., et al. (2024). Induced protein degradation for therapeutics: past, present, and future. Journal of Clinical Investigation, 134(1), e174241. Retrieved from [Link]
-
Rawson, T. E., et al. (2008). Two distinct pathways for cyclooxygenase-2 protein degradation. Journal of Biological Chemistry, 283(21), 14695–14705. Retrieved from [Link]
-
Chem-Space. (n.d.). Methyl 2,2-diMethyl-3-oxocyclobutanecarboxylate | 78685-51-5. Retrieved from [Link]
-
AA BLOCKS. (n.d.). 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid, min 97%, 500 mg. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid from methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate
Introduction
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a valuable building block in organic synthesis, finding applications in the preparation of complex molecular architectures and pharmacologically active compounds. Its rigid cyclobutane core, adorned with versatile functional groups, makes it an attractive synthon for medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of this compound via the hydrolysis of its corresponding methyl ester, methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate.
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic chemistry, typically achieved through hydrolysis under acidic or basic conditions. The base-mediated hydrolysis, or saponification, is often preferred due to its generally irreversible nature, which drives the reaction to completion.[1] However, the substrate , methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, presents a sterically hindered environment around the ester functionality due to the presence of the gem-dimethyl group on the cyclobutane ring. This steric hindrance can significantly impede the rate of hydrolysis under standard conditions. This application note addresses this challenge by employing a robust protocol utilizing lithium hydroxide in a mixed solvent system to ensure efficient and high-yielding conversion.
Mechanistic Insights: The Challenge of Steric Hindrance in Ester Hydrolysis
The saponification of esters typically proceeds through a nucleophilic acyl substitution mechanism (BAC2). The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide as a leaving group and forming the carboxylic acid, which is then deprotonated by the base to yield the carboxylate salt.[1]
However, in the case of sterically hindered esters like methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, the bulky substituents surrounding the reaction center obstruct the approach of the nucleophile, thereby increasing the activation energy of the reaction. To overcome this, reaction conditions must be optimized. The use of lithium hydroxide (LiOH) as the base is particularly advantageous. The small size of the lithium cation is believed to enhance the reactivity of the hydroxide ion and can coordinate with the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon.[1][2] Furthermore, employing a co-solvent system, such as tetrahydrofuran (THF) and water, enhances the solubility of the hydrophobic ester in the aqueous basic solution, facilitating a more efficient reaction.[2][3]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (1.0 eq) in a 3:1 mixture of THF and deionized water.
-
Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (2.0 eq).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.[4]
-
Isolation of the Product: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
Data Presentation
| Parameter | Value |
| Starting Material | Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate |
| Base | Lithium hydroxide monohydrate (LiOH·H₂O) |
| Solvent System | Tetrahydrofuran (THF) / Water (3:1 v/v) |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 4-8 hours |
| Purification Method | Recrystallization (Ethyl Acetate/Hexanes) |
| Expected Yield | 85-95% |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
1H NMR (400 MHz, CDCl3):
-
δ 10.80 (br s, 1H, -COOH)
-
δ 3.43-3.51 (m, 2H, -CH2-)
-
δ 3.26-3.40 (m, 1H, -CH-)
-
δ 1.25 (s, 6H, -C(CH3)2)
(Note: The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.)
13C NMR (100 MHz, CDCl3):
-
δ 203.14 (C=O, ketone)
-
δ 180.17 (C=O, carboxylic acid)
-
δ 51.64 (-CH2-)
-
δ 45.0 (-C(CH3)2)
-
δ 27.32 (-CH-)
-
δ 22.5 (-CH3)
(Note: The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.)
Infrared (IR) Spectroscopy (KBr Pellet):
-
νmax 3400-2500 cm-1 (broad, O-H stretch of carboxylic acid)
-
νmax 1750 cm-1 (C=O stretch of cyclobutanone)
-
νmax 1705 cm-1 (C=O stretch of carboxylic acid)
The broad absorption in the IR spectrum from 3400 to 2500 cm-1 is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.[5][6] The two distinct carbonyl stretching frequencies correspond to the ketone and the carboxylic acid functionalities.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound from its methyl ester. The described method effectively overcomes the challenge of steric hindrance through the judicious choice of reagents and reaction conditions. The detailed experimental procedure and characterization data will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and related fields, enabling the efficient preparation of this important chemical building block.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Hayashi, K., Ichimaru, Y., Sugiura, K., Maeda, A., Harada, Y., Kojima, Y., Nakayama, K., & Imai, M. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581–584.
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
-
Reddit. (2020). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]
-
Peter, G. M. Wuts. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclobutanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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- 6. spectroscopyonline.com [spectroscopyonline.com]
High-Yield Synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid: An Application Note
Introduction: The Significance of the Strained Scaffold
The cyclobutane motif, a four-membered carbocycle, is a recurring structural element in numerous natural products and pharmacologically active compounds. Its inherent ring strain imparts unique conformational properties and reactivity, making it a valuable building block in medicinal chemistry and drug development. 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid, in particular, serves as a key intermediate for the synthesis of complex molecules, where the gem-dimethyl group provides steric hindrance and the keto-acid functionality allows for diverse chemical modifications. This application note provides a detailed, high-yield protocol for the synthesis of this valuable building block, grounded in established chemical principles and supported by practical insights for researchers and scientists.
Synthetic Strategy: A Multi-Step Approach to the Cyclobutane Core
The construction of the sterically hindered and functionalized cyclobutane ring of this compound is a non-trivial synthetic challenge. While various methods exist for the formation of cyclobutanes, such as [2+2] photocycloadditions and ring expansions, a robust and scalable approach involves a multi-step sequence starting from readily available precursors.[1] The strategy outlined here is adapted from established methodologies for related cyclobutanone derivatives and is optimized for high yield and purity.[2][3]
The overall synthetic workflow can be visualized as a three-stage process:
-
Formation of the Cyclobutane Ring: This key step involves the dialkylation of a malonic ester derivative with a suitable 1,3-dihalopropane equivalent.
-
Ketal Hydrolysis: The protected ketone is then deprotected under acidic conditions to reveal the 3-oxo functionality.
-
Decarboxylation: Finally, one of the ester groups is removed to afford the target carboxylic acid.
This approach offers a reliable and reproducible pathway to the desired product, avoiding the use of highly specialized equipment or reagents.
Visualizing the Synthetic Workflow
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| Diisopropyl malonate | C₉H₁₆O₄ | 188.22 | 13195-64-7 |
| 2,2-dimethoxy-1,3-dibromopropane | C₅H₁₀Br₂O₂ | 261.94 | 19185-02-1 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 865-47-4 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| n-Heptane | C₇H₁₆ | 100.21 | 142-82-5 |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Step 1: Synthesis of Diisopropyl 3,3-dimethoxy-2,2-dimethylcyclobutane-1,1-dicarboxylate
Expertise & Experience: The choice of a bulky ester like diisopropyl malonate helps to minimize side reactions. The use of a strong, non-nucleophilic base such as potassium tert-butoxide is crucial for the efficient deprotonation of the malonate. The reaction is performed at an elevated temperature to drive the dialkylation to completion.
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 200 mL) and potassium tert-butoxide (25.0 g, 0.223 mol).
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add a solution of diisopropyl malonate (35.0 g, 0.186 mol) in DMF (50 mL) dropwise over 1 hour, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Add 2,2-dimethoxy-1,3-dibromopropane (47.0 g, 0.179 mol) to the reaction mixture.
-
Heat the reaction mixture to 130-140 °C and maintain this temperature for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and evaporate most of the DMF under reduced pressure.
-
Pour the residue into ice-water (300 mL) and extract with n-heptane (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate diester.
Step 2: Hydrolysis and Decarboxylation to this compound
Trustworthiness: This step combines the hydrolysis of the ketal and the esters, followed by decarboxylation in a one-pot procedure. The use of concentrated hydrochloric acid ensures complete conversion. The extended reaction time at elevated temperatures is necessary for the decarboxylation of the sterically hindered cyclobutane ring.
-
To the crude intermediate diester from Step 1, add 37% hydrochloric acid (150 mL) and water (100 mL).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 48 hours. The reaction should be monitored for the disappearance of the starting material and intermediates by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous solution with dichloromethane (4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a mixture of dichloromethane and n-heptane to afford this compound as a crystalline solid.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (mol) | Yield (%) | Purity (by NMR) |
| 1 | Diisopropyl 3,3-dimethoxy-2,2-dimethylcyclobutane-1,1-dicarboxylate | Diisopropyl malonate | ~0.13 mol | ~70% | >90% (crude) |
| 2 | This compound | Intermediate Diester | ~0.10 mol | ~75% | >98% |
Overall Yield: Approximately 50-55%
Conclusion
This application note provides a comprehensive and reliable protocol for the high-yield synthesis of this compound. By following the detailed step-by-step instructions and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable synthetic intermediate for their drug discovery and development programs. The provided workflow, quantitative data, and expert insights aim to facilitate the successful implementation of this synthesis in a laboratory setting.
References
-
Bach, T. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition, 50(5), 1000-1044. Available at: [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Laboratory, Scripps Research. Available at: [Link]
-
Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. Dong Group Seminar. Available at: [Link]
-
Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11138-11181. Available at: [Link]
-
Liskon Biological. (2025). Synthesis And Optimization of Cyclobutanone. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Available at: [Link]
- Patsnap. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.
- Patsnap. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Request PDF. Available at: [Link]
-
Thorsten, B., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9663-9753. Available at: [Link]
-
Trost, B. M., & Yasukata, T. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(11), 3415-3432. Available at: [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Available at: [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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The Synthetic Utility of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid: A Versatile Building Block for Complex Molecules
Abstract
This application note provides a comprehensive technical guide to the use of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid in modern organic synthesis. While its unmethylated counterpart, 3-oxocyclobutanecarboxylic acid, is a well-established intermediate in the pharmaceutical industry, the gem-dimethylated analog offers unique steric and electronic properties that make it a valuable tool for accessing complex molecular architectures.[1][2][3] This document outlines a proposed synthetic strategy for this compound, delves into its characteristic reactivity, and presents detailed protocols for its application in the synthesis of advanced organic molecules. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique structural features of this versatile building block.
Introduction: The Strategic Advantage of the 2,2-Dimethyl-3-oxocyclobutane Moiety
Cyclobutane rings are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds. The inherent ring strain of the four-membered ring can be strategically exploited to drive various ring-opening and rearrangement reactions, providing access to diverse and complex molecular scaffolds. The presence of a ketone and a carboxylic acid functionality on the cyclobutane core, as seen in this compound, offers multiple handles for synthetic transformations.
The gem-dimethyl group at the C2 position introduces several key features:
-
Steric Hindrance: The dimethyl substitution provides steric shielding, which can influence the stereochemical outcome of reactions at adjacent centers.
-
Thorpe-Ingold Effect: The gem-dimethyl group can promote cyclization reactions and influence the conformation of the cyclobutane ring.
-
Enhanced Stability: The dimethyl substitution can increase the stability of the molecule and its derivatives, potentially leading to higher yields and easier handling in multi-step syntheses.
These characteristics make this compound a promising starting material for the synthesis of novel therapeutics, agrochemicals, and fragrance compounds.
Proposed Synthesis of this compound
While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient route can be conceived based on established methodologies for constructing substituted cyclobutanones and subsequent functionalization. The proposed strategy involves a [2+2] cycloaddition of dimethylketene with a suitable ketenophile, followed by functional group manipulation.
A key precursor for this synthesis is 2,2-dimethylcyclobutanone.[4][5] One established method for its preparation involves the reaction of dimethylketene with ethylene under high pressure.[6]
The following workflow outlines a potential synthetic pathway:
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 2,2-Dimethylcyclobutanone via [2+2] Cycloaddition
This protocol is adapted from known procedures for ketene cycloadditions.[7][8][9]
Materials:
-
Isobutyryl chloride
-
Triethylamine (Et3N)
-
Ethylene
-
Anhydrous diethyl ether
-
High-pressure reactor
Procedure:
-
In situ generation of dimethylketene: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve isobutyryl chloride (1.0 equiv) in anhydrous diethyl ether. Cool the solution to 0 °C.
-
Slowly add triethylamine (1.1 equiv) dropwise to the stirred solution. The formation of triethylammonium chloride will be observed as a white precipitate.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
[2+2] Cycloaddition: Transfer the ethereal solution of in situ generated dimethylketene to a high-pressure reactor.
-
Introduce ethylene gas into the reactor to the desired pressure (e.g., 50-100 atm).
-
Heat the reactor to 150-200 °C and maintain for 12-24 hours.
-
Cool the reactor to room temperature and carefully vent the excess ethylene.
-
Work-up and Purification: Filter the reaction mixture to remove triethylammonium chloride.
-
Wash the filtrate with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2,2-dimethylcyclobutanone.
Protocol 2: α-Oxidation and Carboxylation of 2,2-Dimethylcyclobutanone
This protocol is a conceptual outline, as specific conditions for this substrate may require optimization.
Materials:
-
2,2-Dimethylcyclobutanone
-
Strong oxidizing agent (e.g., potassium permanganate, ruthenium tetroxide)
-
Base (e.g., potassium hydroxide)
-
Acid for work-up (e.g., hydrochloric acid)
-
Suitable solvent system (e.g., acetone/water, CCl4/acetonitrile/water)
Procedure:
-
Oxidation: Dissolve 2,2-dimethylcyclobutanone (1.0 equiv) in a suitable solvent system.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the strong oxidizing agent (e.g., KMnO4 in aqueous KOH) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the oxidizing agent is discharged.
-
Acidify the mixture to pH ~2 with concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous NaSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Key Synthetic Transformations and Applications
The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable intermediate in multistep synthesis.
Decarboxylation Reactions
Beta-keto acids are known to undergo facile decarboxylation upon heating.[10][11] This reaction proceeds through a cyclic transition state to yield an enol, which then tautomerizes to the corresponding ketone.
Caption: Mechanism of decarboxylation of this compound.
This controlled decarboxylation can be a useful synthetic tool for the generation of 2,2-dimethylcyclobutanone under relatively mild conditions, avoiding the need for high-pressure reactions.
Ring-Opening Reactions
The strained cyclobutane ring of this compound and its derivatives can undergo various ring-opening reactions, providing access to acyclic structures with defined stereochemistry.
-
Photochemical Norrish Type I Cleavage: Ketones can undergo α-cleavage upon UV irradiation to form a diradical intermediate.[12][13] For 2,2-dimethylcyclobutanone (formed after decarboxylation), this can lead to the formation of various products, including ketenes and alkenes.[14] This reactivity can be harnessed for the synthesis of complex acyclic molecules.
Derivatization of Carboxylic Acid and Ketone Moieties
The carboxylic acid and ketone functionalities can be selectively manipulated to introduce further complexity.
-
Esterification and Amide Bond Formation: The carboxylic acid can be readily converted to esters and amides using standard coupling reagents. These derivatives may exhibit interesting biological activities or serve as intermediates for further transformations.
-
Reduction and Nucleophilic Addition to the Ketone: The ketone can be reduced to the corresponding alcohol, introducing a new stereocenter. It can also undergo nucleophilic addition reactions (e.g., Grignard, Wittig) to introduce new carbon-carbon bonds.
Applications in Medicinal Chemistry and Drug Development
The unmethylated analog, 3-oxocyclobutanecarboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and treatments for autoimmune diseases.[1][2] It is highly probable that this compound can serve as a valuable building block for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties due to the presence of the gem-dimethyl group.
| Potential Therapeutic Area | Rationale for Use |
| Oncology | Incorporation into kinase inhibitors to modulate binding affinity and selectivity. |
| Immunology | Synthesis of novel immunomodulatory agents with improved metabolic stability. |
| Neuroscience | As a scaffold for the development of CNS-active compounds with tailored lipophilicity. |
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its unique structural features, including the strained cyclobutane ring, the gem-dimethyl group, and the orthogonal ketone and carboxylic acid functionalities, provide a rich platform for the construction of complex molecular architectures. While its synthesis requires further optimization, the potential applications of this compound in medicinal chemistry and materials science warrant continued investigation. The protocols and theoretical framework presented in this application note aim to provide a solid foundation for researchers to explore the full synthetic potential of this intriguing molecule.
References
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Verniest, G., Boterberg, S., Colpaert, J., Van Thienen, T., Stevens, C. V., & De Kimpe, N. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Ghent University. Retrieved from [Link]
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Norrish Type I and II Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
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ResearchGate. (2002). Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S-1 surface. Retrieved from [Link]
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Organic Syntheses. (n.d.). cyclobutanone. Retrieved from [Link]
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ResearchGate. (2018). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]
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SpringerLink. (2022). [2 + 2] photocycloaddition. Retrieved from [Link]
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NPTEL IIT Bombay. (2023, September 5). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction [Video]. YouTube. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Oxocyclobutanecarboxylic acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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ChemWis. (2023, April 19). Norrish type-1 reaction: Basic concept, Mechanism and Examples [Video]. YouTube. [Link]
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ResearchGate. (2019). Oxidation of cyclobutanol to cyclobutanone. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
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National Institutes of Health. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). 19. Retrieved from [Link]
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Carey, F. A., & Sundberg, R. J. (n.d.). OXIDATIONS 5. Retrieved from [Link]
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The Strategic deployment of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). Among the repertoire of versatile synthons, 2,2-dimethyl-3-oxocyclobutanecarboxylic acid has emerged as a cornerstone for the construction of innovative therapeutic agents. Its inherent structural rigidity, coupled with the orthogonal reactivity of its ketone and carboxylic acid functionalities, provides a unique scaffold for the elaboration of intricate molecular architectures. This application note provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the synthesis, chiral resolution, and application of this pivotal building block, with a particular focus on its role in the development of next-generation kinase inhibitors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | [1] |
| CAS Number | 3183-43-5 | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% | [2] |
Synthesis Protocol: A Mechanistically Guided Approach
The synthesis of this compound can be achieved through a robust and scalable multi-step sequence, adapted from established methods for the synthesis of related cyclobutanone derivatives.[3][4][5] The cornerstone of this approach is the dialkylation of a malonic ester with a gem-disubstituted 1,3-dihalopropane, followed by hydrolysis and decarboxylation.
Diagram: Synthetic Pathway to this compound
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Protocol: Chiral Resolution of this compound
-
Rationale: This protocol leverages the differential solubility of diastereomeric salts formed between the racemic carboxylic acid and a single enantiomer of a chiral amine. By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated.
-
Dissolve racemic this compound (14.2 g, 100 mmol) in a suitable solvent such as ethyl acetate or isopropanol (200 mL) with gentle heating.
-
In a separate flask, dissolve an equimolar amount of a chiral amine, for example, (R)-(-)-2-amino-1-butanol (8.9 g, 100 mmol), in the same solvent (50 mL).
-
Slowly add the chiral amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the resolved acid can be determined by chiral HPLC after liberating the free acid from the salt.
-
To liberate the free acid, suspend the diastereomeric salt in water and acidify with 1M HCl to pH 1-2.
-
Extract the aqueous layer with diethyl ether or ethyl acetate, dry the organic layer, and concentrate to obtain the enantiomerically enriched carboxylic acid.
-
The mother liquor, containing the other diastereomer, can be similarly treated to recover the other enantiomer of the carboxylic acid.
Application in Pharmaceutical Synthesis: A Case Study of a JAK Inhibitor
The this compound scaffold is a key component in the synthesis of several Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. One such example is the selective JAK3 covalent inhibitor, PF-06651600. [6]While the exact structure of PF-06651600 containing this specific building block is proprietary, a plausible synthetic route for its incorporation can be postulated based on known amide bond formation reactions.
Diagram: Incorporation into a Pharmaceutical Intermediate
Caption: General scheme for amide coupling.
Protocol: Amide Coupling with a Pharmaceutical Intermediate
-
Rationale: The carboxylic acid functionality of the building block can be readily converted to a more reactive species, such as an acyl chloride, which can then undergo nucleophilic acyl substitution with a primary or secondary amine on a pharmaceutical core structure.
-
Activation of the Carboxylic Acid: To a solution of enantiomerically pure this compound (1.42 g, 10 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add oxalyl chloride (1.3 g, 10.2 mmol) dropwise, followed by a catalytic amount of DMF (1 drop).
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous dichloromethane (20 mL) and cool to 0 °C.
-
To this solution, add a solution of the heterocyclic amine intermediate (10 mmol) and a non-nucleophilic base such as triethylamine (1.5 eq, 15 mmol) in dichloromethane (20 mL) dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final amide product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its rigid four-membered ring system and gem-dimethyl substitution pattern allow for precise control over molecular conformation, which is often a key determinant of biological activity. The straightforward synthesis and established methods for chiral resolution make this compound readily accessible in its enantiomerically pure forms. The protocols and conceptual frameworks presented in this application note are intended to provide a solid foundation for researchers to leverage the unique properties of this building block in their drug discovery and development programs.
References
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Darses, B., Greene, A. E., & Poisson, J.-F. (2012). Asymmetric Synthesis of Cyclobutanones: Synthesis of Cyclobut-G. The Journal of Organic Chemistry, 77(5), 2514–2519. [Link]
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Darses, B., Greene, A. E., & Poisson, J.-F. (2011). Expedient Approach to Chiral Cyclobutanones: Asymmetric Synthesis of Cyclobut-G. Organic Letters, 13(3), 444–447. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonowski, J., & Carreira, E. M. (2006). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ-Lactams. Angewandte Chemie International Edition, 45(46), 7733–7736. [Link]
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Lee, J., & Kim, Y. G. (2001). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Organic Letters, 3(18), 2823–2825. [Link]
-
Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. (2016). Organic Process Research & Development, 20(5), 855-864. [Link]
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Cason, J., & Rapoport, H. (1951). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 31, 21. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2020). Beilstein Journal of Organic Chemistry, 16, 1234–1241. [Link]
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Bruder, M. A. (n.d.). Experiment #4. Retrieved from [Link]
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Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]
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Application of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid in medicinal chemistry
An Application Guide to 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of Strained Scaffolds in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, strained ring systems, particularly cyclobutanes, have garnered significant attention.[1][2] Unlike flexible aliphatic chains or flat aromatic rings, the puckered, conformationally restricted nature of the cyclobutane core offers a unique three-dimensional presentation of substituents.[3][4] This rigidity can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target and potentially boosting potency.[4][5]
The parent scaffold, 3-oxocyclobutanecarboxylic acid, is a well-established and valuable intermediate in the synthesis of numerous pharmaceutical agents, including inhibitors of Janus kinase (JAK), cholesteryl ester transfer protein (CETP), and murine double minute 2 (MDM2).[6][7] This guide focuses on a specific, strategically functionalized derivative: This compound . The introduction of the gem-dimethyl group at the C2 position is a deliberate design choice aimed at leveraging established medicinal chemistry principles to enhance drug-like properties. This modification can serve as a metabolic shield, blocking potential sites of oxidation, and can further influence the molecule's conformation and interactions within a binding pocket.
This document serves as a detailed technical guide for researchers and drug development professionals, providing a scientific rationale, validated protocols, and prospective applications for this promising building block.
Section 1: The Medicinal Chemistry Rationale for Gem-Dimethyl Substitution
The incorporation of a gem-dimethyl group adjacent to a reactive carbonyl center is a classic strategy in medicinal chemistry. This substitution on the 3-oxocyclobutanecarboxylic acid scaffold imparts several potential advantages that can be exploited during drug design.
Key Physicochemical and Pharmacokinetic Advantages:
-
Metabolic Stability: The C2 position, being alpha to the ketone, could be susceptible to enzymatic oxidation in the parent molecule. The presence of two methyl groups sterically shields this position, preventing metabolic degradation and potentially increasing the compound's half-life and oral bioavailability.[1]
-
Conformational Locking (Thorpe-Ingold Effect): The gem-dimethyl group can restrict the bond angles and rotational freedom of the cyclobutane ring, further rigidifying the scaffold. This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its target protein.
-
Modulation of Lipophilicity: The addition of two methyl groups increases the carbon count and lipophilicity of the scaffold. This can enhance membrane permeability and improve access to hydrophobic pockets within enzyme active sites or receptor binding sites.[4]
-
Vectorial Control in Synthesis: The steric bulk of the gem-dimethyl group can direct incoming reagents to the opposite face of the ring during subsequent synthetic transformations, allowing for greater stereochemical control in the synthesis of complex derivatives.
Comparative Physicochemical Properties
The table below summarizes the calculated properties of the parent scaffold versus its dimethylated analogue, highlighting the impact of this substitution.
| Property | 3-Oxocyclobutanecarboxylic Acid | This compound | Rationale for Change |
| Molecular Formula | C₅H₆O₃ | C₇H₁₀O₃ | Addition of two CH₂ groups |
| Molecular Weight | 114.10 g/mol | 142.15 g/mol [8] | Increased mass from methyl groups |
| XLogP3 | -0.3 | 0.1[8] | Increased lipophilicity |
| Topological Polar Surface Area | 54.4 Ų | 54.4 Ų[8] | Polar functional groups remain unchanged |
| Hydrogen Bond Donors | 1 | 1[8] | Carboxylic acid proton |
| Hydrogen Bond Acceptors | 3 | 3[8] | Carbonyl and carboxylic acid oxygens |
Section 2: Synthesis of the Core Scaffold
The accessibility of a building block is paramount to its utility. While multiple routes exist for the synthesis of 3-oxocyclobutane derivatives, a common and robust strategy involves the cyclization of a malonate derivative with a suitable 1,3-dihalogenated propane equivalent, followed by hydrolysis and decarboxylation. The protocol below outlines a plausible adaptation for the synthesis of the title compound.
Workflow for Synthesis of this compound
Caption: Synthetic pathway for the target scaffold.
Protocol 2.1: Synthesis of Diethyl 2,2-dimethylcyclobutane-1,1-dicarboxylate
Rationale: This step constructs the core cyclobutane ring. Sodium hydride is a strong base used to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes a double alkylation with 1,3-dibromo-2,2-dimethylpropane in an intramolecular fashion to form the strained four-membered ring. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction.
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 2.2 eq).
-
Wash the NaH with dry hexanes (3x) to remove the mineral oil, then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl malonate (1.0 eq) in anhydrous THF dropwise to the NaH suspension over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Add a solution of 1,3-dibromo-2,2-dimethylpropane (1.05 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.
Protocol 2.2: Hydrolysis and Decarboxylation to 2,2-Dimethylcyclobutanecarboxylic Acid
Rationale: This two-step, one-pot procedure first saponifies the diester to the corresponding dicarboxylic acid salt using a strong base like potassium hydroxide. Acidification then protonates the carboxylates and facilitates a thermal decarboxylation, which is characteristic of 1,1-dicarboxylic acids, to yield the final product.[9][10]
Procedure:
-
Dissolve the crude diethyl 2,2-dimethylcyclobutane-1,1-dicarboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of potassium hydroxide (5.0 eq) and heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC).
-
Cool the mixture and remove the ethanol by rotary evaporation.
-
Dilute the residue with water and acidify to pH 1-2 with concentrated HCl, keeping the flask in an ice bath.
-
Extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2,2-dimethylcyclobutane-1,1-dicarboxylic acid.
-
Transfer the crude diacid to a distillation apparatus and heat under vacuum or at atmospheric pressure to 160-180 °C. Vigorous evolution of CO₂ will be observed.
-
Once gas evolution ceases, the product can be purified by distillation or recrystallization to yield pure 2,2-dimethylcyclobutanecarboxylic acid.
(Note: The oxidation of the C3 position to the ketone is a separate step, often achieved through methods like ozonolysis of an exocyclic methylene precursor or oxidation of a C3 alcohol, which would be formed from a suitable precursor.)
Section 3: Key Synthetic Transformations and Protocols
The true value of this compound lies in its bifunctional nature, possessing both a ketone and a carboxylic acid. These handles allow for orthogonal chemical modifications to build molecular complexity and generate diverse chemical libraries for screening.
Transformation Pathways
Caption: Key synthetic modifications of the scaffold.
Protocol 3.1: Reductive Amination of the Ketone
Rationale: This is one of the most powerful reactions in medicinal chemistry for installing amine diversity. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, selective for imines over ketones, and does not require stringent pH control, preventing side reactions.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (0.1 eq) to catalyze imine formation (optional, but often beneficial).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. A slight exotherm may be observed.
-
Continue stirring at room temperature for 12-24 hours until the starting material is consumed (monitor by LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amino acid derivative by flash chromatography or preparative HPLC.
Protocol 3.2: Amide Coupling of the Carboxylic Acid
Rationale: Amide bond formation is fundamental to drug synthesis. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a highly efficient and mild method that minimizes racemization and side reactions. A hindered base such as DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid without competing as a nucleophile.
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq).
-
Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography.
Section 4: Hypothetical Application - Design of a JAK Inhibitor Library
To illustrate the utility of the scaffold, we propose a workflow for the creation of a focused library of potential Janus Kinase (JAK) inhibitors. Many existing JAK inhibitors utilize a rigid core to correctly orient pharmacophores that interact with the hinge region and selectivity pockets of the ATP-binding site.
Drug Discovery Workflow
Caption: Workflow for a focused JAK inhibitor library.
In this workflow, the carboxylic acid is first coupled with a library of nitrogen-containing heterocycles (R¹), which are known to interact with the hinge region of kinases. The resulting ketone-amide intermediates are then subjected to reductive amination with a second library of diverse amines (R²) to explore selectivity pockets. The gem-dimethyl group provides a rigid, lipophilic anchor, while the stereochemistry at C1 and C3 creates defined vectors for R¹ and R² to probe the binding site.
Conclusion
This compound represents a strategically enhanced building block for medicinal chemistry. By combining the proven utility of the 3-oxocyclobutane core with the pharmacokinetic and conformational advantages of a gem-dimethyl group, this scaffold offers a powerful tool for developing next-generation therapeutics. The robust and versatile chemical handles allow for the systematic construction of diverse molecular libraries with favorable drug-like properties. The protocols and strategies outlined in this guide provide a foundation for researchers to unlock the full potential of this valuable synthetic intermediate in their drug discovery programs.
References
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Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][1][2][5]
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Bentham Science. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 16(18), 2116-2133. [Link][11][12]
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Wuts, P. G. M. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry, 17(44), 9539-9554. [Link][13]
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ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link][14]
-
AIEssay. (n.d.). Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. [Link]
-
Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka. [Link][15]
-
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Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. [16]
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Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. [17]
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Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. [7]
-
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Organic Syntheses. (n.d.). CYCLOBUTANECARBOXYLIC ACID. [Link][10]
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Application Notes & Protocols: Strategic Derivatization of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid for Drug Discovery
Introduction: The Value of Compact Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from "flat" aromatic structures towards three-dimensional scaffolds that can better explore the complex topographies of biological targets. The cyclobutane ring, a strained yet stable four-membered carbocycle, has emerged as a particularly valuable motif. Its rigid, puckered structure provides defined exit vectors for substituents, allowing for precise spatial orientation of pharmacophoric elements. This structural rigidity can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties by minimizing the entropic penalty of binding.
Among cyclobutane-based building blocks, 2,2-dimethyl-3-oxocyclobutanecarboxylic acid stands out as a bifunctional scaffold of significant interest. The gem-dimethyl group, a common feature in many natural products, can serve as a metabolic shield, blocking potential sites of oxidation and improving the pharmacokinetic profile of a drug candidate. It also imparts a specific conformational bias and can engage in favorable van der Waals interactions within a protein binding pocket. The presence of two orthogonal functional handles—a sterically accessible carboxylic acid and a moderately hindered ketone—opens a gateway for extensive and diverse derivatization, making this scaffold an ideal starting point for the construction of fragment libraries and lead optimization campaigns.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile scaffold. We will detail robust protocols for the synthesis of the core structure and its subsequent modification through key medicinal chemistry reactions, explaining the rationale behind experimental choices to empower chemists in their drug discovery endeavors.
Part 1: Synthesis of the Core Scaffold
The primary challenge in utilizing this scaffold is its limited commercial availability. Therefore, a reliable, multi-step synthesis is the necessary entry point. The most convergent and widely applicable strategy for constructing the cyclobutane core is the [2+2] cycloaddition. Here, we propose a robust two-step sequence starting from readily available materials: a ketene cycloaddition followed by selective hydrolysis.
Workflow for Core Scaffold Synthesis
Caption: Synthetic workflow for the core scaffold.
Protocol 1.1: Synthesis of Ethyl 2,2-dimethyl-3-oxocyclobutanecarboxylate
This protocol describes the in situ generation of dimethylketene from isobutyryl chloride and its subsequent [2+2] cycloaddition with ethyl acrylate. Ketene cycloadditions are powerful tools for forming four-membered rings.[1]
Materials:
-
Isobutyryl chloride
-
Triethylamine (Et₃N), distilled
-
Ethyl acrylate
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add ethyl acrylate (1.0 eq) and anhydrous toluene (approx. 2 M concentration relative to the acrylate).
-
In a separate flask, prepare a solution of isobutyryl chloride (1.2 eq) and triethylamine (1.3 eq) in anhydrous toluene.
-
Add the isobutyryl chloride/triethylamine solution to the dropping funnel.
-
Cool the reaction flask containing ethyl acrylate to 0 °C using an ice bath.
-
Add the solution from the dropping funnel to the reaction flask dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A precipitate of triethylammonium chloride will form.
-
Monitor the reaction by TLC or GC-MS until the starting acrylate is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the triethylammonium chloride precipitate, washing the filter cake with diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2,2-dimethyl-3-oxocyclobutanecarboxylate.
Rationale: The slow, cold addition of the acid chloride and base is crucial to control the concentration of the highly reactive dimethylketene, minimizing polymerization and maximizing the desired cycloaddition. Triethylamine acts as both the base to generate the ketene and the scavenger for the HCl byproduct.
Protocol 1.2: Synthesis of this compound
This protocol describes the base-mediated hydrolysis (saponification) of the ester to the target carboxylic acid.[2]
Materials:
-
Ethyl 2,2-dimethyl-3-oxocyclobutanecarboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the starting ester (1.0 eq), ethanol, and water (typically a 3:1 to 4:1 EtOH:H₂O ratio).
-
Add sodium hydroxide (1.5-2.0 eq) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material or neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow addition of 2 M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
Part 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is a versatile handle for introducing a wide array of functionalities, most commonly through the formation of amides. Amide bond formation is the most frequently used reaction in medicinal chemistry.[3]
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 2.1: Standard Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for hindered acids or less nucleophilic amines.
| Parameter | Value/Reagent | Purpose |
| Starting Acid | This compound | 1.0 eq |
| Amine | R-NH₂ or R₂NH | 1.1 eq |
| Coupling Reagent | HATU | 1.1 eq |
| Base | N,N-Diisopropylethylamine (DIPEA) | 2.0-3.0 eq |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | ~0.1-0.5 M |
| Temperature | Room Temperature (20-25 °C) | Standard |
| Time | 2-12 hours | Monitor by LC-MS |
Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add DIPEA (2.0-3.0 eq) to the stirring solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic solution sequentially with 5% aqueous citric acid or 0.5 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC.
Causality and Insights:
-
Why HATU? HATU forms a highly reactive O-acylisourea intermediate, which rapidly acylates the amine. It is often superior to carbodiimide reagents like EDC for challenging couplings due to its speed and efficiency, minimizing potential side reactions like racemization (not applicable here, but important for chiral acids).
-
Why DIPEA? A non-nucleophilic base is required to neutralize the hexafluorophosphate salt and the carboxylic acid proton without competing with the desired amine nucleophile. DIPEA's steric bulk prevents it from acting as a nucleophile.
Part 3: Derivatization of the Ketone Moiety
The cyclobutanone carbonyl is an electrophilic center ripe for modification. Due to the inherent ring strain, it is more reactive than a typical acyclic ketone.[4] Key transformations include reductive amination to introduce substituted amines and olefination reactions to install exocyclic double bonds, providing vectors for further functionalization.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[5][6] The process involves the formation of an intermediate iminium ion, which is then reduced in situ.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Protocol 3.1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion.
| Parameter | Value/Reagent | Purpose |
| Starting Ketone | Amide derivative from Part 2 | 1.0 eq |
| Amine | R'-NH₂ or R'₂NH | 1.2 eq |
| Reducing Agent | NaBH(OAc)₃ (STAB) | 1.5 eq |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | ~0.1-0.5 M |
| Additive | Acetic Acid (AcOH) | (Optional, catalytic) |
| Temperature | Room Temperature (20-25 °C) | Standard |
| Time | 4-24 hours | Monitor by LC-MS |
Procedure:
-
To a flask, add the starting ketone (1.0 eq), the amine (1.2 eq), and the solvent (DCE).
-
If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., DIPEA or Et₃N) to liberate the free amine.
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or other suitable methods.
Causality and Insights:
-
Why STAB? STAB is less basic and more sterically hindered than other hydrides like NaBH₄. This tunes its reactivity to be selective for the protonated iminium intermediate over the less electrophilic ketone starting material, preventing the formation of the simple alcohol byproduct.
-
Stereoselectivity: The reduction of the cyclobutanone will generate a new stereocenter. Hydride attack generally occurs from the face opposite to the larger substituents, but the stereochemical outcome can be influenced by the specific substrate and reaction conditions.[7] Analysis of the product mixture (e.g., by NMR) will be necessary to determine the diastereomeric ratio.
Olefination via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for generating alkenes from ketones, especially when using stabilized phosphonates.[8][9] The water-soluble phosphate byproduct simplifies purification, and the reaction is often more reliable for hindered ketones.[10]
Protocol 3.2.1: Synthesis of an α,β-Unsaturated Ester Derivative
This protocol installs an ester-containing exocyclic double bond, a versatile handle for further Michael additions or other transformations.
| Parameter | Value/Reagent | Purpose |
| Starting Ketone | Amide derivative from Part 2 | 1.0 eq |
| HWE Reagent | Triethyl phosphonoacetate | 1.2 eq |
| Base | Sodium Hydride (NaH, 60% dispersion in oil) | 1.2 eq |
| Solvent | Tetrahydrofuran (THF), anhydrous | ~0.2 M |
| Temperature | 0 °C to Room Temperature | Controlled reaction |
| Time | 2-16 hours | Monitor by LC-MS |
Procedure:
-
To a dry flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.2 eq) dropwise. Hydrogen gas will evolve.
-
Stir the resulting solution at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the phosphonate ylide.
-
Cool the ylide solution back to 0 °C.
-
Add a solution of the starting ketone (1.0 eq) in a small amount of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Insights:
-
Stereoselectivity (E/Z): The standard HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, strongly favors the formation of the (E)-alkene.[8] This is due to the thermodynamic stability of the intermediates leading to the trans-configured product.
-
Reactivity: The gem-dimethyl group adjacent to the carbonyl may sterically hinder the approach of the nucleophilic ylide. The HWE reaction is generally more effective than the Wittig reaction for such hindered ketones. If reactivity is low, stronger bases (e.g., KHMDS) or higher temperatures may be required.[9]
Conclusion and Strategic Outlook
The this compound scaffold offers a potent combination of three-dimensionality, metabolic stability, and dual-point derivatization. By following the robust protocols outlined in this guide, medicinal chemists can efficiently synthesize and elaborate upon this core structure. The strategic sequence of derivatization—for example, first forming a diverse amide library and then exploring ketone modifications—allows for a systematic exploration of chemical space around a rigid, 3D-rich core. This approach is highly amenable to modern drug discovery paradigms, including fragment-based lead discovery (FBLD) and diversity-oriented synthesis (DOS), providing a powerful platform for the development of next-generation therapeutics.
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Blackburn, M. A. S., et al. (2023). A catalytic protio-semipinacol ring-expansion reaction for the highly enantioselective conversion of tertiary vinylic cyclopropyl alcohols into cyclobutanone products bearing α-quaternary stereogenic centers. Journal of the American Chemical Society, 145(27), 15036–15042. [Link]
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Application Notes and Protocols for the Esterification of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Introduction: Navigating the Challenges of Sterically Hindered Esterifications
The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries. However, when the carboxylic acid is sterically hindered, as is the case with 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid, traditional methods like the Fischer-Speier esterification often prove inefficient due to the spatial crowding around the reactive center. This application note provides a detailed experimental guide for the successful esterification of this challenging substrate, focusing on a robust and mild procedure that overcomes steric hindrance while preserving the integrity of the β-keto functionality.
Our investigation has identified the Steglich esterification as the premier method for this transformation. Unlike the harsh acidic conditions and high temperatures required for Fischer esterification, the Steglich protocol employs the coupling agent N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), under neutral and typically ambient conditions. This approach is particularly advantageous for substrates that are sensitive to acid or heat, ensuring high yields and minimizing side reactions.
This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for the procedural choices, ensuring a thorough understanding and successful implementation of this critical synthetic step.
Physicochemical Properties of Key Compounds
A clear understanding of the physical and chemical properties of the starting material and the desired product is essential for accurate experimental planning, monitoring, and purification.
| Property | This compound | Methyl 2,2-Dimethyl-3-oxocyclobutanecarboxylate (Predicted) |
| Molecular Formula | C₇H₁₀O₃[1] | C₈H₁₂O₃ |
| Molecular Weight | 142.15 g/mol [1] | 156.18 g/mol |
| Appearance | White to off-white solid | Colorless to light yellow liquid |
| Solubility | Soluble in organic solvents like dichloromethane, THF, and ethyl acetate. | Expected to be soluble in common organic solvents.[2] |
| CAS Number | 3183-43-5[1] | Not available |
Reaction Mechanism and Rationale for Method Selection
The core of the Steglich esterification lies in the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then susceptible to nucleophilic attack. However, in the absence of a highly effective nucleophile, this intermediate can undergo a detrimental intramolecular rearrangement to form a stable and unreactive N-acylurea, which halts the desired reaction pathway.[4]
This is where the catalytic role of 4-(dimethylamino)pyridine (DMAP) becomes critical. DMAP, being a more potent nucleophile than the alcohol, rapidly intercepts the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt. This new intermediate is not only more reactive towards the alcohol but is also incapable of the unproductive rearrangement, thus ensuring the efficient formation of the desired ester.[5] The reaction is driven to completion by the formation of the insoluble dicyclohexylurea (DCU) byproduct.
Caption: Catalytic cycle of the Steglich Esterification.
Consideration of Potential Side Reactions: The Stability of the β-Keto Acid
A primary concern when working with β-keto acids is their susceptibility to decarboxylation, particularly upon heating or under acidic conditions.[6][7][8][9] The mild and neutral conditions of the Steglich esterification, which is typically conducted at room temperature, are ideal for minimizing this unwanted side reaction.[3] This makes it a superior choice over Fischer esterification, where the required heat and acidic catalyst would likely promote significant decarboxylation.
Detailed Experimental Protocol: Steglich Esterification
This protocol provides a step-by-step guide for the esterification of this compound with methanol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 142.15 | 1.0 | (e.g., 1.42 g, 10 mmol) |
| Methanol | 32.04 | 1.2 - 1.5 | (e.g., 0.48 g - 0.60 g, 15 - 18.75 mmol) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | (e.g., 2.27 g, 11 mmol) |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | (e.g., 0.12 g, 1 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | (Sufficient to make a 0.1-0.5 M solution) |
| 1 M HCl (aq) | - | - | For workup |
| Saturated NaHCO₃ (aq) | - | - | For workup |
| Brine (Saturated NaCl (aq)) | - | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq) and 4-(dimethylamino)pyridine (0.1 eq).
-
Solvent and Alcohol Addition: Add anhydrous dichloromethane (DCM) to dissolve the solids (to a concentration of approximately 0.1-0.5 M). Add the alcohol (e.g., methanol, 1.2-1.5 eq) to the solution and stir until a homogeneous mixture is obtained.
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
DCC Addition: While maintaining the temperature at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C for at least 30 minutes to maximize the precipitation of the DCU byproduct.
-
Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold, fresh DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (aq) (to remove residual DMAP), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by silica gel column chromatography if necessary.
-
Caption: Experimental workflow for the Steglich esterification.
Alternative Coupling Agents
While DCC is effective, the removal of the DCU byproduct can sometimes be challenging.[10][11] An alternative is to use a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct of EDC is water-soluble and can be easily removed during the aqueous workup, simplifying the purification process.
Conclusion
The Steglich esterification is a highly effective and reliable method for the synthesis of esters from the sterically hindered this compound. Its mild, neutral reaction conditions are well-suited for this substrate, minimizing the risk of decarboxylation of the β-keto acid functionality. By following the detailed protocol and understanding the underlying chemical principles outlined in this application note, researchers can confidently and efficiently achieve high yields of the desired ester product, a valuable intermediate in various synthetic endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
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ResearchGate. (2024, February 25). How to remove DCU and its remaining traces from Steglich esterification? Retrieved from [Link]
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Wikipedia. (2023, December 28). Steglich esterification. Retrieved from [Link]
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ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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PubChem. (n.d.). (1R)-2,2-dimethyl-3-oxo-cyclobutanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024, April 9). methyl 3-oxocyclobutanecarboxylate. Retrieved from [Link]
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Al-Hadedi, A. A. M. (n.d.). 3-Oxocyclobutanecarboxylic acid. Swiss Institute of Bioinformatics. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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YouTube. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. Retrieved from [Link]
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Chemistry Stack Exchange. (2025, October 29). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? Retrieved from [Link]
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Application Notes & Protocols: Strategies for Amide Coupling with 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Introduction
The cyclobutane motif is a valuable structural element in medicinal chemistry, appearing in several therapeutic agents and natural products.[1] Specifically, the 2,2-dimethyl-3-oxocyclobutanecarboxylic acid scaffold offers a rigid, three-dimensional framework that can be strategically functionalized to explore chemical space in drug discovery programs. The formation of an amide bond is one of the most fundamental and frequently utilized reactions in pharmaceutical development.[2][3]
However, coupling amines with this compound presents a distinct set of challenges. The steric bulk imposed by the gem-dimethyl group adjacent to the carboxylic acid can significantly hinder the approach of the amine nucleophile, often leading to sluggish reactions and low yields with standard protocols.[4] This document provides an in-depth guide for researchers, outlining the underlying principles and offering robust, field-proven protocols to successfully synthesize amides from this sterically demanding substrate. We will explore the rationale behind reagent selection, provide step-by-step experimental procedures, and offer a comprehensive troubleshooting guide.
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in forming an amide bond with this compound is steric hindrance. The gem-dimethyl group at the C2 position effectively shields the carbonyl carbon of the activated carboxylic acid intermediate. This physical blockade slows the rate of nucleophilic attack by the amine. Consequently, standard coupling conditions may prove inefficient, necessitating the use of more reactive coupling reagents and optimized conditions to achieve satisfactory yields.[5][6]
A secondary challenge is the potential for side reactions. If the nucleophilic attack by the amine is slow, the highly reactive activated ester intermediate may degrade or react with other species in the mixture.[5] For example, when using carbodiimide reagents like EDC, a slow primary reaction can allow the O-acylisourea intermediate to rearrange into an unreactive N-acylurea byproduct, terminating the desired reaction pathway.[7]
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical factor for a successful reaction.[4][8] The ideal reagent must be potent enough to activate the hindered carboxylic acid efficiently and generate a highly reactive intermediate that can be readily intercepted by the amine before decomposition.
| Reagent Class | Examples | Pros | Cons | Best For |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High reactivity , fast kinetics, low racemization, highly effective for hindered substrates.[9] | Higher cost, byproducts (tetramethylurea) can be challenging to remove.[10] | First-line choice for hindered substrates like this compound. |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, water-soluble byproducts (EDC).[11] | Lower reactivity, risk of N-acylurea side product, higher potential for racemization without additives.[5][7] | Economical option for less hindered amines, but requires careful optimization and additives. |
| Phosphonium Salts | PyBOP, PyAOP | Very high reactivity , low racemization, effective for extremely hindered couplings.[5] | Higher cost, solutions may have lower stability. | Difficult couplings where uronium salts fail or when O-acylation of side chains is a concern. |
For this compound, uronium salt reagents, particularly HATU, are the recommended starting point due to their superior reactivity and reliability with sterically demanding substrates.[12]
Reaction Mechanisms: Visualizing the Activation
Understanding the mechanism of action is key to troubleshooting and optimizing reactions. The following diagrams illustrate the activation pathways for the two most common classes of reagents.
Diagram 1: HATU-Mediated Amide Coupling
Caption: Mechanism of HATU-mediated carboxylic acid activation and coupling.
In the HATU-mediated process, a non-nucleophilic base like DIPEA deprotonates the carboxylic acid.[13] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then efficiently intercepted by the amine to form the desired amide.[11]
Diagram 2: EDC/HOBt-Mediated Amide Coupling
Caption: Mechanism of EDC/HOBt-mediated coupling showing the desired pathway and a potential side reaction.
With EDC, the carboxylic acid first forms a highly reactive O-acylisourea intermediate. This intermediate can either react with the amine directly or, preferably, be intercepted by an additive like HOBt to form a more stable active ester.[11][14] This HOBt-ester then reacts with the amine. The additive is crucial for suppressing side reactions and minimizing racemization.[11]
Detailed Experimental Protocols
The following protocols are designed for a typical small-scale synthesis (0.5 mmol). All reactions should be performed in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: High-Efficiency Coupling with HATU (Recommended)
This method is the preferred choice for achieving high yields with this compound, especially when coupling with hindered or electron-deficient amines.
Materials:
| Reagent | M.W. | Amount (mg) | Equivalents |
| This compound | 142.15 | 71.1 | 1.0 |
| Amine (example: Benzylamine) | 107.15 | 64.3 | 1.2 |
| HATU | 380.23 | 209.1 | 1.1 |
| DIPEA | 129.24 | 193.9 (254 µL) | 3.0 |
| Anhydrous DMF | - | 5 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (71.1 mg, 0.5 mmol, 1.0 equiv) and HATU (209.1 mg, 0.55 mmol, 1.1 equiv).
-
Add anhydrous DMF (3 mL) and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (254 µL, 1.5 mmol, 3.0 equiv) dropwise.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the acid.[4]
-
In a separate vial, dissolve the amine (0.6 mmol, 1.2 equiv) in anhydrous DMF (2 mL).
-
Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitor Progress: Track the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 5% aqueous citric acid (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).[11]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[11]
Protocol 2: Cost-Effective Coupling with EDC/HOBt
This protocol is a viable alternative, particularly for larger-scale syntheses where cost is a consideration. Success relies on the proper order of addition to minimize side-product formation.
Materials:
| Reagent | M.W. | Amount (mg) | Equivalents |
| This compound | 142.15 | 71.1 | 1.0 |
| Amine (example: Benzylamine) | 107.15 | 64.3 | 1.2 |
| EDC·HCl | 191.70 | 143.8 | 1.5 |
| HOBt | 135.12 | 101.3 | 1.5 |
| DIPEA | 129.24 | 161.6 (212 µL) | 2.5 |
| Anhydrous DMF or DCM | - | 5 mL | - |
Procedure:
-
To a dry round-bottom flask, add this compound (71.1 mg, 0.5 mmol, 1.0 equiv), HOBt (101.3 mg, 0.75 mmol, 1.5 equiv), and the amine (0.6 mmol, 1.2 equiv).[11]
-
Add anhydrous DMF or DCM (5 mL) and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (143.8 mg, 0.75 mmol, 1.5 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (212 µL, 1.25 mmol, 2.5 equiv) dropwise.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-24 hours.
-
Monitor, Workup, Isolation, and Purification: Follow steps 9-12 as described in Protocol 1. The aqueous workup is particularly important here to remove the water-soluble urea byproduct and excess HOBt.[11]
General Workflow and Optimization
A systematic approach is essential for success. The following workflow can be adapted for various scales and specific substrates.
Diagram 3: Experimental Workflow for Amide Coupling
Caption: A logical workflow for performing and optimizing amide coupling reactions.
Key Optimization Parameters:
-
Solvent: Anhydrous DMF is generally an excellent choice due to its high polarity and ability to dissolve most reactants. Anhydrous DCM is a good alternative, especially if the product is sensitive to high temperatures during solvent removal.[15]
-
Base: A non-nucleophilic tertiary amine like DIPEA is crucial. It acts as a proton scavenger without competing with the primary/secondary amine for reaction with the activated ester. Use 2-3 equivalents to ensure the reaction medium remains basic.[11]
-
Temperature: While starting at 0 °C is standard to control any initial exotherm, a sluggish reaction involving a hindered substrate can often be accelerated by gentle heating (e.g., 40-60 °C).[5] This should be done cautiously and monitored for potential decomposition.
-
Equivalents: Using a slight excess of the amine (1.1-1.2 equiv) and coupling reagent (1.1-1.5 equiv) can help drive the reaction to completion.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered when working with hindered substrates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inefficient acid activation.[4]2. Steric hindrance is too great for the chosen conditions.[5]3. Presence of moisture hydrolyzing the active intermediate. | 1. Switch to a more powerful coupling reagent (e.g., EDC → HATU → PyBOP).2. Increase the reaction temperature to 40-60 °C and extend the reaction time.[5]3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| N-Acylurea Byproduct Observed (with EDC) | The O-acylisourea intermediate is rearranging faster than it reacts with the amine.[7] | 1. Ensure HOBt (or another additive like OxymaPure) is used.2. Add the carboxylic acid, amine, and HOBt to the flask before adding EDC.[11] This allows the additive to trap the O-acylisourea as it forms. |
| Unreacted Starting Carboxylic Acid | Incomplete activation or premature hydrolysis of the activated species. | 1. Increase the equivalents of the coupling reagent to 1.5.2. Check solvents and reagents for water content. |
| Difficulty Removing Byproducts | - Tetramethylurea (from HATU): Similar polarity to many amide products.- EDU (from EDC): Highly polar and water-soluble. | - For TMU: Dilute the crude product with a solvent like diethyl ether or MTBE and chill. TMU may precipitate and can be filtered off. Careful chromatography is often required.[10]- For EDU: A thorough aqueous workup as described in the protocols is usually sufficient to remove it.[11] |
References
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- Subramanyam, C., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
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- Due-Hansen, M. E., et al. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
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- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Common Organic Chemistry. (n.d.).
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Application Notes & Protocols: The Strategic Role of Substituted Cyclobutane Scaffolds in the Synthesis of Next-Generation JAK Inhibitors
Introduction: The Rationale for Selective JAK Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are pivotal transducers of cytokine and growth factor signaling.[1][2] This signaling cascade, known as the JAK-STAT pathway, is fundamental to immune cell development, activation, and inflammatory responses. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases (e.g., rheumatoid arthritis, atopic dermatitis) and myeloproliferative disorders.[3][4]
The first generation of JAK inhibitors, while effective, often targeted multiple JAK isoforms. This lack of selectivity could lead to off-target effects, as different JAKs govern distinct physiological processes. For instance, JAK2 is crucial for erythropoiesis, and its inhibition can lead to anemia.[1] This has driven the development of second-generation, isoform-selective JAK inhibitors to provide a more targeted therapeutic effect with an improved safety profile. A key strategy in achieving this selectivity has been the replacement of flexible scaffolds with conformationally restricted moieties, such as substituted cyclobutane rings.[5]
This guide details the application of 3-oxocyclobutanecarboxylic acid derivatives as strategic building blocks in the synthesis of selective JAK1 inhibitors, with a focus on the clinical candidate Abrocitinib (PF-04965842).[1]
The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is a direct route for transmitting extracellular signals to the nucleus to modulate gene transcription. The process is outlined below.[4]
The Cyclobutane Scaffold: A Paradigm of Conformationally-Restricted Design
The transition from the piperidine linker in Tofacitinib to a cyclobutane linker in Abrocitinib was a deliberate design choice to enhance JAK1 selectivity.[1]
-
Rigidity and Vectorial Projection : Unlike the flexible piperidine ring, the puckered, rigid nature of the cyclobutane scaffold restricts the number of available conformations.[5] This rigidity precisely orients the appended pharmacophoric groups—the pyrrolo[2,3-d]pyrimidine core and the propanesulfonamide tail—into a vector that fits optimally within the ATP-binding pocket of JAK1, while creating suboptimal interactions with other JAK isoforms.[1]
-
Metabolic Stability : Saturated carbocycles like cyclobutane are generally chemically inert and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]
-
The Gem-Dimethyl Effect : While not present in Abrocitinib, the user's query regarding a 2,2-dimethyl substituted cyclobutane points to an important principle in medicinal chemistry: the Thorpe-Ingold or gem-dimethyl effect. Placing two methyl groups on a carbon atom of a chain pre-organizes it into a conformation favorable for ring formation, often accelerating cyclization reactions.[6][7] In a final drug molecule, this substitution can further lock the ring's conformation, potentially enhancing binding affinity by reducing the entropic penalty upon binding to the target protein.[7][8]
Synthesis of a Key cis-3-Aminocyclobutane Intermediate for JAK1 Inhibitors
The synthesis of selective JAK1 inhibitors like Abrocitinib hinges on the stereocontrolled preparation of a cis-1,3-disubstituted cyclobutane core. The following protocol outlines a representative pathway starting from a commercially available 3-oxocyclobutanecarboxylic acid derivative.
Rationale : The core challenge is to convert the planar ketone into a chiral amine with a specific (cis) relative stereochemistry to the carboxylic acid group (or its ester equivalent). This is often achieved via stereoselective reductive amination.
Synthetic Workflow Diagram
Detailed Protocol: Preparation of Methyl cis-3-aminocyclobutanecarboxylate (3)
This protocol focuses on the critical stereoselective step.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid (1)
-
Objective : To protect the carboxylic acid as a methyl ester, preventing interference in subsequent reactions and improving solubility in organic solvents.
-
Procedure :
-
Suspend 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) or a catalytic amount of sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until starting material is consumed.
-
Quench the reaction carefully by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate (2) as an oil.
-
Step 2: Stereoselective Reductive Amination of Ketone (2)
-
Causality & Expertise : This is the most critical step for establishing the required cis stereochemistry. The choice of reducing agent and conditions is paramount. While chemical methods exist, enzymatic reduction often provides superior stereoselectivity and is used in large-scale syntheses of Abrocitinib.[9] For a laboratory setting, a substrate-controlled reduction can be effective. The bulky ester group will direct the incoming hydride to the opposite face, and subsequent protonation or trapping of the amine will favor the less sterically hindered cis product.
-
Procedure :
-
Dissolve methyl 3-oxocyclobutanecarboxylate (2) (1.0 eq) in a suitable solvent such as methanol or THF.
-
Add ammonium acetate (NH₄OAc, ~10 eq) or an aqueous solution of methylamine (MeNH₂) as the amine source.
-
Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) is a common choice as it is selective for the iminium ion intermediate over the ketone.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH ~2 with 1N HCl to decompose excess reducing agent.
-
Basify the mixture to pH ~10 with 1N NaOH.
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography to isolate the desired cis-amino ester (3). The cis:trans ratio must be confirmed by NMR analysis.
-
Data Summary Table
The following table summarizes typical parameters for the key synthetic transformations. Yields and conditions are representative and may vary based on scale and specific reagents used.
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Key Outcome |
| Esterification | 3-Oxocyclobutanecarboxylic acid | Methanol, SOCl₂ | Methanol | >95% | Protection of carboxylic acid |
| Reductive Amination | Methyl 3-oxocyclobutanecarboxylate | MeNH₂, NaBH₃CN (or Biocatalyst) | Methanol/THF | 60-75% | Stereoselective formation of cis-amino ester |
| SNAr Coupling | cis-amino ester (3) | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, DIPEA | n-Butanol | ~85% | Attachment of the heterocyclic core |
| Final Sulfonylation | Amide Intermediate (6) | 1-Propanesulfonyl chloride, Base | THF/Water | >90% | Installation of the key pharmacophore |
Conclusion
The use of 3-oxocyclobutanecarboxylic acid and its derivatives represents a cornerstone in the modern synthesis of targeted JAK inhibitors. The rigid cyclobutane scaffold, installed via stereocontrolled methods like reductive amination, is instrumental in achieving isoform selectivity, particularly for JAK1. This design philosophy, moving from flexible to conformationally restricted linkers, allows for precise positioning of key binding motifs, ultimately leading to drug candidates like Abrocitinib with improved potency and safety profiles. The protocols and rationale outlined herein provide a foundational guide for researchers engaged in the synthesis and discovery of next-generation kinase inhibitors.
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Do, N. M., Lewis, C. A., et al. (2021). Development of a Nitrene-Type Rearrangement for the Commercial Route of the JAK1 Inhibitor Abrocitinib. Organic Process Research & Development, 25(3), 608–615. [Link]
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Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130–1152. [Link]
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Application Note & Protocols: Leveraging 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid for the Synthesis of Novel Protein Degrader Building Blocks
Abstract
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality, capable of addressing disease targets previously considered "undruggable".[1] The efficacy of proteolysis-targeting chimeras (PROTACs), the leading class of protein degraders, is critically dependent on the composition of the linker connecting the target-binding warhead and the E3 ligase ligand.[2][3][4] This guide details the synthetic utility of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, a versatile scaffold for creating sp³-rich, conformationally constrained building blocks ideal for innovative PROTAC linker design.[5] We provide detailed, field-tested protocols for the derivatization of its two key functional handles—the carboxylic acid and the ketone—to generate a library of diverse intermediates for degrader synthesis.
Introduction: The Critical Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1][6] They are comprised of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon), and a linker that tethers the two.
While significant effort is focused on ligand discovery, the linker is not merely a passive tether. Its length, rigidity, and chemical composition are critical determinants of the stability and cooperativity of the ternary complex (POI-PROTAC-E3 Ligase), which ultimately dictates degradation efficiency and selectivity.[2][4][7] The incorporation of rigid, three-dimensional scaffolds, such as cyclobutane rings, into linkers can offer significant advantages:
-
Conformational Rigidity: Reduces the entropic penalty of ternary complex formation.
-
Improved Physicochemical Properties: Can enhance solubility and cell permeability compared to overly flexible, "greasy" alkyl chains.
-
Novel Exit Vectors: Provides defined geometric orientations for connecting to the two ligands, enabling a more thorough exploration of Structure-Activity Relationships (SAR).[2]
This compound is an ideal starting material for such building blocks, offering two orthogonal functional groups for sequential modification.[8]
The this compound Scaffold: A Dual-Handle Building Block
This commercially available starting material (PubChem CID: 276081) possesses a unique combination of features that make it a powerful tool for medicinal chemists.[8]
-
Carboxylic Acid (C1): Serves as a primary attachment point for coupling with amine-functionalized E3 ligase ligands, warheads, or linker fragments. This is typically achieved through standard amide bond formation.[9][10][11]
-
Ketone (C3): Provides a secondary point for diversification. It can be transformed into amines via reductive amination, alcohols via reduction, or used to introduce further complexity through other carbonyl chemistries.[12][13]
-
Gem-Dimethyl Group (C2): This structural feature imparts a fixed conformation and can influence binding interactions through steric effects.
-
Cyclobutane Core: A strained ring system that provides rigidity and a well-defined 3D geometry.[5]
Workflow for Building Block Diversification
The following diagram illustrates the primary synthetic pathways to generate diverse building blocks from the starting acid.
Caption: Synthetic strategies for diversifying this compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes the coupling of the carboxylic acid with a generic primary amine (R-NH₂), which could be a linker fragment or an E3 ligase ligand with an available amine handle. HATU is a highly efficient coupling reagent known for fast reaction times and high yields.[9]
Rationale: Direct condensation of a carboxylic acid and an amine is an unfavorable acid-base reaction.[14] Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[9][14] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction.
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 142.15 | 100 | 0.70 | 1.0 |
| Amine (R-NH₂) | - | - | 0.77 | 1.1 |
| HATU | 380.23 | 321 | 0.84 | 1.2 |
| DIPEA | 129.24 | 272 (360 µL) | 2.11 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | 4 mL | - | - |
Step-by-Step Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add this compound (100 mg, 0.70 mmol).
-
Dissolve the acid in anhydrous DMF (2 mL).
-
Add the amine (0.77 mmol, 1.1 eq) to the solution.
-
Add HATU (321 mg, 0.84 mmol, 1.2 eq) to the mixture.
-
Finally, add DIPEA (360 µL, 2.11 mmol, 3.0 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction at room temperature for 1-2 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired amide.
Protocol 2: Reductive Amination of the Ketone
This protocol details the conversion of the ketone to a primary amine, yielding a valuable amino acid building block. This procedure uses ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent.
Rationale: Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis.[12][13] The reaction proceeds via the initial formation of an imine intermediate between the ketone and ammonia (from ammonium acetate). The mild reducing agent, sodium cyanoborohydride (NaBH₃CN), selectively reduces the protonated imine much faster than the starting ketone, driving the reaction to completion.
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 142.15 | 100 | 0.70 | 1.0 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 542 | 7.03 | 10.0 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 88 | 1.40 | 2.0 |
| Anhydrous Methanol (MeOH) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (100 mg, 0.70 mmol) in anhydrous methanol (5 mL).
-
Add ammonium acetate (542 mg, 7.03 mmol, 10 eq) to the solution and stir until dissolved.
-
Carefully add sodium cyanoborohydride (88 mg, 1.40 mmol, 2.0 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be maintained at a neutral to slightly basic pH.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH ~2 with 1M HCl to decompose excess NaBH₃CN. Perform this step in a well-ventilated fume hood.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
The resulting aqueous residue contains the amino acid product. It can often be purified by ion-exchange chromatography or by precipitation at its isoelectric point. The stereochemical outcome (cis/trans ratio) should be determined by NMR analysis, as reductions of substituted cyclobutanones can be highly stereoselective.[15]
Characterization and Quality Control
All synthesized building blocks must be rigorously characterized to confirm their identity and purity before use in subsequent PROTAC synthesis.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and assess purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and determine stereochemistry.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of conformationally restricted building blocks for PROTAC linkers. The orthogonal reactivity of its carboxylic acid and ketone functionalities allows for controlled, stepwise elaboration to generate diverse libraries of intermediates. The protocols provided herein offer reliable methods for amide coupling and reductive amination, enabling researchers to rapidly access novel chemical matter and accelerate the design-synthesize-test cycle in the development of next-generation targeted protein degraders.
References
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Fisher Scientific. Amide Synthesis. [Link]
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Gechijian, L. N., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [Link]
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Pasha, M. A., et al. (2022). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
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Vande Velde, C. M. L., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. [Link]
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D'Alpino, P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Simmons, E. M., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
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Troup, R. I., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
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Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. [Link]
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Application Notes & Protocols: Strategic Ring-Opening of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Introduction
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a highly valuable, sp³-rich building block in modern organic synthesis and medicinal chemistry.[1][2] Its strained four-membered ring, decorated with versatile ketone and carboxylic acid functionalities, represents a latent source of reactivity. The release of inherent ring strain (approximately 26 kcal/mol for cyclobutane) can be harnessed to drive a variety of chemical transformations, affording linear, functionalized acyclic structures.[3] These ring-opening reactions provide a powerful strategic platform for accessing complex molecular architectures that are otherwise challenging to synthesize.
This guide provides an in-depth exploration of the principal modes of ring-opening for this substrate, focusing on nucleophilic, thermal, and photochemical pathways. For researchers, scientists, and drug development professionals, understanding the underlying mechanisms and having access to robust protocols is critical for leveraging this compound's synthetic potential, particularly in the development of novel therapeutics where its parent structure is a known intermediate for anticancer agents and JAK inhibitors.[1]
Section 1: Nucleophilic Ring-Opening Reactions
The polarization of the carbonyl group and the inherent strain of the cyclobutane ring make the C1-C2 and C1-C4 bonds susceptible to cleavage by transition-metal catalysts. Palladium-catalyzed reactions, in particular, have emerged as a robust method for the ring-opening functionalization of cyclobutanones with a wide array of nucleophiles.[4] This approach typically involves the oxidative addition of a low-valent palladium complex into a C-C bond, forming a five-membered palladacycle intermediate, which can then be intercepted by a nucleophile.
Mechanism: Palladium-Catalyzed C-C Bond Activation
The generally accepted mechanism for this transformation involves several key steps. Initially, a Pd(0) catalyst, often stabilized by an N-heterocyclic carbene (NHC) ligand, coordinates to the cyclobutanone. This is followed by oxidative addition into the C(O)-C bond, which cleaves the ring and forms a palladacycle intermediate. This intermediate is electrophilic and readily undergoes attack by a nucleophile (e.g., an alcohol). Subsequent reductive elimination releases the functionalized, ring-opened product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is crucial; NHC ligands have been shown to be particularly effective in promoting the C-C bond activation step.[4]
Caption: General catalytic cycle for Pd-catalyzed nucleophilic ring-opening.
Protocol 1: Palladium-Catalyzed Ring-Opening with Methanol
This protocol describes the conversion of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate to the corresponding ring-opened methyl ester adduct. The carboxylic acid is first converted to its methyl ester to prevent side reactions with the catalyst.
Step-by-Step Methodology:
-
Esterification (Pre-step): To a solution of this compound (1.0 mmol) in CH₂Cl₂ (10 mL), add oxalyl chloride (1.2 mmol) and a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours. Remove the solvent under reduced pressure. Add methanol (10 mL) to the residue and stir for 1 hour. Evaporate the methanol to yield the crude methyl ester, which can be used without further purification.
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and an N-heterocyclic carbene ligand (e.g., IPr·HCl, 0.055 mmol) to an oven-dried Schlenk tube.
-
Reaction Setup: Add toluene (5 mL) and a base (e.g., K₃PO₄, 1.5 mmol) to the Schlenk tube. Stir the mixture at room temperature for 15 minutes.
-
Addition of Reactants: Add the methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (1.0 mmol) and the nucleophile, methanol (3.0 mmol), to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired ring-opened product.
Data Summary:
| Nucleophile | Catalyst System | Expected Yield | Reference Principle |
| Alcohols | Pd(0)/NHC | Good to Excellent | [4] |
| Anilines | Pd(0)/NHC | Good | [4] |
| Thiols | AlCl₃ | Good | [5] |
| Electron-rich Arenes | AlCl₃ | Moderate to Good | [5] |
Section 2: Photochemical Ring-Opening Reactions
The photochemistry of cyclobutanones is a well-established and powerful method for inducing ring cleavage and rearrangement.[6] Upon irradiation, typically with UV light (λ ≈ 313 nm), cyclobutanones undergo a Norrish Type I cleavage, where the bond alpha to the carbonyl group breaks to form a 1,4-acyl-alkyl biradical.[7] This highly reactive intermediate can then follow several pathways, including decarbonylation, cycloelimination, or, significantly, rearrangement to an oxacarbene. In the presence of a protic solvent like methanol, this oxacarbene is efficiently trapped to yield a ring-expanded 2-alkoxytetrahydrofuran derivative.[6][7]
Mechanism: α-Cleavage and Oxacarbene Formation
The process begins with the photoexcitation of the cyclobutanone to its singlet excited state (S₁), followed by intersystem crossing to the triplet state (T₁). From the excited state, α-cleavage occurs, favoring the formation of the more stable biradical. This 1,4-biradical can then undergo rearrangement and ring closure to form a transient oxacarbene intermediate. The oxacarbene is then rapidly intercepted by a solvent molecule, such as methanol, to give the final ring-expanded product.
Caption: Mechanism of photochemical ring expansion of cyclobutanones.
Protocol 2: Photochemical Ring Expansion in Methanol
This protocol details the irradiation of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate in methanol to synthesize the corresponding 2-methoxytetrahydrofuran derivative.
Step-by-Step Methodology:
-
Substrate Preparation: Use the methyl ester of this compound, prepared as described in Protocol 1.
-
Solution Preparation: Dissolve the methyl ester (0.5 mmol) in 50 mL of anhydrous methanol. The concentration should be low (0.01 M) to minimize intermolecular side reactions.
-
Degassing: Transfer the solution to a quartz reaction vessel. Purge the solution with dry nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Seal the vessel and place it in a photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to cut off wavelengths < 290 nm). Irradiate the solution at room temperature.
-
Monitoring: Monitor the disappearance of the starting material using GC-MS. The reaction time can vary from 4 to 12 hours depending on the lamp intensity and reactor geometry.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by silica gel chromatography (using a hexane/ethyl acetate gradient) to isolate the ring-expanded 2-methoxytetrahydrofuran product. The stereochemistry of the product should be determined by NMR analysis.
Section 3: Thermal Electrocyclic Ring-Opening
While cyclobutanones themselves do not typically undergo thermal electrocyclic reactions, they are excellent precursors to cyclobutene derivatives which do.[8] A common strategy involves converting the ketone to an enol derivative (e.g., enol ether or enol acetate), which can then undergo a 4π-electron electrocyclic ring-opening upon heating. According to the Woodward-Hoffmann rules, this thermal process for a 4π system proceeds via a conrotatory mechanism.[9]
Protocol 3: Thermal Ring-Opening via an Enol Ether Intermediate
This protocol is a two-step process: formation of a silyl enol ether followed by its thermal rearrangement.
Step-by-Step Methodology:
-
Silyl Enol Ether Formation:
-
To a solution of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere, add LDA (1.1 mmol, 1.1 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add trimethylsilyl chloride (TMSCl, 1.2 mmol) and stir for an additional 1 hour, allowing the mixture to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude TMS enol ether is often used directly in the next step.
-
-
Thermal Ring-Opening:
-
Place the crude TMS enol ether in a sealed tube with a high-boiling, inert solvent (e.g., toluene or xylene).
-
Heat the tube to 110-150 °C. The optimal temperature and time must be determined empirically.
-
Monitor the reaction by taking aliquots and analyzing via GC-MS or ¹H NMR to observe the formation of the diene product.
-
Upon completion, cool the reaction, remove the solvent, and purify the resulting acyclic diene by column chromatography or distillation.
-
Caption: Workflow for thermal electrocyclic ring-opening.
Applications and Outlook
The ring-opening reactions of this compound unlock a diverse range of acyclic structures rich in chemical functionality. The products of these reactions—γ-keto esters, functionalized tetrahydrofurans, and substituted dienes—are valuable intermediates for further synthetic elaboration. In the context of drug discovery, the ability to transform a compact, cyclic scaffold into a variety of linear, stereochemically-defined molecules is a significant advantage.[1] These products can serve as precursors for natural product synthesis, building blocks for combinatorial libraries, or scaffolds for the design of novel enzyme inhibitors and receptor ligands. The continued development of novel catalytic systems and reaction conditions will further expand the synthetic utility of this versatile cyclobutanone building block.
References
-
Cressier, B., et al. (2022). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers. Available at: [Link]
-
Morton, D. R., & Turro, N. J. (1972). Photochemical ring expansion of cyclic aliphatic ketones. Cyclobutanones and cyclopentanones. Journal of the American Chemical Society. Available at: [Link]
-
Morton, D. R., et al. (1970). Molecular photochemistry. XXVII. Photochemical ring expansion of cyclobutanone, substituted cyclobutanones, and related cyclic k. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Electrocyclic reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 29.3: Stereochemistry of Thermal Electrocyclic Reactions. Available at: [Link]
-
Kreft, A., et al. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. Available at: [Link]
-
Tobrman, T., et al. (2020). The thermal ring-opening of the cyclobutanols 6 a–6 d and 6 f–6 h. ResearchGate. Available at: [Link]
-
ChemSrc. (n.d.). Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Thermal Cyclobutane Ring Formation. Available at: [Link]
-
Wessig, P., & Müller, G. (2007). Cyclobutanones through SNi' Ring Closure, a Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]
-
Burrell, A. J. M., et al. (2014). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]
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Application Note & Protocols: Catalytic Strategies for the Synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Abstract
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a structurally significant scaffold, representing a valuable building block in medicinal chemistry and materials science due to its conformational rigidity and dense functionalization. Its synthesis, however, is challenged by the inherent ring strain of the cyclobutane core and the need for precise stereochemical control. This guide moves beyond conventional stoichiometric methods to explore modern catalytic strategies for its construction. We provide an in-depth analysis of plausible synthetic routes, including catalytic [2+2] cycloadditions, strain-release ring expansions, and C-H functionalization approaches. Each section elucidates the mechanistic rationale behind the proposed strategy, offers detailed, adaptable protocols based on authoritative literature, and presents comparative data to guide researchers in selecting the most suitable method. This document serves as a technical resource for chemists engaged in the synthesis of complex small-ring systems.
Introduction
The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a privileged structure in drug discovery. Its rigid framework allows for the precise spatial orientation of substituents, making it an excellent scaffold for probing biological interactions. The target molecule, this compound, combines this rigidity with a gem-dimethyl group that can impart metabolic stability and a ketone and carboxylic acid that serve as versatile handles for further chemical modification.
Traditional syntheses of such structures often rely on multi-step sequences with harsh reagents, leading to poor atom economy and limited substrate scope. Catalysis offers a transformative solution, enabling the construction of these strained rings under mild conditions with high levels of efficiency, regioselectivity, and enantioselectivity. This application note details three primary catalytic methodologies that can be logically extended to the synthesis of our target molecule, providing both the conceptual framework and practical protocols for their implementation.
Strategy 1: Catalytic [2+2] Cycloaddition of Ketenes and Alkenes
Conceptual Framework: The [2+2] cycloaddition between a ketene and an alkene is one of the most direct methods for constructing the cyclobutanone core. The primary challenge lies in controlling the reaction's periselectivity and, for asymmetric variants, enantioselectivity. Dimethylketene, required for installing the C2-gem-dimethyl group, is highly reactive and prone to dimerization. Therefore, its in situ generation or the use of a ketene equivalent is often necessary. Chiral Lewis acid catalysis is a premier strategy for inducing enantioselectivity by coordinating to the alkene partner, thereby differentiating its prochiral faces.
Proposed Synthetic Pathway: A plausible approach involves the catalyzed cycloaddition of dimethylketene with an acrylate ester, which serves as a stable precursor to the carboxylic acid. Subsequent hydrolysis would yield the target product.
Application Notes & Protocols for the Industrial Scale-Up Synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid, a pivotal intermediate in the pharmaceutical industry. The following sections detail the strategic considerations for selecting an industrially viable synthetic route, a step-by-step protocol for a recommended pathway, and critical parameters for process optimization, safety, and quality control. This guide is intended for researchers, chemists, and drug development professionals involved in process chemistry and manufacturing.
Strategic Importance and Synthetic Challenges
This compound and its derivatives are crucial building blocks in the synthesis of a variety of pharmaceutical agents, including kinase and thrombin inhibitors.[1][2][3][4] The strained four-membered ring of the cyclobutane moiety provides a unique conformational rigidity that is often exploited in drug design to enhance binding affinity and selectivity.[5]
However, the synthesis of this molecule is not trivial, particularly at an industrial scale. The primary challenges include:
-
Ring Strain: The inherent strain of the cyclobutane ring makes its formation and subsequent functionalization challenging.
-
Reagent Hazards: Several potential synthetic routes involve hazardous reagents that require specialized handling and equipment.
-
Cost-Effectiveness: The cost of starting materials and the overall process efficiency are paramount for industrial viability.[1][2]
-
Purification: Achieving high purity on a large scale can be complex due to the formation of byproducts.[6]
Comparative Analysis of Synthetic Routes
Several synthetic strategies have been developed to produce cyclobutanone derivatives. The selection of a route for industrial scale-up depends on a careful evaluation of factors such as raw material cost, process safety, yield, and scalability.
| Synthetic Route | Key Starting Materials | Core Transformation | Advantages for Scale-Up | Disadvantages & Challenges |
| Route A: Dimerization of Dimethylketene | Isobutyric anhydride or 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | [2+2] cycloaddition of dimethylketene | Utilizes readily available starting materials. The dimerization is often spontaneous.[7] | Dimethylketene is highly reactive and requires specialized generation and handling. |
| Route B: Favorskii Rearrangement | α-Haloketones | Base-induced rearrangement to form a carboxylic acid derivative.[8][9][10] | Can be a high-yielding reaction for ring contraction.[10] | Preparation of the required α-haloketone precursor can be multi-stepped. Stereoselectivity can be an issue.[8] |
| Route C: Malonic Ester Cyclization | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | Nucleophilic substitution followed by hydrolysis and decarboxylation.[1][2] | Avoids some of the more hazardous reagents of other routes. | Requires high temperatures and long reaction times (several days), which can be energy-intensive.[1][2] |
| Route D: Ozonolysis | 3-Benzylidene cyclobutylcarboxylic acid | Oxidative cleavage of a double bond.[11] | Can be effective for specific precursors. | Ozone is a hazardous and highly reactive gas requiring specialized generation and safety protocols.[11] |
Detailed Protocol: Synthesis via Dimethylketene Dimerization
This industrial-scale protocol is a multi-step process beginning with the generation of a key dione intermediate, which is then converted to the target carboxylic acid.
Workflow Overview
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
This step involves the thermal decomposition of isobutyric anhydride to generate dimethylketene, which then dimerizes.
-
Principle: Pyrolysis of isobutyric anhydride cleaves the molecule to form dimethylketene and isobutyric acid. The highly reactive ketene spontaneously undergoes a [2+2] cycloaddition with itself to form the stable cyclic dione dimer.[7]
-
Protocol:
-
Reactor Setup: A pyrolysis apparatus consisting of a feeding system for the anhydride, a heated tube furnace, and a collection vessel cooled with a chilled brine or glycol coolant is required. The system must be operated under an inert atmosphere (e.g., Nitrogen).
-
Pyrolysis: Isobutyric anhydride is fed into the tube furnace maintained at a temperature of 500-600°C. The flow rate must be carefully controlled to ensure complete conversion and minimize side reactions.
-
Dimerization & Collection: The gaseous effluent from the furnace, containing dimethylketene, is passed through a condenser and collected in a vessel containing a suitable solvent (e.g., toluene). The dimerization occurs readily upon condensation.
-
Isolation: The resulting slurry is cooled, and the solid 2,2,4,4-tetramethyl-1,3-cyclobutanedione is isolated by filtration, washed with a cold non-polar solvent (e.g., hexane), and dried under vacuum.
-
-
Causality & Insights:
-
The high temperature is essential to provide the activation energy for the retro-ene reaction that generates the ketene.
-
Operating under an inert atmosphere is critical to prevent oxidation of the ketene and other reactive species.
-
Rapid cooling and condensation of the ketene are necessary to favor the desired dimerization over polymerization or other side reactions.
-
Step 2: Selective Monobromination
This step prepares the precursor for the subsequent rearrangement.
-
Principle: The dione intermediate is selectively brominated at one of the α-positions to create an α-haloketone, the required substrate for the Favorskii rearrangement.
-
Protocol:
-
Dissolution: Dissolve the 2,2,4,4-tetramethyl-1,3-cyclobutanedione in a suitable chlorinated solvent such as dichloromethane or chloroform.
-
Bromination: Cool the solution to 0-5°C in an ice bath. Slowly add one molar equivalent of bromine (Br₂) dropwise while stirring vigorously. The reaction should be protected from light to prevent radical side reactions.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude α-bromo-2,2,4,4-tetramethylcyclobutanone. This intermediate is often used directly in the next step without further purification.
-
-
Causality & Insights:
-
The use of a non-polar, aprotic solvent prevents unwanted side reactions with the bromine and the product.
-
Controlling the stoichiometry of bromine is crucial to favor monobromination and avoid the formation of di-brominated byproducts.
-
Step 3: Favorskii Rearrangement to Final Product
This is the key ring-rearrangement step to form the target carboxylic acid.
-
Principle: The Favorskii rearrangement of the α-bromoketone is initiated by a base. The base abstracts an acidic proton, leading to the formation of an enolate, which then undergoes intramolecular cyclization to form a highly strained cyclopropanone intermediate. Nucleophilic attack by the base (hydroxide) on the cyclopropanone, followed by ring-opening, yields the carboxylate of the rearranged, and in this case, de-methylated product.[8][9][10]
Caption: Simplified mechanism of the Favorskii rearrangement.
-
Protocol:
-
Reaction Setup: In a suitable reactor, dissolve the crude α-bromoketone from the previous step in an appropriate solvent like tetrahydrofuran (THF) or dioxane.
-
Base Addition: Prepare a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in water. Add the base solution slowly to the stirred solution of the α-bromoketone, maintaining the temperature between 20-30°C.
-
Reaction: Stir the mixture for several hours until the reaction is complete, as monitored by HPLC.
-
Acidification & Extraction: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 1-2. This protonates the carboxylate to form the final carboxylic acid. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane, to yield pure this compound.[1]
-
-
Causality & Insights:
-
The choice of base and solvent is critical. Hydroxide is used to directly yield the carboxylic acid. The solvent must be able to dissolve both the organic substrate and, to some extent, the aqueous base.
-
Temperature control during base addition is important to manage the exothermicity of the reaction and prevent side reactions.
-
The final acidification and extraction steps are crucial for isolating the neutral carboxylic acid product from the aqueous reaction medium.
-
Process Safety and Hazard Management
Industrial synthesis requires a rigorous approach to safety due to the scale of operations and the nature of the chemicals involved.
| Reagent/Process | Primary Hazards | Mitigation and Handling Procedures |
| Dimethylketene | Highly reactive, toxic, potential for explosive polymerization. | Generated and used in-situ. Handled in a closed system under an inert atmosphere. Ensure no contact with incompatible materials. |
| **Bromine (Br₂) ** | Highly corrosive, toxic by inhalation, severe skin burns. | Handled in a well-ventilated fume hood or closed system. Use personal protective equipment (PPE) including acid-resistant gloves, face shield, and respirator. Have a bromine spill kit readily available. |
| Sodium/Potassium Hydroxide | Corrosive, causes severe skin and eye damage. | Use appropriate PPE (gloves, goggles, face shield). When preparing solutions, always add the base to water slowly to dissipate heat. |
| Pyrolysis (High Temp) | Fire hazard, potential for thermal runaway. | Use robust, well-maintained equipment with accurate temperature controls and safety interlocks. Ensure proper ventilation and fire suppression systems are in place. |
Quality Control and Analytical Specifications
Consistent product quality is essential for pharmaceutical applications. A robust analytical program should be implemented to monitor the process and qualify the final product.
| Parameter | Analytical Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the reference spectrum |
| Purity (Assay) | HPLC or GC | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | 74-78 °C |
| Residual Solvents | GC-Headspace | Conforms to ICH guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
References
-
Shuai, B., Fang, P., & Mei, T.-S. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Synlett, 32(16), 1637-1641. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophiles. PubMed Central. Retrieved from [Link]
-
de Boer, J., & Backer, H. J. (n.d.). Diazomethane. Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka. Retrieved from [Link]
-
Dunbar, C., & Hosseini, N. (n.d.). Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations. Retrieved from [Link]
-
Roberts, J. D., & Sauer, C. W. (n.d.). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Caltech Authors. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Division of Research Safety | Illinois. (n.d.). Diazomethane. Retrieved from [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (n.d.). CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol.
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
-
Thieme. (n.d.). 5. By Transformation of Other Cyclobutanes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetramethyl-1,3-Cyclobutanedione: A Versatile Precursor for Fine Chemicals and Pharmaceutical Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
ResearchGate. (n.d.). Formation of 2,2-Disubstituted 1,3-Cyclopentanediones from Ketals with 1,2-Bis(trimethylsilyloxy)cyclobutene. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2. Retrieved from [Link]
-
CSIRO Publishing. (n.d.). The synthesis and some structural features of 2-Methyl-1,3-cyclobutanedione. Australian Journal of Chemistry. Retrieved from [Link]
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Use of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid in fragment-based drug design
Application Notes & Protocols
Topic: Strategic Application of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone in modern drug discovery, offering an efficient path to novel lead compounds. A critical element of FBDD is the deliberate design of fragment libraries that explore diverse chemical space. Historically, these libraries have been dominated by flat, aromatic systems. This guide focuses on the strategic use of this compound, a non-planar, sp³-rich scaffold, as a prime example of a three-dimensional (3D) fragment. We will detail its physicochemical rationale, provide comprehensive, field-proven protocols for its application in primary screening campaigns using Nuclear Magnetic Resonance (NMR) and X-ray Crystallography, and outline subsequent hit-to-lead optimization strategies.
The Fragment: A Profile of this compound
The success of an FBDD campaign is intrinsically linked to the quality of its fragment library. The selection of fragments goes beyond simple adherence to the "Rule of Three" and increasingly emphasizes properties like three-dimensionality, synthetic tractability, and the presence of well-defined vectors for chemical elaboration.
Rationale for Use: The Advantages of a 3D Scaffold
This compound is an exemplary fragment that addresses the growing need to move beyond planar chemical space.[1][2] Its utility is rooted in several key features:
-
Three-Dimensionality (High Fsp³): The puckered cyclobutane ring provides a rigid, non-planar scaffold.[3] Molecules with higher 3D character often exhibit improved solubility, better metabolic stability, and can achieve higher selectivity for their biological targets.[1]
-
Defined Exit Vectors: The carboxylic acid and ketone functionalities serve as well-defined points for synthetic elaboration, allowing chemists to "grow" the fragment into the binding pocket with precision.
-
Hydrophobic Interactions: The gem-dimethyl group can effectively probe and fill small hydrophobic pockets within a protein's binding site, contributing to binding affinity.[3] This group can also serve as a metabolic soft spot blocker.
-
Hydrogen Bonding Potential: The carboxylic acid is a potent hydrogen bond donor and acceptor, while the ketone is a hydrogen bond acceptor. These groups can form key interactions with "hot spot" residues in a target's active site.[4]
-
Favorable Physicochemical Properties: The molecule conforms well to the guiding principles of fragment design, ensuring a higher likelihood of binding and better ligand efficiency.
Physicochemical Data
A fragment's properties are critical for its behavior in screening assays. The data below, sourced from PubChem, confirms the suitability of this compound for FBDD.[5]
| Property | Value | FBDD Guideline ("Rule of Three") |
| Molecular Weight | 142.15 g/mol | ≤ 300 Da |
| cLogP | 0.1 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Rotatable Bonds | 1 | Low (typically ≤ 3) |
| Polar Surface Area | 54.4 Ų | ≤ 60 Ų |
Table 1: Physicochemical properties of this compound against common FBDD guidelines.[5][6][7]
Integration into the Fragment-Based Drug Design (FBDD) Workflow
FBDD is a systematic process that begins with identifying low-affinity but high-efficiency binders (fragments) and iteratively building them into high-potency lead compounds.[4][8][9] this compound enters the workflow at the library design stage and is advanced through screening and optimization.
Sources
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Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Welcome to the technical support center for the purification of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshoot common issues encountered during the recrystallization of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is purification.[1][2] Recrystallization is a robust technique used to remove impurities that may have been introduced during the synthesis of this compound, such as starting materials, by-products, or residual solvents.[1] A highly purified, crystalline solid is essential for subsequent reaction steps and for accurate characterization, including melting point analysis and spectroscopy.
Q2: What is the recommended starting solvent system for recrystallizing this compound?
Based on procedures for the structurally similar compound, 3-oxocyclobutanecarboxylic acid, a mixed solvent system of dichloromethane and n-heptane is a highly effective starting point.[3][4] In this system, dichloromethane acts as the "good" solvent in which the compound is readily soluble, while n-heptane acts as the "poor" or anti-solvent, in which the compound is largely insoluble. This differential solubility is key to achieving high purity.[5]
Q3: Why is a mixed solvent system often superior to a single solvent for this type of compound?
A mixed solvent system, or solvent pair, offers fine-tuned control over the crystallization process.[5] For a compound like this compound, it can be challenging to find a single solvent that provides high solubility at high temperatures and very low solubility at low temperatures.[6] A solvent pair allows you to dissolve the compound completely in a minimum amount of the "good" solvent (dichloromethane) at a warm temperature, and then induce controlled precipitation by gradually adding the "poor" solvent (n-heptane) until the solution is saturated, leading to the formation of well-defined crystals upon cooling.[5]
Q4: What are the critical attributes of a successful recrystallization?
A successful recrystallization is characterized by:
-
High Recovery: A significant portion of the desired compound is recovered as purified crystals.
-
High Purity: Impurities are effectively removed, which can be confirmed by a sharp, elevated melting point and clean spectroscopic data (e.g., NMR).
-
Good Crystal Form: The formation of well-defined crystals rather than an amorphous powder or oil. Crystalline solids are easier to filter, wash, and dry.[1]
-
Efficiency: The process should be reproducible and not excessively time-consuming.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem 1: My compound "oiled out" instead of forming crystals.
-
Probable Cause: The solution became supersaturated at a temperature above the melting point of the solute in the solvent mixture, or the rate of cooling was too rapid.[1][6] "Oiling out" occurs when the solid comes out of solution as a liquid instead of a crystal, often trapping impurities.[6]
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of the "good" solvent (dichloromethane) to decrease the saturation level slightly.
-
Allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of warm water and allowing both to cool to room temperature together.[5]
-
If oiling persists, consider using a larger initial volume of the good solvent before adding the anti-solvent.
-
Problem 2: No crystals have formed even after the solution has cooled to room temperature.
-
Probable Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Solution (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide a surface for crystal formation to initiate.[1]
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the solution. A seed crystal provides a perfect template for further crystal growth.[1]
-
Reduce Temperature: Cool the flask in an ice-water bath (0 °C) to further decrease the solubility of the compound.[5]
-
Increase Concentration: If the previous steps fail, you may have used too much solvent. Gently heat the solution and evaporate some of the solvent (primarily the more volatile dichloromethane) in a fume hood, then allow it to cool again.
-
Problem 3: My final yield is very low.
-
Probable Cause:
-
Too much "good" solvent (dichloromethane) was used initially, preventing the compound from reaching saturation upon cooling.[1]
-
The crystals were filtered before crystallization was complete.
-
The compound has significant solubility in the cold solvent mixture.
-
Too much cold solvent was used to wash the crystals during filtration.
-
-
Solution:
-
Minimize Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[1]
-
Ensure Complete Crystallization: Allow adequate time for cooling and consider placing the flask in an ice bath for 30 minutes before filtration to maximize crystal precipitation.[5]
-
Recover a Second Crop: The remaining solution (mother liquor) after filtration still contains some dissolved product. You can concentrate this solution by evaporation and cool it again to obtain a second, though likely less pure, crop of crystals.
-
Wash Carefully: When washing the filtered crystals, use a minimal amount of ice-cold anti-solvent (n-heptane) to rinse away surface impurities without dissolving the product.
-
Problem 4: The recrystallized product is still impure (e.g., broad or low melting point).
-
Probable Cause:
-
The cooling process was too fast, causing impurities to be trapped within the crystal lattice.
-
The chosen solvent system is not ideal for removing a specific impurity because the impurity has similar solubility properties to the desired compound.
-
The crystals were not washed sufficiently after filtration.
-
-
Solution:
-
Slow Down Cooling: The slower the crystals form, the more selective the crystallization process is for the correct molecules, leading to higher purity.[6]
-
Perform a Second Recrystallization: Repeating the recrystallization procedure on the purified material can significantly improve its purity.
-
Consider Activated Charcoal: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Be sure to filter the hot solution through a fluted filter paper or Celite to remove the charcoal before cooling.
-
Data & Protocols
Solvent System Properties
| Solvent | Role | Boiling Point (°C) | Polarity | Rationale |
| Dichloromethane | Good Solvent | 39.6 | Polar Aprotic | Effectively dissolves the carboxylic acid at room or slightly elevated temperatures. Its high volatility allows for easy removal. |
| n-Heptane | Anti-Solvent | 98.4 | Nonpolar | The target compound is poorly soluble in n-heptane. Its addition reduces the overall polarity of the solvent system, inducing precipitation. |
Step-by-Step Recrystallization Protocol
This protocol is a standard procedure for purifying this compound using a dichloromethane/n-heptane solvent system.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a fume hood, add the minimum volume of dichloromethane at room temperature required to completely dissolve the solid with gentle swirling. A slight warming of the flask in a warm water bath may be necessary but avoid boiling.
-
-
Inducing Saturation:
-
Once the solid is fully dissolved, begin adding n-heptane dropwise while swirling the flask.
-
Continue adding n-heptane until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few drops of dichloromethane to redissolve the precipitate and ensure the solution is clear and just at the point of saturation.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration.[1]
-
Wet the filter paper with a small amount of cold n-heptane to ensure a good seal.
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Wash the crystals with a small amount of ice-cold n-heptane to remove any residual soluble impurities. Use minimal solvent to avoid dissolving the product.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Continue to draw air through the crystals in the funnel for several minutes to aid in drying.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely in a fume hood, or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Visual Workflow and Logic Diagrams
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting: No Crystal Formation
Sources
- 1. sweetstudy.com [sweetstudy.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing Synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic intermediate. The strained four-membered ring of cyclobutanone derivatives offers unique conformational constraints and serves as a versatile scaffold in medicinal chemistry and natural product synthesis.[1][2] However, its synthesis is not without challenges, from managing highly reactive intermediates to preventing product degradation.
This document provides a structured, in-depth resource in a question-and-answer format to address common issues encountered during its synthesis. We will explore the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed experimental protocols to enhance the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical strategy for synthesizing the 2,2-dimethyl-3-oxocyclobutane core structure?
A1: The most direct and widely employed method for constructing cyclobutanone rings is the [2+2] cycloaddition between a ketene and an alkene (a ketenophile).[3][4] For this specific target, the key reaction involves the cycloaddition of dimethylketene with an alkene that has a substituent at the 1-position which can be converted into a carboxylic acid. Dimethylketene is highly reactive and is typically generated in situ to prevent its rapid dimerization.[3][5]
Q2: How is the key intermediate, dimethylketene, typically generated in the lab?
A2: Dimethylketene is most conveniently prepared in situ through the dehydrohalogenation of isobutyryl chloride using a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N).[6] The reaction is typically performed in an inert solvent like dichloromethane (CH₂Cl₂) or diethyl ether at low temperatures to control the ketene's reactivity and minimize side reactions.[6]
Q3: What are the critical reaction parameters to control during the [2+2] cycloaddition step?
A3: Several parameters are crucial for a successful cycloaddition:
-
Temperature: Low temperatures (-78 °C to 0 °C) are often necessary to control the rate of ketene formation and prevent its dimerization or polymerization before it can react with the alkene.
-
Rate of Addition: The ketene precursor (isobutyryl chloride) should be added slowly to the solution containing the amine and the alkene. This maintains a low instantaneous concentration of the ketene, favoring the desired cycloaddition over self-condensation.
-
Solvent: Anhydrous, non-protic solvents are essential. Dichloromethane is a common choice.[6]
-
Reagent Purity: All reagents, especially the solvent and triethylamine, must be anhydrous. Moisture will rapidly quench the ketene and the acid chloride.
-
Lewis Acid Catalysis: For less reactive or unactivated alkenes, a Lewis acid promoter (e.g., ethylaluminum dichloride) can significantly improve the reaction yield and stereoselectivity, although it adds complexity to the workup.[7]
Q4: The target molecule is a β-keto acid. What stability issues should I be aware of?
A4: β-Keto acids are notoriously prone to decarboxylation (loss of CO₂) upon heating.[8][9] This is a critical consideration for the final hydrolysis step (if converting from an ester or nitrile) and during the workup and purification. Acidic or basic conditions, especially when combined with heat, can accelerate this decomposition. Therefore, all post-synthesis steps should be conducted at low temperatures whenever possible.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Cyclobutanone Product | 1. Inefficient Ketene Generation: The isobutyryl chloride may be old or degraded. The triethylamine may contain water or other impurities. | 1. Use freshly distilled isobutyryl chloride and triethylamine. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). |
| 2. Ketene Dimerization/Polymerization: The rate of ketene generation is too high, or the temperature is not low enough. Ketenes readily dimerize if their concentration becomes too high.[3] | 2. Slow down the addition of the isobutyryl chloride solution using a syringe pump. Maintain a low reaction temperature (e.g., -20 °C to 0 °C). Ensure vigorous stirring to promote mixing. | |
| 3. Poor Alkene Reactivity: The chosen alkene (ketenophile) is not electron-rich enough to react efficiently with the ketene under thermal conditions. | 3. Consider using a more electron-rich alkene. Alternatively, explore Lewis acid-promoted cycloaddition conditions, which can enhance the reactivity of unactivated alkenes.[7] | |
| Formation of Significant Byproducts | 1. Ketene Dimer as Major Impurity: This appears as a six-membered ring lactone (tetramethyl-1,3-cyclobutanedione dimer). | 1. Optimize reaction conditions as described above (slower addition, lower temperature) to favor the intermolecular reaction with the alkene. |
| 2. Product Decarboxylation: The final β-keto acid product is decomposing during workup or purification, leading to 2,2-dimethylcyclobutanone.[10] | 2. Perform the hydrolysis (if applicable) and aqueous workup at low temperatures (0-5 °C). Avoid strong heating during solvent removal. For purification, consider chromatography on deactivated silica gel or crystallization instead of distillation. | |
| Difficulty in Product Purification | 1. Product Degradation on Silica Gel: The acidic nature of standard silica gel can catalyze decarboxylation or other side reactions of the β-keto acid. | 1. Neutralize the silica gel by pre-treating a slurry with a small amount of triethylamine in the eluent, then filtering and partially drying. Alternatively, use a different stationary phase like alumina or Florisil. |
| 2. Co-elution of Product and Impurities: The product has a similar polarity to starting materials or byproducts. | 2. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Ethyl 2,2-Dimethyl-3-oxocyclobutanecarboxylate
This protocol outlines the key [2+2] cycloaddition step to form the cyclobutanone ester, a stable precursor to the final carboxylic acid.
Materials:
-
Isobutyryl chloride (1.0 equiv)
-
Triethylamine (1.2 equiv), freshly distilled
-
Ethyl acrylate (1.5 equiv), inhibitor removed
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with ethyl acrylate and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
In a separate dry flask, prepare a solution of isobutyryl chloride and triethylamine in anhydrous DCM.
-
Add this solution to the dropping funnel and add it dropwise to the stirred ethyl acrylate solution over 2-3 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target ester.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (1.0 equiv)
-
Lithium hydroxide (LiOH) (1.5 equiv)
-
Tetrahydrofuran (THF) and Water
-
1 M HCl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the ester in a mixture of THF and water (e.g., 3:1 ratio) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add solid LiOH in one portion and stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Once complete, carefully acidify the cold reaction mixture to pH ~2-3 with 1 M HCl. Crucially, maintain the temperature at or below 5 °C during acidification to prevent decarboxylation.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature (<30 °C).
-
The resulting crude acid can be further purified by cold recrystallization if necessary.
Visualizations: Workflows and Mechanisms
General Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of the target acid.
Troubleshooting Logic: Low Product Yield
Caption: Decision tree for diagnosing the root cause of low reaction yield.
References
-
Weldon, A. J., et al. (2007). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PubMed Central. Available at: [Link]
-
Agosta, W. C., & Herron, D. K. (1968). Convenient synthesis of 2,2-dimethylcyclobutanone. The Journal of Organic Chemistry, 33(7), 2782-2784. Available at: [Link]
-
Evans, D. A., & Siska, S. J. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. Available at: [Link]
-
Nachiappan, C., & Arumugasamy, E. (2021). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 37(3). Available at: [Link]
-
Agosta, W. C., & Herron, D. K. (1969). Convenient Synthesis of 2,2-Dimethylcyclobutanone. The Journal of Organic Chemistry, 34(7), 2782. Available at: [Link]
-
Wikipedia. Cyclobutanone. Available at: [Link]
-
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15593. Available at: [Link]
-
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH. Available at: [Link]
-
LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Filo. (2025). Explain why decarboxylation of 2,2-dimethyl-3-oxobutanoic acid... Available at: [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Thieme. (n.d.). 5. By Transformation of Other Cyclobutanes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
-
Khan Academy. (n.d.). Decarboxylation. Carboxylic acids. Available at: [Link]
- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Khan Academy [khanacademy.org]
- 10. Explain why decarboxylation of 2,2 -dimethyl-3-oxobutanoic acid, \mathrm{.. [askfilo.com]
Technical Support Center: Synthesis of Substituted Cyclobutanones
Welcome to the technical support center for the synthesis of substituted cyclobutanones. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize cyclobutanone scaffolds in their work. Cyclobutanones are highly versatile synthetic intermediates, but their formation via strained-ring chemistry is often accompanied by challenging side reactions.[1][2] This guide provides in-depth, mechanistically grounded troubleshooting advice to help you navigate these complexities, improve yields, and ensure the stereochemical integrity of your products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding side reactions in cyclobutanone synthesis.
Q1: What are the most common classes of side reactions I should be aware of when synthesizing cyclobutanones?
A1: The most prevalent side reactions are highly dependent on the chosen synthetic route. However, they can be broadly categorized as follows:
-
Dimerization/Polymerization: Especially problematic in reactions involving highly reactive intermediates like ketenes. Ketenes can readily undergo [2+2] cycloaddition with themselves, leading to diketenes or longer polymers, which significantly reduces the yield of the desired cyclobutanone.[3] The use of polymerization inhibitors can be crucial in these cases.[4][5][6]
-
Regiochemical Isomerization: In cycloaddition reactions with unsymmetrical alkenes, the formation of incorrect regioisomers is a common issue. The regioselectivity is governed by the electronic and steric properties of the reacting partners.[2] For instance, in ketene cycloadditions, the more nucleophilic carbon of the alkene typically attacks the ketene's carbonyl carbon.[2]
-
Stereochemical Errors: Loss of stereocontrol, leading to diastereomers or racemization, can occur. The stereochemical outcome of a [2+2] cycloaddition is often dependent on whether the reaction proceeds through a concerted or stepwise mechanism.[7]
-
Rearrangement Reactions: Cationic rearrangements, particularly in ring-expansion syntheses (e.g., from cyclopropyl methanols), can lead to a variety of unintended cyclic and acyclic products.[8][9]
-
Elimination and Ring-Opening: The inherent strain of the cyclobutane ring makes the product susceptible to elimination or nucleophilic ring-opening, especially under harsh reaction conditions (e.g., high temperature or strong acid/base).[2]
Q2: How can I use NMR spectroscopy to identify common side products?
A2: ¹H and ¹³C NMR are indispensable tools for identifying side products. The fluxional nature of the cyclobutane ring can sometimes make interpretation complex, but key patterns exist.[10]
| Side Product Class | Key ¹H NMR Spectroscopic Features | Key ¹³C NMR Spectroscopic Features |
| Ketene Dimer (Diketene) | Appearance of characteristic signals for the acetoacetyl group, often a singlet around 2.2 ppm and a methylene group around 3.5 ppm. | Signals corresponding to a ketone (~200 ppm), an ester-like carbonyl (~168 ppm), and a methylene carbon (~50 ppm). |
| Regioisomeric Cyclobutanone | The coupling constants (³JHH) between protons on the cyclobutane ring will differ significantly. The chemical shifts of substituents will also change based on their proximity to the carbonyl group. A detailed 2D NMR analysis (COSY, HMBC) is often required for definitive assignment.[11] | The chemical shift of the carbonyl carbon will be sensitive to the substitution pattern. Carbons alpha to the carbonyl will appear around 40-60 ppm. |
| Polymeric Material | Broad, unresolved humps in the baseline, particularly in the aliphatic region (1-4 ppm), indicate the presence of polymer. | Significant line broadening for all carbon signals. |
| Ring-Opened Products | Disappearance of the constrained cyclobutane proton signals and appearance of signals consistent with an acyclic ketone or aldehyde. For example, the formation of a methyl ketone singlet (~2.1 ppm). | Absence of strained ring carbons and appearance of signals for a non-cyclic carbonyl and sp³ carbons in a less constrained environment. |
Note: The exact chemical shifts are highly dependent on the specific molecular structure and solvent. For definitive structural elucidation of novel compounds or complex mixtures, 2D NMR techniques are essential.[12]
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed, problem-oriented advice for three common methods of synthesizing substituted cyclobutanones.
Guide 1: [2+2] Cycloaddition of Ketenes and Alkenes
This is one of the most powerful methods for forming the cyclobutanone ring.[2] Ketenes, being highly electrophilic, readily react with a wide range of alkenes.[13] However, their high reactivity is also the source of common problems.
Problem 1: Low or No Yield of Cyclobutanone, with Formation of a Tarry, Insoluble Material.
-
Primary Cause: Ketene dimerization or polymerization is likely outcompeting the desired cycloaddition. This is especially common with simple, unhindered ketenes which can dimerize easily.[3]
-
Mechanism of Side Reaction: The ketene acts as both the electrophile and the nucleophile in a [2+2] self-cycloaddition.
Fig. 1: Competing pathways in ketene cycloadditions. -
Troubleshooting Protocol:
-
Control Ketene Concentration: The rate of dimerization is second order with respect to the ketene concentration, while the desired reaction is first order. Therefore, generating the ketene in situ from a stable precursor (e.g., an acyl chloride with a non-nucleophilic base like triethylamine) under slow addition conditions is critical.[14] This keeps the instantaneous concentration of free ketene low.
-
Increase Alkene Concentration: Use the alkene as the solvent or use a significant excess (5-10 equivalents) to favor the bimolecular reaction with the ketene over self-dimerization.[7]
-
Lower the Temperature: Dimerization often has a higher activation energy than the cycloaddition. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly suppress this side reaction.
-
Use a Lewis Acid Catalyst: Lewis acids like EtAlCl₂ can activate the ketene, increasing its electrophilicity and accelerating the cycloaddition rate, often allowing the reaction to proceed at lower temperatures where polymerization is suppressed.[7][15][16] Be aware that the cyclobutanone product can also coordinate to the Lewis acid, potentially requiring stoichiometric amounts of the catalyst.[7]
-
Problem 2: Formation of the Wrong Regioisomer with an Unsymmetrical Alkene.
-
Primary Cause: The regioselectivity of the [2+2] cycloaddition is determined by the alignment of the frontier molecular orbitals (FMOs) of the ketene and the alkene. Generally, the reaction is controlled by the interaction of the alkene HOMO and the ketene LUMO.
-
Expert Insight: The reaction proceeds regioselectively with the more nucleophilic (electron-rich) carbon of the alkene bonding to the ketene's central carbonyl carbon.[2] If the electronic bias of the alkene is weak, a mixture of regioisomers can result.
-
Troubleshooting Workflow:
Fig. 2: Troubleshooting poor regioselectivity.
Guide 2: Paterno-Büchi Reaction ([2+2] Photocycloaddition)
The Paterno-Büchi reaction involves the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane, which can then be rearranged to a cyclobutanone.[17][18][19] The primary challenges here involve competing photochemical pathways and low reaction efficiency.
Problem: Low Conversion of Starting Material and/or Formation of Alkene Dimers.
-
Primary Cause: Inefficient intersystem crossing of the excited carbonyl to the reactive triplet state, or a faster rate of alkene dimerization than cycloaddition.[17] The reaction often proceeds via excitation of the carbonyl compound, which then reacts with the ground-state alkene.[20]
-
Troubleshooting Protocol:
-
Choose the Right Carbonyl: Aromatic ketones (like benzophenone) or α-ketoesters are often used as photosensitizers. They absorb UV light efficiently and undergo rapid intersystem crossing to a triplet state, which then transfers its energy to the primary carbonyl compound or reacts directly with the alkene.
-
Optimize Wavelength: Use a light source with a wavelength that selectively excites the carbonyl compound but not the alkene. This minimizes direct excitation of the alkene, which is a primary pathway for its dimerization.[20]
-
Solvent Choice: The choice of solvent can influence the lifetime and nature of the excited state. For triplet-state reactions, solvents that do not quench triplets are essential.
-
Suppress Alkene Dimerization: One clever strategy is to add a triplet quencher that has a triplet energy lower than that of the excited alkene but higher than that of the excited carbonyl. A recently reported method uses p-xylene as an additive to effectively suppress the competing dimerization of electron-deficient alkenes like maleic anhydride derivatives.[17]
-
Guide 3: Ring Expansion of Cyclopropyl Alcohols/Ketones
This strategy involves the rearrangement of cyclopropyl-substituted precursors, such as the acid-catalyzed rearrangement of cyclopropylmethanols, to form cyclobutanones.[21] The primary challenge is controlling the rearrangement pathway to avoid undesired products.
Problem: Formation of Acyclic Ketones or Other Rearranged Cyclic Products Instead of the Desired Cyclobutanone.
-
Primary Cause: The formation of a highly unstable primary cyclopropylcarbinyl cation can lead to multiple, competing rearrangement pathways (cyclopropylcarbinyl-cyclobutyl-homoallyl cation cascade).[8][9] The migration of the more substituted cyclopropyl carbon is generally preferred.[2]
-
Mechanistic Insight: The desired pathway is a specific semipinacol-type rearrangement where a bond of the cyclopropane ring migrates. However, other bonds can also migrate, or the ring can open to an acyclic homoallyl cation, which then gets trapped.
Fig. 3: Competing rearrangements of a cyclopropylcarbinyl cation. -
Troubleshooting Protocol:
-
Choice of Acid/Lewis Acid: The nature of the acid catalyst is critical. Brønsted acids can lead to complex mixtures. Lewis acids can coordinate to the alcohol, facilitating a more concerted and selective rearrangement. Experiment with a range of Lewis acids (e.g., BF₃·OEt₂, TMSOTf, SnCl₄) to find the optimal balance of reactivity and selectivity.
-
Substituent Effects: The stability of the intermediate carbocation and the migratory aptitude of the cyclopropane bonds are heavily influenced by substituents. Placing an electron-donating group on the carbon bearing the hydroxyl group can stabilize the initial cation and favor the desired rearrangement.
-
Temperature Control: Cationic rearrangements are often highly temperature-dependent. Running the reaction at low temperatures can trap the kinetically favored product, which is often the desired cyclobutanone, before it can rearrange further to more thermodynamically stable side products.
-
By understanding the underlying mechanisms of these common side reactions and applying these targeted troubleshooting strategies, you can significantly improve the outcome of your substituted cyclobutanone syntheses.
References
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542–15585. [Link]
-
Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. [Link]
-
Verniest, G., Boterberg, S., Colpaert, J., Van Thienen, T., Stevens, C. V., & De Kimpe, N. (2003). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron, 59(43), 8635-8640. [Link]
-
France, S., Wack, H., & Taggi, A. E. (2004). Catalytic, asymmetric reactions of ketenes and ketene enolates. Tetrahedron, 60(34), 7135-7167. [Link]
-
Frongia, A., Secci, F., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15585. [Link]
-
Kennemur, J. L., & Shaw, J. T. (2019). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 52(9), 2654–2666. [Link]
-
Ye, M., & He, Z. (2011). Chiral Lewis Acid Catalyzed Asymmetric Cycloadditions of Disubstituted Ketenes for the Synthesis of β-Lactones and δ-Lactones. Angewandte Chemie International Edition, 50(31), 7132-7135. [Link]
-
Gagné, M. R., & Cha, J. K. (2010). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters, 12(12), 2782–2785. [Link]
-
Kennemur, J. L., & Shaw, J. T. (2012). Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Angewandte Chemie International Edition, 51(25), 6241-6244. [Link]
-
Kennemur, J. L., & Shaw, J. T. (2019). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 52(9), 2654–2666. [Link]
-
ResearchGate. (n.d.). Regio control in [2+2] photocycloaddition. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
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Smith, M. D., & Procter, D. J. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 195-198. [Link]
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ResearchGate. (n.d.). Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate. [Link]
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D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(11), 13383–13414. [Link]
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Li, J., & Porco, J. A. (2021). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Chemical Biology, 2(4), 1017-1033. [Link]
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Slideshare. (n.d.). Paterno buchi reaction. [Link]
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Louie, J., & Gibby, J. E. (2011). Ni-catalyzed ketene cycloaddition: a system that resists the formation of decarbonylation side products. Journal of the American Chemical Society, 133(20), 7719–7721. [Link]
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Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
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Fiveable. (n.d.). 2+2 cycloaddition Definition. [Link]
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Al-Yasari, A. Z. (2018). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 34(2), 754-761. [Link]
- Snider, B. B. (n.d.). Intramolecular Ketene Alkene Cycloadditions.
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Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. [Link]
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LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. [Link]
-
Lee, E., & Lee, Y. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3183. [Link]
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Corrigan, N., & Boyer, C. (2020). Unraveling the History and Revisiting the Synthesis of Degradable Polystyrene Analogues via Radical Ring-Opening Copolymerization with Cyclic Ketene Acetals. Polymers, 12(5), 1148. [Link]
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ResearchGate. (n.d.). Design and Synthesis of New Steroid-cyclobutanone Derivative. [Link]
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ResearchGate. (n.d.). Cationic Rearrangements of an endo-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. [Link]
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Chemistry For Everyone. (2024, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube. [Link]
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Balci, M., & Sütbeyaz, Y. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Turkish Journal of Chemistry, 28(1), 1-10. [Link]
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Davies, D. L., & Johnson, D. W. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2351–2361. [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. [Link]
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Chemistry Stack Exchange. (2019). Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable?. [Link]
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Al-Sabagh, A. M., & El-Ghazawy, R. A. (2016). Inhibition of Free Radical Polymerization: A Review. International Journal of Polymer Science, 2016, 1-14. [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
-
de Vroom, E., van der Marel, G. A., van Boom, J. H., & Altona, C. (1991). NMR studies of bipyrimidine cyclobutane photodimers. European Journal of Biochemistry, 195(1), 29–40. [Link]
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Technical Support Center: Stability and Degradation of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Welcome to the technical support center for 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find a comprehensive overview of its stability, potential degradation pathways, and practical advice in a question-and-answer format to address specific challenges you may encounter.
I. Core Concepts: Understanding the Inherent Instability
This compound is a unique molecule with inherent structural features that dictate its stability. The primary contributors to its reactivity are the β-keto acid moiety and the strained cyclobutane ring.
A. The β-Keto Acid Moiety: A Predisposition to Decarboxylation
The presence of a ketone group at the β-position relative to the carboxylic acid makes the molecule susceptible to decarboxylation, especially when heated or under acidic conditions.[1][2] This is the most common degradation pathway and a critical factor to consider in all experimental designs.
B. The Cyclobutane Ring: Strain and Susceptibility to Ring-Opening
The four-membered cyclobutane ring possesses significant ring strain, making it susceptible to ring-opening reactions under various conditions, including hydrolytic, oxidative, and photolytic stress.
II. Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a gradual loss of purity over time, even when stored at room temperature. What is the likely cause?
The most probable cause is spontaneous decarboxylation.[1][2] As a β-keto acid, this compound can slowly lose carbon dioxide to form 3,3-dimethylcyclobutanone. This process is accelerated by heat, so storing the compound at room temperature is not ideal.[1] For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably at or below 4°C.
Q2: I am observing a new, unexpected peak in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could this be?
Acidic conditions are known to catalyze the decarboxylation of β-keto acids.[1] The new peak is likely the decarboxylated product, 3,3-dimethylcyclobutanone. To minimize this on-column degradation, consider using a mobile phase with a neutral to slightly alkaline pH if your analytical method allows.
Q3: Can I heat my sample to aid dissolution?
Heating should be avoided whenever possible. Even gentle heating can significantly accelerate the rate of decarboxylation, leading to inaccurate quantification and the presence of a major degradant in your sample.[1][3] If solubility is an issue, consider alternative solvents or gentle sonication at a controlled, cool temperature.
III. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during your experiments and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent analytical results (e.g., varying peak areas for the same concentration) | On-column degradation: The analyte is decarboxylating on the HPLC column due to an acidic mobile phase or elevated column temperature. | - Use a mobile phase with a pH closer to neutral (pH 6-7.5) if compatible with your column and detection method.- Lower the column temperature. Start at ambient temperature and optimize as needed. |
| Sample degradation in the autosampler: Samples are degrading while waiting for injection. | - Use a cooled autosampler if available.- Prepare samples immediately before analysis.- Minimize the time samples spend in the autosampler queue. | |
| Appearance of multiple degradation peaks in forced degradation studies | Multiple degradation pathways are occurring: In addition to decarboxylation, the cyclobutanone ring may be undergoing hydrolysis, oxidation, or photolysis. | - Analyze each stress condition separately to identify the specific degradants for each pathway.- Use milder stress conditions to favor the formation of primary degradants. |
| Low recovery of the parent compound after oxidative stress (e.g., with H₂O₂) | Baeyer-Villiger oxidation: The cyclobutanone ring can be oxidized by peroxy acids (which can form from H₂O₂) to a lactone (a cyclic ester).[4][5][6][7][8] | - Use a lower concentration of the oxidizing agent.- Control the reaction temperature (perform at a lower temperature).- Consider using a different oxidizing agent that is less prone to this reaction, if the goal is to test general oxidative stability. |
| Formation of a complex mixture of products under photolytic stress | Photochemical decomposition of the cyclobutanone ring: Cyclobutanones are known to undergo various photochemical reactions, including ring-opening and fragmentation. | - Use a controlled light source with a specific wavelength range to understand the photochemical sensitivity better.- Employ a photostability chamber with controlled temperature and humidity. |
IV. Experimental Protocols
A. Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl (1:1 v/v).
-
Incubate at 40°C for 24, 48, and 72 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH (1:1 v/v).
-
Incubate at room temperature for 2, 4, and 8 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂ (1:1 v/v).
-
Keep the sample at room temperature, protected from light, for 24, 48, and 72 hours.
-
-
Thermal Degradation:
-
Store the solid compound in a stability chamber at 60°C for 1, 3, and 7 days.
-
Dissolve the stressed solid in the initial solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method (see Protocol B).
B. Recommended HPLC-UV Method (Non-derivatization)
For routine analysis, a direct HPLC-UV method is often preferred for its simplicity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water (use with caution due to potential on-column degradation) OR 10 mM Ammonium Acetate in Water (pH adjusted to 6.5)
-
B: Acetonitrile
-
-
Gradient: Start with 95% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Note: The use of formic acid can improve peak shape but may cause some on-column decarboxylation. The ammonium acetate buffer is a milder alternative. Method development and validation are crucial to ensure the suitability for your specific application.
V. Visualization of Degradation Pathways
A. Decarboxylation of this compound
Caption: Primary degradation pathway via decarboxylation.
B. Potential Oxidative Degradation (Baeyer-Villiger Oxidation)
Sources
- 1. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pharmtech.com [pharmtech.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
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- 10. Aquatic photodegradation of clofibric acid under simulated sunlight irradiation: kinetics and mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
Proper storage conditions for 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
Technical Support Center: 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
This guide provides a comprehensive overview of the proper storage, handling, and troubleshooting for this compound (CAS: 3183-43-5). As a key building block in complex organic synthesis, its stability and purity are paramount for reproducible experimental outcomes. This document is intended for researchers, chemists, and drug development professionals.
Part 1: Frequently Asked Questions (FAQs) on Core Storage
This section addresses the most common questions regarding the day-to-day storage of this compound.
Q1: What are the ideal temperature and humidity conditions for storing this compound?
A: The compound should be stored in a cool, dry place.[1] While some suppliers indicate that room temperature is acceptable for storage, the consensus points towards controlled, cool conditions to maximize long-term stability.[2]
-
Expertise & Causality: this compound is a solid organic acid. Elevated temperatures can increase the rate of potential degradation pathways. More critically, the compound is hygroscopic (tending to absorb moisture from the air). Moisture ingress can lead to clumping, making accurate weighing difficult, and can potentially initiate hydrolysis or other undesirable reactions over time. Therefore, storage in a desiccator or a controlled-humidity cabinet is strongly recommended.
Q2: How should I protect the compound from light and air?
A: The compound should be stored in a tightly sealed container, protected from light.[1]
-
Expertise & Causality: Many complex organic molecules can be sensitive to photodegradation. While specific data on this compound's photosensitivity is limited, it is best practice to store it in an amber glass bottle or in an opaque secondary container to prevent exposure to UV light. A tightly sealed container is crucial to prevent both moisture absorption and reaction with atmospheric oxygen.[1] Although cyclobutane rings are generally stable, the presence of a ketone and a carboxylic acid functional group introduces potential reactivity that can be influenced by air and light over extended periods.[3]
Q3: What materials and chemical classes are incompatible with this compound?
A: This compound must be stored away from strong bases, alkalies, and oxidizing agents.[1][4]
-
Expertise & Causality:
-
Bases/Alkalies: As a carboxylic acid, this compound will readily react with bases in a classic acid-base neutralization reaction.[4] This will convert the compound to its salt form, altering its chemical properties and rendering it unsuitable for most applications where the free acid is required.
-
Oxidizing Agents: The cyclobutanone ring and the dimethyl groups could be susceptible to oxidation by strong oxidizing agents. Such reactions would destroy the molecule's structure.[1]
-
Trustworthiness: Always consult the Safety Data Sheet (SDS) that accompanies your specific product lot for a comprehensive list of incompatibilities.[1][4][5] Before planning a reaction, ensure that no reagents or solvents fall into these incompatible classes without a specific, intended chemical transformation.
-
Q4: What is the expected shelf-life under recommended storage conditions?
A: While manufacturers do not always specify a precise shelf-life, the compound is generally stable under proper storage conditions.[1][5] Chemical stability is maintained under standard ambient conditions (room temperature).
-
Expertise & Causality: The stability of the compound is contingent on adherence to the storage protocols outlined above (cool, dry, dark, inert atmosphere). The primary risks to its long-term integrity are gradual degradation due to moisture, heat, or reaction with contaminants. For critical applications, such as in GMP environments or for the synthesis of clinical candidates, it is recommended to re-qualify the material after a prolonged storage period (e.g., >1 year). A simple purity check via NMR or LC-MS, or a melting point determination, can re-verify its integrity.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during the handling and use of the compound.
Q1: I've noticed the color of the powder has changed from white to yellowish. What does this indicate and is it still usable?
A: A color change from white to pale yellow or greyish-white is a potential indicator of degradation or the presence of impurities.[1]
-
Expertise & Causality: The formation of colored species often results from minor decomposition pathways that produce conjugated systems or other chromophores. This could be triggered by prolonged exposure to air, light, or trace contaminants.
-
Troubleshooting Protocol:
-
Do not assume the material is unusable. The colored impurity may be present in a very small amount.
-
Perform a purity analysis. The most straightforward methods are Thin Layer Chromatography (TLC) to check for additional spots or High-Performance Liquid Chromatography (HPLC) for a quantitative assessment of purity. 1H NMR spectroscopy can also be used to detect the presence of new, unexpected signals.
-
Evaluate for your application. If the purity is still high (e.g., >95%) and the impurity does not interfere with your specific reaction, the material may still be viable. However, for sensitive, multi-step syntheses, using material of compromised purity can lead to side reactions and purification difficulties. When in doubt, it is best to use a fresh, unopened batch.
-
Q2: The compound has clumped together and is no longer a free-flowing powder. What happened and how can I handle it?
A: Clumping is almost always a result of moisture absorption.
-
Expertise & Causality: The carboxylic acid functional group is polar and can form hydrogen bonds with water molecules, leading to the formation of a hydrate or simply causing particles to adhere to one another.
-
Troubleshooting Protocol:
-
Break up the material: Gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen).
-
Dry the material: The material can be dried under a high vacuum for several hours. A gentle warming (e.g., 30-40°C) can be applied if you are confident it will not cause degradation, but room temperature vacuum drying is safer.
-
Store properly: After drying, immediately transfer the compound to a container with a tight-fitting seal and store it in a desiccator.
-
Self-Validation: When using the dried material, be aware that you are now weighing out the anhydrous compound. If you had previously been using slightly hydrated material, your molar calculations may need slight adjustments.
-
Part 3: Data Summary & Protocols
Table 1: Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, room temperature acceptable[2] | Minimizes degradation rate. |
| Atmosphere | Tightly sealed container[1]; store in a dry environment (desiccator) | Prevents moisture absorption and oxidation. |
| Light | Protect from light (amber vial/dark place)[1] | Prevents potential photodegradation. |
| Incompatibilities | Segregate from strong bases, alkalies, and oxidizing agents[1][4] | The compound is a carboxylic acid and can be oxidized. |
Protocol: Receiving and Storing a New Shipment
-
Visual Inspection: Upon receipt, inspect the external packaging for any signs of damage.
-
Container Integrity: Check that the manufacturer's seal on the primary container is intact. If the seal is broken, do not use the compound and contact the supplier.
-
Documentation: Locate the Safety Data Sheet (SDS) and Certificate of Analysis (CofA). Review them for lot-specific information and handling precautions.[1][4][5]
-
Labeling: Affix a label to the container with the date of receipt and the intended user's name.
-
Storage Transfer: If the compound was shipped at ambient temperature, immediately transfer it to the designated long-term storage location (a cool, dry, dark area). If it was shipped on a cold pack, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the powder.
-
Log Entry: Record the compound's details (name, CAS number, lot number, quantity, storage location) in your laboratory's chemical inventory system.
Part 4: Visualization
Diagram 1: Decision Workflow for Handling and Storage
This diagram outlines the logical steps a researcher should follow from receiving the compound to its routine use, ensuring safety and material integrity.
Caption: Workflow for safe handling of this compound.
References
- BASF. (2025). Safety Data Sheet - AGS (Dicarboxylic acids mixture).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-Oxocyclobutanecarboxylic Acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - coumarin-3-carboxylic acid.
- ChemScene. (2025). Safety Data Sheet - Cis-2-(Tert-Butoxycarbonylamino)-1-Cyclopentanecarboxylic Acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Oxocyclobutanecarboxylic acid.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2008). The application of cyclobutane derivatives in organic synthesis. Chemical Society Reviews, 37(8), 1587-1598. Retrieved from [Link]
Sources
Technical Support Center: 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Welcome to the technical support center for 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid (CAS No: 3183-43-5). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice and troubleshooting in a practical, question-and-answer format. Our goal is to move beyond mere procedural lists and provide the causal, experience-based insights necessary for successful experimentation.
Section 1: Safety, Handling, and Storage
This first section addresses the foundational aspects of working safely with this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of your experiments.
Q1: What are the primary hazards associated with this compound and what immediate precautions should I take?
A1: this compound, and its close analog 3-Oxocyclobutanecarboxylic acid, are classified as hazardous. The primary concerns are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]
Therefore, it is imperative to handle this compound within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][3] Always wear appropriate Personal Protective Equipment (PPE), as detailed in the following question.
Q2: What specific Personal Protective Equipment (PPE) is required for handling this compound?
A2: A multi-layered approach to PPE is essential. The causality here is to create effective barriers against all potential routes of exposure.
-
Hand Protection: Wear protective gloves, such as nitrile gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]
-
Eye and Face Protection: Safety glasses with side-shields are mandatory.[3] If there is a risk of splashing, a face shield should be worn in addition to safety glasses.[1][2][3]
-
Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, impermeable protective clothing should be considered.[3]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a dust respirator is necessary.[1]
The following workflow diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: Correct PPE Donning and Doffing Workflow.
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for maintaining the compound's purity and stability. It should be stored at room temperature in a tightly closed container.[6][7] The storage area should be a dry, cool, and well-ventilated place, away from incompatible materials.[1][8]
Incompatible Materials:
Q4: How should I respond to a spill of this compound?
A4: The response depends on the scale of the spill. For any spill, ensure the area is well-ventilated and restrict access.
-
Minor Spills (< 4 Liters, not presenting an immediate hazard):
-
Major Spills (> 4 Liters or presenting an immediate hazard):
This decision tree can guide your response:
Caption: Decision tree for spill response management.
Q5: What is the correct procedure for disposing of waste containing this compound?
A5: Waste containing this compound must be treated as hazardous chemical waste. It should be disposed of in a designated, approved waste disposal plant.[2] Do not discharge into the environment or sewer systems.[3][4][5] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The labels on the empty container should then be defaced before disposal with general laboratory glass or plastic waste.
Section 2: Experimental Troubleshooting and FAQs
This section addresses common practical issues encountered during experiments. The advice provided is based on the chemical properties of the compound and established laboratory practices.
Q6: I'm having trouble dissolving the compound. What solvents are recommended?
A6: this compound is a solid at room temperature. Its solubility is a critical factor for reaction setup. Based on its structure (containing both a polar carboxylic acid and a ketone group) and available data, here is a guide to its solubility in common laboratory solvents.
| Solvent | Polarity | Expected Solubility | Rationale/Notes |
| Water | High | Slightly soluble[10] | The carboxylic acid group provides some water solubility, but the cyclobutane ring is nonpolar. |
| Methanol / Ethanol | High | Soluble | Polar protic solvents are generally good choices for dissolving carboxylic acids. |
| Dichloromethane (DCM) | Medium | Soluble | Frequently used as a solvent in synthesis and workup procedures involving this compound.[11] |
| Ethyl Acetate | Medium | Soluble | A common solvent for extraction and chromatography of similar compounds.[11] |
| Acetone | High | Soluble | A polar aprotic solvent that should effectively dissolve the compound. |
| Tetrahydrofuran (THF) | Medium | Soluble | Often used in reactions where a moderately polar, aprotic solvent is needed. |
| Toluene | Low | Sparingly Soluble | May be useful as an anti-solvent for recrystallization. |
| Hexane / Heptane | Low | Insoluble | Useful as an anti-solvent for precipitation or recrystallization from a more polar solvent.[12] |
Troubleshooting Tip: If you are experiencing poor solubility, gentle warming can be effective. However, be mindful of the compound's stability at elevated temperatures, especially in the presence of other reagents.
Q7: How stable is this compound in acidic or basic aqueous solutions during a reaction workup?
A7: The stability in aqueous solutions is pH-dependent.
-
Acidic Conditions (e.g., 1M HCl): The compound is generally stable under mild acidic conditions. It can be extracted from an organic layer into a basic aqueous layer and then re-acidified to recover the compound, a standard purification technique for carboxylic acids.[11]
-
Basic Conditions (e.g., Saturated NaHCO₃, 1M NaOH): As a carboxylic acid, it will be deprotonated by bases to form a carboxylate salt, which is water-soluble. This is the basis for extractive workups.[11] However, prolonged exposure to strong bases, especially at elevated temperatures, should be avoided as it may promote side reactions such as aldol-type condensations or other rearrangements due to the presence of the ketone.
Q8: I need to purify my product by recrystallization. Can you provide a detailed protocol and some troubleshooting tips?
A8: Recrystallization is an excellent method for purifying this solid compound. The key is selecting a solvent or solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Recommended Solvent Systems:
-
Single Solvent: Methyl tertiary-butyl ether (MTBE) has been successfully used.[1]
-
Mixed Solvent: A mixture of a "soluble" solvent and an "insoluble" (or "anti-solvent") is often effective. A common system is Dichloromethane/n-Heptane.[12]
Detailed Protocol for Mixed-Solvent Recrystallization (DCM/Heptane):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot DCM required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Induce Crystallization: While the DCM solution is still hot, slowly add heptane dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot DCM to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of the "soluble" solvent (DCM) and allow it to cool more slowly. Seeding the solution with a pure crystal can also help.
-
-
Problem: No crystals form upon cooling.
-
Cause: The solution is not saturated (too much solvent was added), or the compound is very soluble even at low temperatures.
-
Solution: Boil off some of the solvent to increase the concentration. If that fails, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
-
Problem: The recovery is very low.
-
Cause: Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.
-
Solution: Concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second crop of crystals. For future attempts, use less of the "soluble" solvent.
-
Q9: I am using this compound in an amide coupling reaction and getting a low yield. What are some common issues and how can I improve the outcome?
A9: Amide coupling is a primary application for this carboxylic acid. Low yields often stem from suboptimal reaction conditions or side reactions.
Common Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), HATU.
Troubleshooting Amide Coupling:
-
Problem: Low Yield.
-
Cause 1: Inefficient activation of the carboxylic acid.
-
Cause 2: Poor choice of solvent or base.
-
Cause 3: Reaction temperature.
-
Solution: Start the reaction at 0°C, especially during the addition of the coupling agent, to control the reaction rate and minimize side reactions. Allow the reaction to slowly warm to room temperature and stir overnight.[13]
-
-
-
Problem: Difficulty removing byproducts.
-
Cause: If using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove.
-
Solution: DCU is largely insoluble in DCM. After the reaction, you can often filter the crude reaction mixture to remove most of the DCU. If EDC is used, the urea byproduct is water-soluble and can be removed with an aqueous workup.
-
The following diagram outlines a generalized workflow for improving amide coupling reactions.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
References
- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
-
Capot Chemical. (2016, February 26). MSDS of 3-Oxocyclobutanecarboxylic acid. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
UNMC. (n.d.). Hazardous Material Fact Sheet - Empty Chemical Container Disposal. Retrieved January 11, 2026, from [Link]
-
TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 3-Oxocyclobutanecarboxylic acid. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 11. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 12. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and improve your yield.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and effective route involves a [2+2] cycloaddition reaction between dimethylketene and an alkyne, followed by hydrolysis of the resulting cyclobutenone intermediate. This guide will focus on this primary synthetic pathway, addressing common issues and providing expert insights to optimize your experimental outcomes.
Core Synthesis Pathway: A Mechanistic Overview
The synthesis proceeds in two main stages:
-
[2+2] Cycloaddition: Dimethylketene, typically generated in situ from isobutyryl chloride and a non-nucleophilic base, undergoes a [2+2] cycloaddition with an electron-rich alkyne, such as ethoxyacetylene. This reaction forms a 3-alkoxy-4,4-dimethylcyclobut-2-enone intermediate. The concerted nature of this pericyclic reaction allows for the efficient construction of the strained four-membered ring.[1]
-
Hydrolysis: The resulting enol ether intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound. This step involves the cleavage of the enol ether and subsequent tautomerization to the more stable keto form.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in [2+2] Cycloaddition | Inefficient generation of dimethylketene: Moisture in reagents or solvent can quench the ketene precursor. The base may not be sufficiently non-nucleophilic, leading to side reactions with the acid chloride. | Ensure all glassware is oven-dried and reagents are anhydrous. Use a freshly opened bottle of triethylamine or distill it prior to use. Consider using a stronger, non-nucleophilic base like Hunig's base (diisopropylethylamine). |
| Decomposition of dimethylketene: Ketenes are highly reactive and can dimerize or polymerize if not trapped efficiently by the alkyne. | Generate the ketene in situ in the presence of ethoxyacetylene. Maintain a low reaction temperature (typically -78 °C to 0 °C) to minimize side reactions of the ketene.[2] | |
| Low reactivity of ethoxyacetylene: Impurities in the alkyne can inhibit the cycloaddition. | Purify the ethoxyacetylene by distillation before use. | |
| Formation of Polymeric Byproducts | Excessive ketene concentration: If the ketene is generated too quickly or at too high a concentration, it can self-condense. | Add the triethylamine dropwise to the solution of isobutyryl chloride and ethoxyacetylene to maintain a low, steady concentration of the ketene. |
| Incomplete Hydrolysis of the Cyclobutenone Intermediate | Insufficient acid catalyst or reaction time: The enol ether may be resistant to hydrolysis under mild conditions. | Increase the concentration of the acid catalyst (e.g., from 1M to 3M HCl). Extend the reaction time and monitor the progress by TLC or NMR. Gentle heating may also be employed, but care must be taken to avoid decarboxylation of the final product. |
| Poor solubility of the intermediate: The organic intermediate may not be sufficiently soluble in the aqueous acidic medium. | Consider using a co-solvent such as THF or dioxane to improve solubility and facilitate hydrolysis. | |
| Low Yield of Final Product after Hydrolysis | Decarboxylation of the product: The β-keto acid product is susceptible to decarboxylation, especially at elevated temperatures. | Perform the hydrolysis at or below room temperature if possible. If heating is necessary, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after the reaction is complete. |
| Difficulties in product isolation: The product is a relatively small, polar molecule that can be challenging to extract efficiently. | Use a continuous liquid-liquid extractor for a more efficient extraction. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency. | |
| Product is an Oil or Gummy Solid | Presence of impurities: Residual solvent, unreacted starting materials, or byproducts can prevent crystallization. | Purify the crude product by column chromatography on silica gel. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid (0.5-1%) can be effective in reducing tailing of the carboxylic acid on the silica gel. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether/petroleum ether) can also yield a crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the [2+2] cycloaddition reaction?
A1: The cycloaddition is typically performed at low temperatures, ranging from -78 °C to 0 °C. Starting the reaction at -78 °C and allowing it to slowly warm to room temperature is a common strategy. The lower temperature helps to control the reactivity of the in situ generated dimethylketene and minimize side reactions such as dimerization.[2]
Q2: Can I use a different base to generate the dimethylketene?
A2: Yes, but it is crucial to use a non-nucleophilic base to avoid reaction with the isobutyryl chloride. Triethylamine is commonly used, but other hindered amines like diisopropylethylamine (Hunig's base) can also be effective. Protic or more nucleophilic bases should be avoided.
Q3: How can I monitor the progress of the hydrolysis step?
A3: The hydrolysis can be conveniently monitored by Thin Layer Chromatography (TLC). The starting cyclobutenone intermediate is less polar than the final carboxylic acid product. A typical TLC system would be ethyl acetate/hexanes. The disappearance of the starting material spot and the appearance of a more polar spot (which may streak without the addition of a small amount of acetic acid to the eluent) indicates the progress of the reaction. 1H NMR spectroscopy can also be used to monitor the disappearance of the ethoxy group signals and the appearance of the signals corresponding to the final product.
Q4: What are the key safety precautions for this synthesis?
A4: Isobutyryl chloride is corrosive and reacts with moisture, so it should be handled in a fume hood with appropriate personal protective equipment (PPE). Triethylamine is flammable and has a strong odor. Ethoxyacetylene can be unstable and should be handled with care. The [2+2] cycloaddition reaction can be exothermic, so slow addition of reagents and proper temperature control are essential.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Ethoxy-4,4-dimethylcyclobut-2-enone
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethoxyacetylene (1.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of isobutyryl chloride (1.05 eq) in anhydrous diethyl ether to the flask.
-
Ketene Generation: Slowly add triethylamine (1.1 eq) dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Workup: Filter the reaction mixture to remove the triethylammonium hydrochloride. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethoxy-4,4-dimethylcyclobut-2-enone. The crude product can be purified by vacuum distillation.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-ethoxy-4,4-dimethylcyclobut-2-enone (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl).
-
Hydrolysis: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Extraction: Once the reaction is complete, add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield this compound as a crystalline solid.
Data Summary
| Parameter | [2+2] Cycloaddition | Hydrolysis |
| Typical Yield | 60-80% | 70-90% |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 12-18 hours | 24-48 hours |
| Key Reagents | Isobutyryl chloride, Triethylamine, Ethoxyacetylene | Aqueous HCl, THF |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- Tidwell, T. T. (2008). Ketenes. John Wiley & Sons.
-
Organic Syntheses. (1963). Cyclobutanecarboxylic acid. Org. Synth. Coll. Vol. 4, 288. [Link]
- Google Patents. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.
-
PubMed Central. (2010). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. [Link]
-
Reddit. (2015). Enol Ether Hydrolysis Conditions. [Link]
Sources
Technical Support Center: Navigating the Challenges of Cyclobutane Synthesis
Welcome to the technical support center dedicated to troubleshooting low conversion rates in cyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing four-membered rings. Cyclobutanes are valuable structural motifs in medicinal chemistry and materials science, yet their synthesis can be fraught with challenges leading to disappointing yields. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Part 1: Foundational Principles & Common Pitfalls
Before delving into specific troubleshooting scenarios, it is crucial to understand the underlying principles that govern the success of cyclobutane synthesis, primarily through [2+2] cycloadditions. Low conversion rates often stem from a handful of recurring issues.
FAQ 1: What are the most common overarching reasons for low yields in cyclobutane synthesis?
Low yields in cyclobutane formation can typically be attributed to several key factors that are common across different synthetic methods.[1] These include:
-
Competing Side Reactions: The starting materials may be consumed by alternative reaction pathways such as polymerization, alkene isomerization, or other types of cycloadditions, thereby reducing the desired product's yield.[1][2]
-
Sub-optimal Reaction Conditions: Parameters like temperature, solvent, and reactant concentrations have a profound impact on reaction efficiency and need to be finely tuned.[1]
-
Poor Substrate Reactivity: The electronic and steric characteristics of the alkene substrates can significantly hinder the cycloaddition process.[1]
-
Catalyst Deactivation: In catalyzed reactions, the active catalytic species might be unstable under the reaction conditions, leading to a diminished turnover number.[1]
-
Presence of Impurities: Impurities such as water, oxygen, or other reactive species in reagents or solvents can poison catalysts or quench excited states in photochemical reactions.[1][2]
Part 2: Troubleshooting Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis. These reactions, however, are sensitive to a variety of experimental parameters.
FAQ 2: My photochemical [2+2] cycloaddition is giving a low yield. What should I investigate first?
When troubleshooting a low-yielding photochemical [2+2] cycloaddition, a systematic approach is essential. Here are the primary areas to investigate:
-
The Light Source and Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate. For instance, enones often require specific wavelengths for efficient excitation.[3] Also, verify the age and output of your lamp, as older lamps may have diminished intensity.[2]
-
Quenching of the Excited State: The presence of quenchers, most notably dissolved oxygen, can severely inhibit the photochemical reaction.[3] It is critical to thoroughly degas the solvent with an inert gas like argon or nitrogen before and during the reaction.[2]
-
Reaction Concentration: The concentration of your reactants is a critical parameter. For intermolecular reactions, conditions that are too dilute may slow down the desired reaction, allowing side reactions to dominate. Conversely, for intramolecular reactions, high dilution is often necessary to favor cyclization over intermolecular polymerization.[4]
-
Side Reactions: cis-trans isomerization of the alkene is a common energy-wasting pathway that competes with the cycloaddition.[2][3] Additionally, prolonged exposure to UV light can lead to photodegradation of the starting materials or the product.[2]
Workflow for Troubleshooting Low-Yielding Photochemical Reactions
Caption: Troubleshooting workflow for low-yielding photochemical [2+2] cycloadditions.
FAQ 3: When should I consider using a photosensitizer?
If direct irradiation of your alkene does not lead to an efficient reaction, a triplet sensitizer can be employed.[3] Photosensitizers, such as acetone or benzophenone, absorb light and then transfer the energy to the reacting alkene, populating its triplet excited state, which then undergoes cycloaddition.[3][5] This is particularly useful for substrates that do not efficiently undergo intersystem crossing to the reactive triplet state on their own. When selecting a photosensitizer, ensure its triplet energy is higher than that of the reacting alkene to facilitate efficient energy transfer.[2]
Experimental Protocol: General Procedure for a Photochemical [2+2] Cycloaddition
-
Reaction Setup: In a quartz reaction vessel, dissolve the primary substrate (e.g., an enone, 1.0 equivalent) in the chosen solvent (e.g., acetone, which can also act as a sensitizer) to a concentration of 0.01-0.1 M.[2]
-
Addition of Reactant: Add the alkene partner (1.0-10 equivalents, depending on the reaction type and cost of materials).[2]
-
Degassing: Degas the solution by bubbling a gentle stream of argon or nitrogen through it for 15-30 minutes.[2]
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable UV lamp and a cooling system to maintain a constant temperature (typically 0-25 °C).[2]
-
Monitoring: Monitor the reaction's progress at regular intervals using appropriate analytical techniques like TLC, GC-MS, or ¹H NMR.[2]
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane.[2]
Part 3: Troubleshooting Thermal & Catalyzed [2+2] Cycloadditions
While photochemical methods are prevalent, thermal and transition metal-catalyzed [2+2] cycloadditions offer alternative routes to cyclobutanes, each with its own set of challenges.
FAQ 4: My thermal [2+2] cycloaddition is not working. What are the likely causes?
Thermally allowed [2+2] cycloadditions are less common than their photochemical counterparts and are typically restricted to specific substrates like ketenes.[6][7] If you are experiencing low conversion, consider the following:
-
Substrate Stability: The high temperatures often required for thermal cycloadditions can lead to decomposition of the starting materials or the product.
-
Stereoelectronic Requirements: Thermal [2+2] cycloadditions have specific orbital symmetry requirements (suprafacial-antarafacial) that are often difficult to achieve with simple alkenes.[7]
-
Ketenes: When using ketenes, their high reactivity can lead to polymerization.[8] Generating the ketene in situ at a low concentration can help mitigate this side reaction.[8] A common method for generating ketenes involves the reaction of an acid chloride with a non-nucleophilic base like triethylamine.[6]
FAQ 5: I'm seeing low yields in my transition metal-catalyzed [2+2] cycloaddition. How can I troubleshoot this?
Transition metal-catalyzed cycloadditions are powerful but sensitive to the reaction environment. Here’s what to look for:
-
Catalyst Deactivation: The catalyst is the heart of the reaction, and its deactivation is a primary suspect for low yields.[1]
-
Purity of Reagents and Solvents: Ensure all starting materials and solvents are rigorously purified and dried. Water, oxygen, and other impurities can act as catalyst poisons.[1] Use of anhydrous, degassed solvents is crucial.
-
Catalyst Handling: Many catalysts are air- and moisture-sensitive. Ensure all manipulations are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]
-
Confirmation of Deactivation: To confirm catalyst deactivation, you can monitor the reaction progress over time. A plateau in the conversion before completion suggests the catalyst is no longer active.[1] Adding a fresh batch of catalyst to a stalled reaction can help determine if the initial catalyst has lost activity.[1]
-
-
Ligand Effects: The choice of ligand is paramount for both reactivity and selectivity in metal-catalyzed reactions. Experiment with different ligands to find the optimal one for your specific substrate.
-
Incorrect Stoichiometry: Double-check all calculations for reagent and catalyst loading. An incorrect ratio can significantly impact the yield.[1]
Data Summary: Common Catalysts and Conditions
| Catalyst System | Substrate Scope | Key Considerations |
| Ruthenium-based (e.g., Grubbs catalysts) | Ring-closing metathesis (RCM) of dienes | Sensitive to air, moisture, and certain functional groups.[2] |
| Rhodium-based (e.g., [RhCp*Cl₂]₂) | Cycloaddition of alkylidenecyclopropanes | Often requires a co-oxidant like Cu(OAc)₂.[3] |
| Palladium-based | Various cross-coupling and cycloaddition reactions | Can be expensive; catalyst recovery might be necessary.[9] High selectivity is a key advantage.[9] |
| Cobalt-based | Enantioselective cycloadditions of alkynes and alkenes | Earth-abundant metal; good for creating diverse cyclobutenes.[10] |
| Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | Can promote ring-forming reactions | Used to activate substrates.[9] |
Troubleshooting Logic for Catalyzed Reactions
Caption: Decision tree for troubleshooting low yields in catalyzed cycloadditions.
Part 4: Addressing Selectivity Issues
Even when conversion is acceptable, achieving the desired stereoselectivity and regioselectivity can be a significant hurdle.
FAQ 6: My cyclobutane product has poor diastereoselectivity. How can I improve it?
Poor diastereoselectivity is a common issue. The stereochemical outcome is influenced by a delicate balance of steric and electronic factors.
-
Solvent Effects: The polarity of the solvent can have a dramatic influence on diastereoselectivity, sometimes even reversing it.[3] It is advisable to screen a range of solvents from non-polar (e.g., hexanes) to polar (e.g., acetonitrile).
-
Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer.[3]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligand is a primary tool for controlling stereoselectivity. Chiral ligands can be used to induce high levels of diastereoselectivity and enantioselectivity.[3]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively control the facial selectivity of the cycloaddition.[3]
FAQ 7: How can I control the regioselectivity (head-to-head vs. head-to-tail) of my [2+2] cycloaddition?
The regioselectivity of [2+2] cycloadditions is primarily governed by the electronic properties of the substituents on the alkenes.[3]
-
Electronic Effects: For photochemical reactions involving an excited enone, the regioselectivity can often be predicted by considering the stability of the 1,4-diradical intermediate. The interaction between an electron-rich and an electron-poor alkene often leads to a preference for the "head-to-tail" adduct.[3][11]
-
Steric Hindrance: Bulky substituents on the alkenes can also influence regioselectivity by favoring the formation of the less sterically hindered product.[3]
Part 5: Purification & Product Stability
Successfully synthesizing the cyclobutane is only half the battle; isolating it in a pure form can present its own set of challenges.
FAQ 8: I'm having difficulty purifying my cyclobutane product. What strategies can I use?
Cyclobutane-containing molecules can sometimes be challenging to purify.
-
Product Instability: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions, such as high temperatures or the presence of strong acids or bases.[3] Use mild workup and purification conditions. If the product is photolabile, protect it from light after the reaction is complete.[3]
-
Chromatography Challenges: If your compound streaks on silica gel, it may be due to its polarity or instability on the stationary phase.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification method. If the compound "oils out," try using a lower-boiling point solvent or allowing the solution to cool more slowly.[8]
References
- Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation - Benchchem.
- troubleshooting low yield in cyclobutane formation reactions - Benchchem.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH.
- Technical Support Center: Optimizing Cyclobutane Synthesis - Benchchem.
- Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - NIH.
- Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - RSC Publishing.
- "troubleshooting low yields in the synthesis of substituted cyclobutane-1,2-diols" - Benchchem.
- Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
- 1.2: Cycloaddition Reactions - Chemistry LibreTexts.
- Cyclobutane Synthesis Methods Review - Organic Chemistry - Scribd.
- Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06600B.
- What catalysts are used in the synthesis of Cyclobutanol? - Blog - BTC Pharmaceuticals.
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications.
- Cyclobutanes in Organic Synthesis - Baran Lab.
- Mechanistical Study on Substrate‐Controlled Highly Selective [2+2] and [2+3] Cycloaddition Reactions - ResearchGate.
- Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What catalysts are used in the synthesis of Cyclobutanol? - Blog - BTC Pharmaceuticals [m.btcpharmtech.com]
- 10. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Byproducts from 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid. This valuable building block is integral to the development of novel therapeutics, but its synthesis is often accompanied by challenges related to byproduct formation due to the inherent ring strain of the cyclobutane core.[1][2][3]
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify, characterize, and mitigate the formation of common impurities, ensuring the quality and integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound, and what are their primary challenges?
The most prevalent method for constructing the 2,2-dimethylcyclobutanone skeleton is the [2+2] cycloaddition of dimethylketene with a suitable ketenophile, such as vinyl acetate or ethyl vinyl ether, followed by hydrolysis of the resulting adduct.[4][5] The primary challenges with this approach are controlling the in-situ generation and reactivity of the highly electrophilic dimethylketene, which can readily dimerize or participate in other side reactions. Subsequent hydrolysis steps must be carefully controlled to avoid ring-opening of the strained cyclobutanone.[6]
Q2: Why is byproduct formation so common in cyclobutane synthesis?
The formation of byproducts is largely driven by the high ring strain of the cyclobutane ring, which has a strain energy of approximately 26.3 kcal/mol.[3] This stored energy makes the four-membered ring susceptible to cleavage under various conditions, including acidic, basic, thermal, or nucleophilic attack.[6] This reactivity, while useful for subsequent synthetic transformations, can lead to undesired ring-opening, rearrangement, or polymerization during the primary synthesis, complicating purification and reducing yields.[1]
Q3: What are the main classes of byproducts I should anticipate in my reaction mixture?
Impurities in your synthesis can generally be categorized into three main groups:[7][8]
-
Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions (e.g., unhydrolyzed esters), and products from competing side reactions like ketene dimerization.
-
Product-Related Impurities: These are structurally similar to the target molecule and can include isomers or products of rearrangement.
-
Degradation Products: The target molecule itself can degrade under harsh workup or purification conditions (e.g., high heat leading to decarboxylation).
Q4: Which analytical techniques are indispensable for characterizing these byproducts?
A multi-technique approach is essential for unambiguous characterization.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule's carbon-hydrogen framework, making it the most powerful tool for identifying unknown structures.[7][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and providing molecular weight and fragmentation data, which acts as a fingerprint for identification. Carboxylic acids typically require derivatization to enhance volatility.[7][9][11]
-
High-Performance Liquid Chromatography (HPLC): Excellent for assessing the purity of the final product and separating non-volatile impurities.[7][9]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The carbonyl (C=O) stretch of a cyclobutanone is characteristically found at a high wavenumber (~1780 cm⁻¹) due to ring strain, helping to distinguish it from less strained ketones or esters.
Troubleshooting Guide: From Unexpected Results to Actionable Solutions
This section addresses specific issues encountered during synthesis and provides a logical path to identify the root cause.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
Problem: My reaction yield is significantly lower than expected, and the crude material shows multiple spots on a TLC plate or several peaks in the GC-MS chromatogram.
-
Potential Cause & Mechanistic Insight: This is often indicative of a competing reaction pathway outperforming the desired [2+2] cycloaddition. The most common culprit is the dimerization of dimethylketene, which can form a diketene or other polymeric structures. Alternatively, if the reaction is run at too high a temperature or for too long, the strained cyclobutanone product may begin to decompose or undergo ring-opening.[1][12]
-
Recommended Action:
-
Control Ketene Concentration: Ensure slow, controlled generation or addition of the ketene precursor to keep its instantaneous concentration low, favoring the intermolecular reaction with the ketenophile over self-dimerization.
-
Temperature Optimization: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. Monitor the reaction progress by TLC or GC to avoid prolonged reaction times after the starting material is consumed.
-
Identify the Main Culprit: Isolate the major byproduct and use the characterization data in the compendium below to identify it. Knowing what is being formed is critical to adjusting the reaction conditions to suppress that specific pathway.
-
Problem: The ¹H or ¹³C NMR spectrum of my purified product shows unexpected signals that I cannot account for.
-
Potential Cause & Mechanistic Insight: This points to the presence of a persistent impurity that co-purified with your product. Common examples include unhydrolyzed ester intermediates (e.g., ethyl 2,2-dimethyl-3-oxocyclobutanecarboxylate) if the final step was hydrolysis. You may also be seeing byproducts from rearrangements or ring-opening that are structurally similar to your product.
-
Recommended Action:
-
Consult the Byproduct Compendium: Refer to the table below to see if the chemical shifts of your unknown signals match those of known byproducts.
-
Check for Incomplete Hydrolysis: If your synthesis involved a final hydrolysis step, look for characteristic signals of the ester group (e.g., a quartet around 4.1 ppm and a triplet around 1.2 ppm for an ethyl ester in ¹H NMR). If present, re-subject your material to the hydrolysis conditions.
-
Perform 2D NMR: If the impurity cannot be identified, perform 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to piece together the structure of the unknown component.
-
Byproduct Characterization Compendium
This section provides key analytical data for the target product and its most probable byproducts. Chemical shifts are approximate and can vary based on solvent and concentration.
| Compound Name | Formation Pathway | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Expected GC-MS Behavior (as TMS Ester) |
| This compound (Product) | Desired Synthesis | 1.2-1.4 (2 x s, 6H, gem-dimethyl), 2.8-3.2 (m, 2H, CH₂), 3.3-3.6 (m, 1H, CH-COOH), 11-12 (br s, 1H, COOH) | ~25 (2 x CH₃), ~45 (C(CH₃)₂), ~50 (CH-COOH), ~55 (CH₂), ~178 (COOH), ~205 (C=O) | M-15 ([M-CH₃]⁺), loss of COOTMS. |
| Ethyl 2,2-Dimethyl-3-oxocyclobutanecarboxylate | Incomplete Hydrolysis | 1.25 (t, 3H, OCH₂CH₃), 1.2-1.4 (2 x s, 6H, gem-dimethyl), 2.8-3.1 (m, 2H, CH₂), 3.2-3.5 (m, 1H, CH-COOEt), 4.15 (q, 2H, OCH₂CH₃) | ~14 (OCH₂CH₃), ~25 (2 x CH₃), ~45 (C(CH₃)₂), ~51 (CH-COOEt), ~55 (CH₂), ~61 (OCH₂), ~172 (COO), ~205 (C=O) | Not applicable (analyze directly or after hydrolysis). Direct analysis will show characteristic M-29 ([M-C₂H₅]⁺) and M-45 ([M-OC₂H₅]⁺) fragments. |
| 4,4-Dimethyl-2-oxetanone (β-lactone dimer) | Ketene Dimerization | 1.5 (s, 6H, gem-dimethyl), 3.0 (s, 2H, CH₂) | ~28 (2 x CH₃), ~50 (C(CH₃)₂), ~52 (CH₂), ~170 (C=O) | Will not derivatize. Shows characteristic ring-opening fragmentation. |
| 2,2-Dimethylcyclobutanone | Product Decarboxylation (e.g., during GC analysis or distillation) | 1.1 (s, 6H, gem-dimethyl), 1.9 (t, 2H, CH₂), 2.8 (t, 2H, CH₂) | ~24 (2 x CH₃), ~38 (CH₂), ~52 (C(CH₃)₂), ~58 (CH₂), ~215 (C=O) | Will not derivatize. Shows characteristic M-28 ([M-C₂H₄]⁺) from retro-[2+2] cycloelimination. |
| 4-Methyl-3-oxopentanoic acid | Ring-Opening (Hydrolysis of C-C bond) | 1.1 (d, 6H, CH(CH₃)₂), 2.7 (septet, 1H, CH(CH₃)₂), 3.3 (s, 2H, CH₂), 11-12 (br s, 1H, COOH) | ~18 (2 x CH₃), ~36 (CH(CH₃)₂), ~48 (CH₂), ~177 (COOH), ~210 (C=O) | M-15 ([M-CH₃]⁺), M-43 ([M-CH(CH₃)₂]⁺). |
Key Experimental Protocols & Workflows
Protocol 1: GC-MS Analysis of Carboxylic Acids via TMS Derivatization
This protocol enhances the volatility of the carboxylic acid product and byproducts, enabling robust analysis by GC-MS.[11]
Objective: To separate and identify acidic components in the crude or purified reaction mixture.
Materials:
-
Sample (~1 mg)
-
Anhydrous Pyridine (200 µL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (100 µL)
-
GC vial (2 mL) with cap
-
Heating block or oven at 60 °C
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of your sample into a clean, dry 2 mL GC vial.
-
Dissolution: Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap it tightly immediately.
-
Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block set to 60 °C for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) ester.
-
Cooling & Injection: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample. Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 280 °C at 15 °C/min).
-
Data Analysis: Identify peaks by comparing their retention times to standards and their mass spectra to library data and the expected fragmentation patterns outlined in the compendium.
Caption: Key Reaction and Side-Reaction Pathways.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cyclobutanone - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
Welcome to the comprehensive technical support guide for the purification of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are tasked with isolating this key building block from its unreacted starting materials and other impurities. This guide provides a structured approach to troubleshooting common purification challenges, ensuring the high purity required for subsequent synthetic applications.
Introduction: The Critical Role of Purity
This compound is a vital intermediate in the synthesis of numerous pharmaceutical compounds. The purity of this molecule is crucial, as contaminants can lead to unwanted side reactions, lower yields, and complicate the purification of downstream products. A common hurdle in its synthesis is the removal of the often structurally similar and non-polar starting material from the desired carboxylic acid product. This guide will walk you through a logical progression of purification techniques, from fundamental extractions to more advanced methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial work-up shows significant starting material in my this compound. What is the most direct purification method?
Answer:
The most straightforward and highly effective initial step is a liquid-liquid extraction based on the acidic nature of your product.[1][2] The carboxylic acid functional group allows for a dramatic change in solubility depending on the pH of the aqueous phase, a property not shared by most neutral starting materials.[3][4]
Core Principle: Acid-Base Extraction
Your carboxylic acid product will react with a base (such as sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt.[4][5][6] The neutral starting material, lacking an acidic proton, will not react and will remain in the water-immiscible organic solvent.[6][7] This difference in solubility is the foundation of the separation.
Step-by-Step Protocol: Enhanced Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][9]
-
Expert Tip: Add the bicarbonate solution slowly and vent the funnel frequently, as the neutralization reaction will produce carbon dioxide gas, leading to pressure buildup.[8] Continue washing until the effervescence ceases, which indicates the complete conversion of your carboxylic acid to its sodium salt.
-
-
Phase Separation: Allow the layers to separate. The deprotonated product is now in the aqueous layer, while the neutral starting material remains in the organic layer.[4][7]
-
Isolate the Product:
-
Carefully drain the aqueous layer containing your product's salt into a separate flask.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid, like 1M hydrochloric acid (HCl), until the pH is approximately 2-3 (verify with pH paper). This will protonate the carboxylate salt, regenerating the water-insoluble carboxylic acid.[1][6]
-
The purified product should precipitate out of the solution and can be collected by vacuum filtration. If it doesn't precipitate, it can be extracted back into an organic solvent.[7][10]
-
-
Final Steps: If you've extracted the product back into an organic solvent, dry the solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Workflow Diagram: Acid-Base Extraction
Caption: Decision workflow for purification via acid-base extraction.
Q2: I've tried extraction, but my product is still not pure enough. What is the next step?
Answer:
If acid-base extraction fails to provide the desired purity, flash column chromatography is the next logical step. This technique separates compounds based on their differing polarities.
Core Principle: Polarity-Based Separation
Silica gel, the stationary phase, is highly polar. Your product, with its carboxylic acid and ketone groups, is significantly more polar than a typical neutral starting material. This polarity difference causes the product to adhere more strongly to the silica and elute more slowly, while the less polar starting material travels through the column more quickly.
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase: Pack a column with silica gel.
-
Solvent System (Mobile Phase) Selection:
-
This is a critical step. Use Thin Layer Chromatography (TLC) to identify an optimal solvent system, typically a mixture of a non-polar solvent (like hexanes) and a more polar one (like ethyl acetate).
-
Goal: Aim for a retention factor (Rf) of ~0.6-0.7 for the starting material and ~0.2-0.3 for your product, with clear separation between the spots.
-
Expert Tip: Adding a small amount of a volatile acid like acetic acid (0.5-1%) to the mobile phase can prevent streaking of the carboxylic acid on the silica gel, leading to sharper peaks and better separation.[8][11]
-
-
Column Loading:
-
Dry Loading: Dissolve your crude material, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Add this to the top of your column.
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
-
Elution: Run the column using positive pressure, collecting fractions. Monitor the fractions by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary: Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate) | Starting Material Rf | Product Rf | Separation Quality | Notes |
| 90:10 | 0.8 | 0.1 | Good | Product may elute too slowly. |
| 70:30 | 0.6 | 0.25 | Optimal | Good separation and reasonable elution time. |
| 50:50 | 0.4 | 0.35 | Poor | Spots are too close for effective separation. |
| 70:30 + 1% Acetic Acid | 0.6 | 0.28 | Excellent | Product spot on TLC will be sharper.[8] |
Q3: Chromatography is not practical for my large-scale synthesis. Are there any non-chromatographic alternatives if extraction is insufficient?
Answer:
For larger scales where chromatography is not feasible, crystallization, recrystallization, or trituration can be excellent purification methods.[12][13] These techniques exploit differences in solubility between your product and the impurities in a specific solvent.[14][15][16]
Core Principle: Differential Solubility
The goal is to find a solvent where your product has low solubility (especially at colder temperatures), while the starting material impurity is highly soluble.[14][16]
Step-by-Step Protocol: Purification by Crystallization/Trituration
-
Solvent Screening: This is the most crucial step. Test small amounts of your crude material in various solvents to find one that poorly dissolves your product at room temperature but readily dissolves the starting material.[16][17]
-
Trituration Procedure:
-
Place the crude solid in a flask.
-
Add a small amount of the chosen cold solvent.
-
Stir or sonicate the mixture vigorously. This will dissolve the more soluble starting material, leaving your purified product as a solid.[14]
-
Filter the solid product and wash it with a small amount of cold solvent.
-
Dry the purified solid.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in the minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly, which will cause your less soluble product to crystallize out, leaving the impurities in the solution.[15][16][18]
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Logical Flow for Method Selection
Caption: A logical guide to selecting the appropriate purification method.
References
-
Title: An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents Source: ACS Publications URL: [Link]
-
Title: Acid-Base Extraction Source: University of Colorado Boulder URL: [Link]
-
Title: Acid-Base Extraction Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]
-
Title: Acid–base extraction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL: [Link]
-
Title: ACID-BASE EXTRACTION Source: LibreTexts Chemistry URL: [Link]
-
Title: Video: Acid-Base Extraction | Purpose, Theory & Applications Source: Study.com URL: [Link]
-
Title: Separation of an Unknown Mixture by Acid/Base Extraction Source: Chemistry LibreTexts URL: [Link]
-
Title: Acid-Base Extraction Source: University of California, Irvine URL: [Link]
-
Title: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS Source: University of California, Los Angeles URL: [Link]
-
Title: Separating Acids and Neutral Compounds - Solvent Extraction Source: Odinity URL: [Link]
-
Title: Recrystallization Source: University of Toronto URL: [Link]
-
Title: Recrystallization - Single Solvent Source: University of Wisconsin-Madison URL: [Link]
-
Title: Recrystallization and Crystallization Source: University of Rochester URL: [Link]
-
Title: Recrystallization1 Source: California State University, Stanislaus URL: [Link]
-
Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]
-
Title: Column chromatography of carboxylic acids? Source: Reddit URL: [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. study.com [study.com]
- 3. fiveable.me [fiveable.me]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. idc-online.com [idc-online.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. odinity.com [odinity.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Performing a Trituration [commonorganicchemistry.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Home Page [chem.ualberta.ca]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. mt.com [mt.com]
Technical Support Center: Stereoselective Synthesis of Cyclobutane Derivatives
Welcome to the Technical Support Center for Stereoselective Cyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing stereochemically defined four-membered rings. Cyclobutane scaffolds are increasingly vital in medicinal chemistry, offering unique three-dimensional structures that can enhance biological activity and improve pharmacokinetic properties.[1][2][3] However, their synthesis is often plagued by challenges related to stereocontrol, stemming from inherent ring strain and complex reaction mechanisms.[4][5]
This guide provides in-depth, troubleshooting-focused answers to common questions encountered in the lab. We will move beyond simple protocols to explain the underlying principles governing success and failure in these demanding reactions, ensuring you can not only solve current issues but also intelligently design future synthetic strategies.
Section 1: Troubleshooting Diastereoselectivity in Cycloaddition Reactions
Achieving the desired relative stereochemistry between substituents on the cyclobutane ring is a primary obstacle. Poor diastereoselectivity often points to a reaction mechanism that allows for the loss of stereochemical information.
FAQ 1: My thermal [2+2] cycloaddition of a ketene with an alkene is giving a mixture of diastereomers. How can I improve the selectivity?
Answer: Poor diastereoselectivity in thermal ketene cycloadditions is a classic problem that typically arises from a non-concerted, stepwise mechanism involving a zwitterionic intermediate.[6] The lifetime of this intermediate allows for bond rotation, which scrambles the stereochemistry derived from the starting alkene. The key to improving diastereoselectivity is to promote a more concerted-like transition state.
Troubleshooting Protocol:
-
Decrease Solvent Polarity: The polarity of your solvent has a profound impact on the stability and lifetime of the zwitterionic intermediate.[6] Highly polar solvents like acetonitrile can stabilize the charge-separated intermediate, prolonging its existence and allowing for bond rotation.
-
Actionable Advice: Systematically decrease the solvent polarity. Switching from acetonitrile to less polar options like toluene or hexanes can disfavor charge separation, pushing the reaction towards a more concerted pathway and preserving the alkene's stereochemistry.[6]
-
-
Leverage Steric Hindrance: The steric bulk of substituents on both the ketene and the alkene can be used to control the facial selectivity of the cycloaddition.
-
Actionable Advice: If your synthetic route allows, utilize substrates with bulkier substituents. The increased steric clashing in the transition state will favor the formation of the less hindered diastereomer. For example, a bulkier ester group on the ketene can significantly enhance steric differentiation.[6]
-
-
Introduce a Lewis Acid Catalyst: Lewis acids can coordinate to one of the reactants, lowering the LUMO energy and promoting a more concerted cycloaddition.[6] This can enforce a specific geometry in the transition state, leading to a dramatic improvement in diastereoselectivity.
-
Actionable Advice: Screen a panel of Lewis acid catalysts. Common choices include TiCl₄, or for asymmetric control, chiral oxazaborolidine-AlBr₃ complexes.[6] It is critical to optimize reaction conditions, including temperature, solvent, and stoichiometry, for each Lewis acid tested.
-
Data Summary: Effect of Solvent on Diastereoselectivity
| Ketene Substrate | Alkene Substrate | Solvent | Diastereomeric Ratio (cis:trans) | Reference |
| Dichloroketene | (Z)-Cyclooctene | Pentane | >95:5 | Bach, T. (2016)[7] |
| Dichloroketene | (Z)-Cyclooctene | Acetonitrile | 60:40 | Bach, T. (2016)[7] |
| Phenylketene | Ethyl Vinyl Ether | Toluene | 85:15 | [6] |
| Phenylketene | Ethyl Vinyl Ether | DMF | 50:50 | [6] |
Section 2: Optimizing Enantioselectivity in Catalytic Cycloadditions
Introducing chirality and achieving high enantiomeric excess (ee) is a significant challenge, particularly in photochemical reactions where background, non-catalyzed processes can compete.
FAQ 2: I'm running an enantioselective [2+2] photocycloaddition with a chiral catalyst, but my enantiomeric excess (ee) is disappointingly low. What are the likely causes and solutions?
Answer: Low enantioselectivity in catalytic photochemical [2+2] cycloadditions is a multifaceted problem. The primary culprits are often inefficient chiral induction by the catalyst, a significant contribution from an uncatalyzed background reaction, or a fundamental mismatch between the catalyst's chiral environment and the substrates.[6] The excited state of the substrate must be effectively controlled by the chiral catalyst to achieve high facial selectivity.
Troubleshooting Protocol:
-
Optimize the Catalyst System: The choice of the chiral catalyst is the most critical factor. The catalyst must create a well-defined chiral pocket around the substrate in its excited state.
-
Actionable Advice:
-
Ligand Modification: If using a metal-based catalyst (e.g., Ir, Rh, Cu), systematically modify the chiral ligand. Small changes to the steric bulk or electronic properties of the ligand can dramatically alter the chiral environment and improve ee.[6][8]
-
Catalyst Loading: Vary the catalyst loading. Sometimes, higher catalyst concentrations can favor the catalyzed pathway over the background reaction.
-
-
-
Minimize the Uncatalyzed Background Reaction: The background reaction is your enemy. Any product formed without the influence of the chiral catalyst will be racemic, eroding your overall ee.
-
Actionable Advice:
-
Lower the Temperature: Photochemical reactions should often be performed at low temperatures to enhance selectivity and slow down competing non-selective pathways.[6]
-
Control Light Exposure: Ensure the light source wavelength is optimized for exciting the substrate-catalyst complex, not just the substrate alone.[9] Use filters if necessary to block wavelengths that promote the background reaction.
-
-
-
Explore Supramolecular or Substrate Control: If catalyst optimization is insufficient, consider strategies that pre-organize the reactants.
-
Actionable Advice:
-
Chiral Templates: Employing a chiral template can pre-organize the reactants, shielding one face of the alkene and leading to high stereocontrol.[6]
-
Solid-State Synthesis: If your substrates are suitable, performing the [2+2] cycloaddition in the solid state can be highly effective. The crystal packing lattice can act as a rigid template, forcing the reacting double bonds into a specific orientation and leading to excellent stereocontrol.[6]
-
-
Experimental Workflow: Catalytic Photochemical [2+2] Cycloaddition
Caption: A typical workflow for a catalytic photochemical [2+2] cycloaddition.
Section 3: Managing Ring Strain and Competing Reactions
The inherent strain energy of the cyclobutane ring (approx. 26 kcal/mol) makes it susceptible to subsequent reactions, such as ring-opening or rearrangements, which can be either a desired outcome or a problematic side reaction.[3][10]
FAQ 3: My cyclobutane product is unstable and seems to be undergoing ring-opening. How can I prevent this?
Answer: The instability of cyclobutane derivatives is a direct consequence of their high ring strain.[4] This strain can be released through ring-opening reactions, which are often catalyzed by acid, base, or transition metals, or even initiated by heat. Preventing these undesired pathways requires careful control of reaction and workup conditions.
Troubleshooting Protocol:
-
Neutralize the Workup: Acidic or basic conditions are common culprits for initiating ring-opening. Even mild acids or bases can be problematic.
-
Actionable Advice: Ensure your aqueous workup is meticulously neutralized. Use a buffered wash (e.g., saturated NaHCO₃ for acid, or a phosphate buffer) to remove any acidic or basic residues. Avoid strong acids or bases during extraction and purification.
-
-
Purify at Low Temperatures: The purification step, especially column chromatography on silica or alumina, can introduce acidic sites that catalyze decomposition.
-
Actionable Advice:
-
Deactivate Silica Gel: Before use, wash your silica gel with a solution of triethylamine (1-2%) in your eluent system, then flush with the pure eluent. This will neutralize acidic sites on the silica surface.
-
Use a Cold Column: Run the chromatography in a cold room or with a jacketed column to minimize thermal decomposition on the stationary phase.
-
-
-
Avoid High Temperatures: Thermal ring-opening is always a risk, especially for highly strained or substituted cyclobutanes.
-
Actionable Advice: Concentrate your product solutions at the lowest possible temperature using a rotary evaporator with a cold water bath. If the product is particularly sensitive, consider alternative solvent removal methods like lyophilization if applicable. Store the final product at low temperatures (-20°C or below).
-
Decision Tree: Troubleshooting Product Instability
Caption: A logical workflow for diagnosing and solving product instability issues.
References
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. [Link]
- Li, G., et al. (2024). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
-
Request PDF. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. Retrieved from [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules, 18(12), 15541-15572. [Link]
-
National Institutes of Health. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Retrieved from [Link]
-
American Chemical Society. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]
-
Royal Society of Chemistry. (n.d.). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Retrieved from [Link]
-
OpenStax. (n.d.). 30.6 Stereochemistry of Cycloadditions. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]
-
American Chemical Society. (2021). Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]
-
Yang, P., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Retrieved from [Link]
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Wikipedia. (n.d.). Ring strain. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.2: Cycloalkanes and Their Relative Stabilities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
-
PubMed Central. (n.d.). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental conditions of the enantioselective [2 + 2] cycloaddition reaction investigated in this study. Retrieved from [Link]
-
American Chemical Society. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. Retrieved from [Link]
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ResearchGate. (n.d.). The synthetic routes to cyclobutanes. Retrieved from [Link]
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American Chemical Society. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. Retrieved from [Link]
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Monitoring the progress of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid reactions by TLC
An essential tool in synthetic chemistry, Thin Layer Chromatography (TLC), offers a rapid and effective method for monitoring the progress of chemical reactions. For transformations involving 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid, a versatile building block in pharmaceutical development, precise TLC monitoring is critical to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions.[1]
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and validated protocols for the effective use of TLC in this specific application. As Senior Application Scientists, we emphasize the causality behind experimental choices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound starting material produce a long streak instead of a compact spot on the TLC plate?
A: Streaking is the most common issue encountered with carboxylic acids on standard silica gel plates.[2] This occurs because silica gel is inherently acidic, and the polar carboxylic acid group of your molecule can engage in strong, non-uniform interactions (both hydrogen bonding and acid-base interactions) with the stationary phase. This leads to a continuous, slow elution process that appears as a streak rather than a defined spot. Overloading the sample on the plate can also cause or exacerbate this issue.[2][3]
Q2: I can't see any spots on my TLC plate after development. What could be the problem?
A: This issue can stem from several factors. First, this compound lacks a strong chromophore, meaning it may not be visible under a standard 254 nm UV lamp.[3] Second, your sample may be too dilute and the concentration on the plate is below the detection limit of your visualization method.[3] Finally, the chosen visualization stain may not be appropriate for detecting carboxylic acids or ketones.
Q3: How do I choose the right mobile phase (solvent system) to start with?
A: The choice of mobile phase is critical and aims to achieve a retention factor (Rf) for your starting material of approximately 0.2-0.4, allowing space for new, less polar products to appear at higher Rf values.[4] Given the polarity of this compound, a good starting point is a binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5][6] A common initial ratio to test is 7:3 or 1:1 hexanes:ethyl acetate. Crucially, due to the acidic nature of the analyte, the addition of a small amount of acid (e.g., 0.5-1% acetic acid) to the mobile phase is highly recommended to prevent streaking.[2][7]
Q4: What is a "co-spot" and why is it essential for monitoring reactions?
A: A co-spot is a single lane on the TLC plate where you apply both the reaction mixture and a reference sample of the starting material.[8] Its purpose is to provide an unambiguous internal standard. If the spot from the reaction mixture corresponding to the starting material has the exact same Rf value as the pure starting material in an adjacent lane and in the co-spot lane, you can confidently track its consumption. This prevents misinterpretation due to variations in plate quality or chamber conditions.
Troubleshooting Guide: Specific Issues & Solutions
Problem: My spots are crescent-shaped or have "tails."
-
Cause: This is a classic sign of streaking, often due to strong analyte-stationary phase interactions. The acidic nature of this compound is the primary cause.
-
Solution: Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent mixture.[2][3] The added acid protonates the silica surface and suppresses the deprotonation of your carboxylic acid, leading to weaker, more uniform interactions and resulting in sharp, round spots.
Problem: The Rf values are too low (all spots remain near the baseline).
-
Cause: The mobile phase is not polar enough to effectively move the polar analytes up the plate.[3][9]
-
Solution: Increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, move from a 7:3 ratio to a 1:1 or 3:7 hexanes:ethyl acetate ratio. If this is still insufficient, a more polar solvent system like dichloromethane/methanol might be necessary.[10]
Problem: The Rf values are too high (all spots are near the solvent front).
-
Cause: The mobile phase is too polar, causing all components to travel with the solvent front with little interaction with the stationary phase, leading to poor separation.[3][9]
-
Solution: Decrease the polarity of your mobile phase. For a hexanes/ethyl acetate system, increase the proportion of hexanes. For example, move from a 1:1 ratio to a 4:1 hexanes:ethyl acetate ratio.
Problem: The separation between my starting material and product is poor.
-
Cause: The chosen solvent system does not have the right selectivity for the compounds you are trying to separate.
-
Solution: Try a different solvent system. Changing one of the solvents in your binary mixture can significantly alter the selectivity. For instance, if hexanes/ethyl acetate is not working, try dichloromethane/diethyl ether or toluene/acetone. The goal is to find a system where the different interactions of your analytes with the mobile and stationary phases are maximized.[3]
Experimental Protocols & Methodologies
Protocol 1: Mobile Phase Optimization
-
Prepare three separate TLC chambers with different solvent systems of varying polarity. For example:
-
Chamber 1: 70% Hexanes / 30% Ethyl Acetate / 1% Acetic Acid
-
Chamber 2: 50% Hexanes / 50% Ethyl Acetate / 1% Acetic Acid
-
Chamber 3: 30% Hexanes / 70% Ethyl Acetate / 1% Acetic Acid
-
-
Pour approximately 0.5 cm of the solvent mixture into each chamber, line the chamber walls with filter paper, and close the lid to allow the atmosphere to saturate for at least 5-10 minutes.[5]
-
On a single TLC plate, spot a dilute solution of your pure this compound starting material.
-
Cut the plate into three sections and run one in each chamber.
-
Visualize the plates and select the solvent system that provides an Rf value between 0.2 and 0.4 for the starting material. This provides an optimal window for observing the formation of new products.
Protocol 2: Step-by-Step Reaction Monitoring
-
Plate Preparation: Take a silica gel 60 F254 TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom. Mark three lanes on this line: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your pure starting material.
-
In the "RM" lane, take a small aliquot from your reaction vessel using a capillary tube and spot it directly.[11]
-
In the "Co" lane, first spot the reaction mixture, and then carefully spot the starting material directly on top of the first spot.[8]
-
-
Development: Place the spotted TLC plate into a pre-saturated chamber containing your optimized mobile phase. Ensure the solvent level is below the starting line.[12] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Analysis: Remove the plate and immediately mark the solvent front with a pencil. Visualize the plate using an appropriate method (see Protocol 3). A successful reaction will show the spot in the "SM" lane diminishing in intensity in the "RM" lane over time, accompanied by the appearance of a new spot (the product). The reaction is complete when the starting material spot is no longer visible in the "RM" lane.
Protocol 3: Visualization Techniques
Since UV visualization may be ineffective, chemical staining is the recommended approach.
| Stain | Preparation | Procedure & Results | Target Analytes |
| Bromocresol Green | Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution turns from yellow to blue.[13][14] | Quickly dip the dried TLC plate into the stain solution. No heating required. | Carboxylic Acids: Appear as bright yellow spots on a blue background. Highly specific.[13][15] |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. | Dip the plate in the solution or spray it. Gentle heating with a heat gun can enhance the spots. | General (Oxidizable Groups): Reacts with ketones, alkenes, alcohols, etc. Appears as yellow-brown spots on a purple background.[16] |
| p-Anisaldehyde | Carefully mix 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, and 3.7 mL p-anisaldehyde.[13] | Dip the plate and then heat carefully with a heat gun until colors develop. | General: Stains many functional groups (alcohols, ketones) in various colors against a pink background. May not be effective for carboxylic acids.[16] |
Visual Diagrams & Workflows
TLC Reaction Monitoring Workflow
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Three-Lane Spotting Strategy
Caption: The three-lane spotting method for unambiguous reaction tracking.
Troubleshooting Logic
Caption: A simplified decision tree for common TLC troubleshooting steps.
References
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Reusch, W. (n.d.). TLC Visualization. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
-
Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry. YouTube. Retrieved from [Link]
- Searle Separations Department. (n.d.). Thin Layer Chromatography.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (2021, April 1). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R)-2,2-dimethyl-3-oxo-cyclobutanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Quora. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
-
LibreTexts Chemistry. (2025, August 21). 5.3: TLC Uses. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2, 2-dimethyl-3-oxocyclobutane-1-carboxylic acid, min 97%, 500 mg. Retrieved from [Link]
- BOC Sciences. (n.d.). Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications.
-
LookChem. (n.d.). Cas 23761-23-1, 3-Oxocyclobutanecarboxylic acid. Retrieved from [Link]
-
Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Retrieved from [Link]
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Technical Support Center: Safe Waste Disposal in 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid Synthesis
This guide provides a comprehensive framework for the safe management and disposal of chemical waste generated during the synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid and its analogs. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
| Foundational Principle: Waste Stream Identification and Segregation
The synthesis of cyclobutane derivatives often involves a multi-step process utilizing a diverse range of reagents, solvents, and catalysts. The most critical step in safe waste management is meticulous segregation at the point of generation. Mixing disparate waste streams can lead to uncontrolled exothermic reactions, the release of toxic gases, and complicates the final disposal process.
The primary waste streams generated during a typical synthesis are categorized as follows:
| Waste Stream Category | Likely Components | Primary Hazard Profile | Recommended Disposal Container |
| Aqueous - Acidic | Residual HCl, H₂SO₄; acidic workup solutions | Corrosive (low pH) | Clearly Labeled "Aqueous Acidic Waste" |
| Aqueous - Basic | Residual NaOH, K₂CO₃, NaHCO₃; basic workup/wash solutions | Corrosive (high pH) | Clearly Labeled "Aqueous Basic Waste" |
| Non-Halogenated Organic Solvents | Heptane, Hexane, Ethyl Acetate, Diethyl Ether, Methanol, Ethanol, DMSO | Flammable, potentially toxic | Clearly Labeled "Non-Halogenated Solvent Waste" |
| Halogenated Organic Solvents | Dichloromethane (DCM), Chloroform | Toxic, environmental hazard | Clearly Labeled "Halogenated Solvent Waste" |
| Solid Chemical Waste | Anhydrous Sodium Sulfate, Magnesium Sulfate, filter paper, residual starting materials | Varies based on contamination | Labeled "Solid Chemical Waste" in a sealed bag or container |
Logical Workflow for Waste Segregation
The following diagram outlines the decision-making process for correctly segregating waste at the source.
Caption: Waste Segregation Decision Workflow.
| Aqueous Waste Management: Neutralization Protocols
Aqueous waste streams from acidic or basic workups must be neutralized to a pH between 6.0 and 8.0 before they can be considered for sewer disposal, where local regulations permit.[1] Neutralization is often an exothermic process; therefore, it must be performed with caution to prevent boiling and splashing.[2][3]
| Protocol for Neutralizing Acidic Waste
Causality: This procedure involves slowly adding a weak base to the diluted acidic waste in an ice bath. The dilution and cooling are essential to manage the heat generated from the acid-base reaction, preventing dangerous boil-overs.
Step-by-Step Methodology:
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, nitrile gloves, and a lab coat.[4] Conduct the entire procedure within a certified chemical fume hood.
-
Dilution: Place a container of the acidic waste in a larger secondary container filled with ice and water. Slowly dilute the acidic waste by adding it to cold water to a concentration of 5% or less.[2][4] Crucial Safety Note: Always add acid to water, never the other way around.
-
Neutralization: While stirring the diluted acid solution, slowly add a weak base such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).
-
Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.[4] Be aware of vigorous gas evolution (CO₂) if using bicarbonate.
-
Completion: Stop adding the base when the pH is stable between 6.0 and 8.0.[1]
-
Disposal: Once neutralized and cooled to room temperature, the solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water), provided it does not contain heavy metals or other regulated substances.[2][4]
| Protocol for Neutralizing Basic Waste
Causality: This protocol is the inverse of acid neutralization, using a weak acid to bring the pH down to a neutral range. The same principles of dilution and cooling apply to manage the exothermic reaction.
Step-by-Step Methodology:
-
Preparation: Ensure all necessary PPE is worn and the procedure is conducted in a fume hood.
-
Dilution: Place the basic waste container in an ice bath. Dilute the solution to approximately 5% concentration with cold water.[4]
-
Neutralization: While stirring, slowly add a weak acid, such as 1M hydrochloric acid (HCl).
-
Monitoring: Use a pH meter or paper to track the pH change.
-
Completion: Continue adding acid until the pH is stable between 6.0 and 8.0.
-
Disposal: Dispose of the neutralized solution via the sanitary sewer with a large volume of water, adhering to local regulations.[4]
| Organic and Halogenated Waste Management
Organic waste streams are not to be disposed of via the sanitary sewer. The distinction between halogenated and non-halogenated waste is critical due to the different disposal technologies required.
| Non-Halogenated Solvents (e.g., Heptane, Ethyl Acetate, DMSO)
-
Collection: Collect in a clearly marked, dedicated waste container.
-
Special Consideration for DMSO: Dimethyl sulfoxide (DMSO) is a combustible liquid that can readily penetrate the skin and may carry other dissolved toxic chemicals into the body.[5] Waste containing DMSO should be handled with butyl rubber gloves, as nitrile gloves offer insufficient protection.[6] It must be disposed of as organic solvent waste.[6][7]
-
Disposal Route: This waste is typically sent for fuel blending or incineration at a licensed hazardous waste facility.
| Halogenated Solvents (e.g., Dichloromethane)
-
Causality: Chlorinated solvents cannot be disposed of by standard incineration, as this can produce highly toxic and corrosive hydrogen chloride (HCl) gas and molecular chlorine (Cl₂).[8]
-
Collection: Collect in a separate, clearly marked "Halogenated Waste" container. Never mix with non-halogenated solvents.
-
Disposal Route: This waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases.[9][10] This process is significantly more expensive, underscoring the importance of accurate segregation.
Waste Disposal Process Visualization
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of scientific advancement. 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid, a key building block in medicinal chemistry, demands a multi-faceted analytical approach to confirm its structure, purity, and stability. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound, grounded in practical expertise and supported by experimental data from closely related analogs.
The Importance of a Multi-Modal Analytical Strategy
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization of this compound relies on the synergistic application of several methods. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers a unique window into the molecule's structure and properties, and together they provide the certainty required for drug discovery and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a molecule's covalent structure. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectrum of this compound:
Based on the structure and data from similar compounds like 3-oxocyclobutanecarboxylic acid[1], we can predict the following signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-12 ppm. This proton is acidic and its signal will disappear upon the addition of D₂O, a classic confirmatory test.[1]
-
Cyclobutane Ring Protons (-CH₂- and -CH-): The methylene (-CH₂-) and methine (-CH-) protons on the cyclobutane ring will appear as multiplets in the region of δ 3.2-3.6 ppm. The complex splitting patterns arise from the restricted rotation of the four-membered ring and the coupling between these protons.
-
Dimethyl Protons (-C(CH₃)₂): Two singlets, each integrating to 3 protons, are expected for the two methyl groups. Due to the chiral center at the carbon bearing the carboxylic acid, these two methyl groups are diastereotopic and thus chemically non-equivalent, leading to two distinct signals. These would likely appear in the upfield region, around δ 1.2-1.5 ppm.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Expected ¹³C NMR Spectrum of this compound:
-
Carbonyl Carbon (-C=O, ketone): A signal in the highly deshielded region, around δ 203 ppm, is characteristic of a ketone carbonyl carbon within a strained ring system.[1]
-
Carboxylic Acid Carbon (-COOH): This carbon will appear in the range of δ 175-180 ppm.
-
Quaternary Carbon (-C(CH₃)₂): The carbon atom bearing the two methyl groups will have a characteristic chemical shift.
-
Cyclobutane Ring Carbons (-CH₂- and -CH-): The methylene and methine carbons of the cyclobutane ring will appear in the aliphatic region of the spectrum.
-
Methyl Carbons (-CH₃): The two methyl carbons will give rise to distinct signals in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -COOH peak should disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrum of this compound:
The molecular formula of this compound is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol .[2]
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): In electron ionization (EI) mode, a molecular ion peak at m/z 142 would be expected. Using electrospray ionization (ESI) in positive mode, a protonated molecule [M+H]⁺ at m/z 143 would be prominent. In negative mode ESI, a deprotonated molecule [M-H]⁻ at m/z 141 would be observed.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water ([M-H₂O]⁺) and the loss of the carboxyl group ([M-COOH]⁺). For this specific molecule, cleavage of the cyclobutane ring is also a likely fragmentation pathway, leading to characteristic smaller fragments.
Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Chromatographic Separation (LC):
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This ensures good peak shape and ionization.
-
-
Mass Spectrometric Detection (MS):
-
The eluent from the HPLC is directed to the mass spectrometer.
-
Use ESI in both positive and negative ion modes to obtain comprehensive data.
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Diagram of the LC-MS Experimental Workflow:
Caption: Workflow for LC-MS analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present.
Expected FTIR Spectrum of this compound:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3]
-
C-H Stretch (Aliphatic): Absorptions around 2850-3000 cm⁻¹ due to the C-H stretching of the methyl and cyclobutane groups.
-
C=O Stretch (Ketone and Carboxylic Acid): Two distinct carbonyl stretching bands are expected. A strong, sharp peak around 1750-1770 cm⁻¹ for the ketone in the strained cyclobutanone ring, and another strong peak around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl. The exact positions can be influenced by hydrogen bonding.
-
C-O Stretch (Carboxylic Acid): A medium intensity band in the region of 1210-1320 cm⁻¹.[3]
Experimental Protocol for FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For the characterization of this compound, it is the primary method for determining its purity and detecting any related impurities.
Method Development Considerations
-
Column: A reverse-phase C18 column is the workhorse for separating small organic molecules and is an excellent starting point.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The inclusion of an acid, such as phosphoric acid or formic acid, in the aqueous phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4]
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for this compound, which lacks a strong chromophore.
Experimental Protocol for HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A) 0.1% Phosphoric acid in water, B) Acetonitrile.
-
Gradient: A typical gradient might start at 95% A, ramping to 5% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity of atoms | Unambiguous structure elucidation | Relatively low sensitivity, requires pure sample | Structure confirmation and identification |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | High sensitivity, can be coupled with chromatography (LC-MS) | Isomers may not be distinguishable without fragmentation data | Molecular weight determination, impurity identification |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, easy to use | Provides limited information on the overall molecular structure | Quick confirmation of functional groups (e.g., carbonyl, hydroxyl) |
| HPLC | Purity, quantification of components in a mixture | High resolution, quantitative, robust | Requires method development, may not identify unknown impurities | Purity assessment, quality control |
Conclusion
The comprehensive characterization of this compound is achieved through the intelligent application of a suite of analytical techniques. NMR spectroscopy provides the definitive structural proof, while mass spectrometry confirms the molecular weight and offers clues to fragmentation. FTIR spectroscopy serves as a rapid check for the presence of key functional groups, and HPLC is the ultimate arbiter of purity. By integrating the data from these orthogonal methods, researchers and drug development professionals can proceed with confidence in the quality and identity of this important chemical building block.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. (1R)-2,2-dimethyl-3-oxo-cyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
A-Star Research. 2, 2-dimethyl-3-oxocyclobutane-1-carboxylic acid, min 97%, 500 mg. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
NIST. 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β]]-. National Institute of Standards and Technology. [Link]
-
International Journal of Advanced Research. ISSN: 2320-5407. [Link]
-
National Institute of Science Communication and Information Resources. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
-
CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Purity Analysis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid: An HPLC-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of quality, safety, and efficacy. 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid, a chiral building block with increasing relevance in medicinal chemistry, presents unique analytical challenges due to its polarity and structural features. This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, compare it with viable alternatives, and provide a robust, step-by-step protocol.
The Analytical Imperative: Why Purity Matters
This compound is a compact molecule featuring a ketone, a carboxylic acid, and a stereocenter. Each of these functional groups can be a source of potential impurities, arising from the synthetic route or degradation. These impurities can have unintended pharmacological effects or interfere with downstream reactions. Therefore, a precise and accurate analytical method is not just a regulatory requirement but a scientific necessity.
The Primary Workhorse: A Reversed-Phase HPLC Method
For a polar, non-volatile compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Its versatility, robustness, and high resolving power make it ideal for separating the target analyte from structurally similar impurities.
Causality Behind Method Design:
-
The Column: A standard C18 column can suffer from poor retention of highly polar analytes in the highly aqueous mobile phases required. This phenomenon, known as "phase collapse," can lead to irreproducible results. To counter this, a polar-modified C18 column (e.g., an AQ-C18 or a C18 with polar endcapping) is the optimal choice. These columns are designed to maintain a hydrated layer on the silica surface, ensuring stable and reproducible retention even with 100% aqueous mobile phases.
-
The Mobile Phase: The key to retaining a carboxylic acid on a reversed-phase column is to suppress its ionization. Operating the mobile phase at a pH well below the pKa of the carboxylic acid (~pH 2-3) will protonate the carboxyl group, making the molecule less polar and increasing its affinity for the stationary phase. A simple and effective mobile phase is a gradient of acetonitrile in water with 0.1% phosphoric acid or formic acid . Phosphoric acid provides a stable, low pH, while formic acid is volatile and thus compatible with mass spectrometry (MS) detection if desired.
-
The Detector: The cyclobutanone ring and the carboxylic acid group do not possess a strong chromophore for UV detection at higher wavelengths. Therefore, detection should be performed at a low wavelength, typically in the range of 200-215 nm , where the carbonyl group exhibits some absorbance. A Diode Array Detector (DAD) is advantageous as it can provide spectral information to aid in peak identification and purity assessment.
A Comparative Look: Alternative Analytical Strategies
While RP-HPLC is a powerful tool, a comprehensive understanding of alternative and complementary techniques is crucial for robust analytical characterization.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Alternative HPLC: Mixed-Mode Chromatography | Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. | Enhanced retention of polar and ionic compounds without ion-pairing reagents. Offers alternative selectivity. | Can be more complex to develop methods. May have different column longevity. | Analytes that are poorly retained by conventional RP-HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | High separation efficiency and definitive identification through mass spectra. | Requires derivatization to make the non-volatile carboxylic acid amenable to GC analysis. Derivatization can introduce variability. | Orthogonal method for impurity identification and quantification, especially for volatile or semi-volatile impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Utilizes the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | A primary ratio method that does not require a reference standard of the analyte. Provides structural information and quantification simultaneously. High precision and accuracy. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Can be complex for samples with overlapping signals. | Absolute purity determination without the need for a specific reference standard of the analyte. |
Experimental Protocols
A Robust RP-HPLC Method for Purity Determination
This protocol is designed to be a starting point for the analysis of this compound and should be validated according to ICH guidelines.[1]
1. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Polar-modified C18 (e.g., AQ-C18), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-18 min: 50% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
4. System Suitability:
-
Perform replicate injections of a standard solution to ensure the system is performing adequately. Key parameters to monitor include retention time repeatability, peak area precision, tailing factor, and theoretical plates, as defined in pharmacopeias like the USP.[2][3]
Visualizing the Workflow and Decision Making
HPLC Analysis Workflow
Caption: A typical workflow for the HPLC purity analysis of this compound.
Selecting the Right Analytical Tool
Caption: A decision tree for selecting the appropriate analytical method for purity assessment.
Trustworthiness: The Foundation of a Self-Validating System
An analytical method is only as reliable as its validation. Following the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently updated Q2(R2), is paramount.[1][4][5][6] A well-validated HPLC method is a self-validating system, continuously demonstrating its suitability for the intended purpose through system suitability checks.
Key validation parameters to establish trustworthiness include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by peak purity analysis using a DAD and by analyzing stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Adherence to these validation principles, as expected by regulatory bodies like the FDA, ensures the integrity of the data generated.[4][6][7][8]
Conclusion
The purity analysis of this compound is most effectively and routinely achieved using a well-developed and validated reversed-phase HPLC method, preferably with a polar-modified C18 column. This approach offers a balance of robustness, resolving power, and accessibility. However, for a comprehensive analytical characterization, orthogonal techniques such as GC-MS with derivatization for impurity identification and qNMR for absolute purity assessment provide invaluable complementary data. As a senior application scientist, my recommendation is to establish a primary HPLC method for routine quality control and to employ these alternative techniques for in-depth characterization and as part of method validation and impurity profiling studies. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the quality of this important chemical entity.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]
-
USP-NF <621> Chromatography | PDF. Scribd. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
-
Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Quality Guidelines. ICH. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. usp.org [usp.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural motif of a substituted cyclobutane ring holds significant value. Specifically, 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a key building block in the synthesis of complex molecules, including potent enzyme inhibitors and novel therapeutic agents. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, a critical aspect in rational drug design. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.
Route 1: The Malonic Ester Annulation Approach
This strategy builds upon the classical malonic ester synthesis, a robust method for the formation of carboxylic acids. By employing a gem-dimethylated malonic ester, this route constructs the cyclobutane ring and incorporates the required functionalities in a convergent manner. This approach is inspired by patented procedures for the synthesis of the parent 3-oxocyclobutanecarboxylic acid.[1][2]
Scientific Rationale
The core of this synthesis lies in the nucleophilic character of the enolate generated from a dialkyl 2,2-dimethylmalonate. This enolate undergoes a double alkylation with a suitable 1,1-dihaloethane equivalent, leading to the formation of the four-membered ring. Subsequent hydrolysis of the ester groups and the ketal, followed by decarboxylation, yields the target molecule. The gem-dimethyl group is introduced at the outset, simplifying the purification process later in the sequence.
Experimental Protocol
Step 1: Synthesis of Diethyl 2,2-dimethylmalonate
Detailed procedures for the synthesis of diethyl 2,2-dimethylmalonate are well-established in the literature and are not reproduced here. This starting material is also commercially available.
Step 2: Cyclobutane Ring Formation
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon), add sodium ethoxide (2.1 equivalents) and anhydrous ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethyl 2,2-dimethylmalonate (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 1,1-dibromoethane (1.05 equivalents) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude diethyl 1,1-dimethylcyclobutane-2,2-dicarboxylate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude dicarboxylate from the previous step, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 12-18 hours. The hydrolysis of the esters and subsequent decarboxylation occur in this step.
-
Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualization of the Workflow
Caption: Workflow for the Malonic Ester Annulation Route.
Route 2: Carboxylation of a Pre-formed Cyclobutanone
This alternative approach involves the synthesis of the 2,2-dimethylcyclobutanone core first, followed by the introduction of the carboxylic acid functionality at the C1 position. This strategy offers a different set of challenges and advantages compared to the convergent malonic ester route.
Scientific Rationale
The key challenge in this route is the selective carboxylation of the α-position of the ketone. Direct carboxylation of ketone enolates with carbon dioxide can be a low-yielding process due to the reversibility of the reaction and the basicity of the enolate. More sophisticated methods, such as the use of Mander's reagent (methyl cyanoformate), can provide better yields and selectivity. The synthesis of the 2,2-dimethylcyclobutanone precursor is a critical first step and can be achieved through various published methods.
Experimental Protocol
Step 1: Synthesis of 2,2-Dimethylcyclobutanone
A convenient synthesis of 2,2-dimethylcyclobutanone has been reported in the literature and can be followed. This typically involves the [2+2] cycloaddition of dimethylketene with ethylene, or other multi-step sequences.
Step 2: Carboxylation of 2,2-Dimethylcyclobutanone
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add a solution of 2,2-dimethylcyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of freshly crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of the Workflow
Sources
A Tale of Two Scaffolds: A Comparative Guide to 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid and 3-Oxocyclobutanecarboxylic Acid in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of success. Small, rigid scaffolds are particularly prized for their ability to confer novel three-dimensional architectures to molecules. Among these, cyclobutane derivatives have emerged as valuable synthons. This guide provides an in-depth comparison of two closely related yet distinct cyclobutane building blocks: 2,2-dimethyl-3-oxocyclobutanecarboxylic acid and its parent compound, 3-oxocyclobutanecarboxylic acid. We will delve into their synthesis, comparative reactivity, and potential applications, with a focus on the profound influence of the gem-dimethyl group.
The Allure of the Strained Ring: An Introduction
Both 3-oxocyclobutanecarboxylic acid and its 2,2-dimethylated analog are attractive building blocks for several reasons. The strained four-membered ring provides a unique conformational rigidity that can be exploited in the design of enzyme inhibitors and other biologically active molecules. The presence of both a ketone and a carboxylic acid functionality offers orthogonal handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. 3-Oxocyclobutanecarboxylic acid is a well-established intermediate in the synthesis of a range of pharmaceuticals, including kinase inhibitors and treatments for autoimmune diseases.[1] In contrast, this compound is a less explored but potentially more powerful tool, owing to the presence of the gem-dimethyl group.
The Art of the Square: Synthesizing the Cyclobutane Core
The synthesis of these cyclobutane derivatives presents unique challenges due to the inherent ring strain. However, several effective methods have been developed for the parent compound, 3-oxocyclobutanecarboxylic acid.
Synthesis of 3-Oxocyclobutanecarboxylic Acid
Multiple synthetic routes to 3-oxocyclobutanecarboxylic acid have been reported, often starting from readily available materials. One common approach involves a three-step reaction sequence using acetone, bromine, and malononitrile as starting materials.[1][2] Another prevalent method relies on the ring closure of a malonate derivative with a 1,3-dihalopropane equivalent, followed by hydrolysis and decarboxylation.
A detailed experimental protocol for a common synthesis of 3-oxocyclobutanecarboxylic acid is provided in the "Experimental Protocols" section below.
Synthetic Strategies for this compound
While specific, detailed experimental procedures for the synthesis of this compound are not as widely reported in the literature, its synthesis can be logically extrapolated from the methods used for the non-methylated analog. A plausible approach would involve the condensation of a malonate with 1,3-dibromo-2,2-dimethylpropane. The presence of the gem-dimethyl group is anticipated to significantly influence the efficiency of the cyclization step, a phenomenon known as the Thorpe-Ingold effect.
The Gem-Dimethyl Effect: A Driving Force in Cyclization
The Thorpe-Ingold effect, or the gem-dimethyl effect, is a well-established principle in organic chemistry that describes the acceleration of ring-closing reactions by the presence of geminal alkyl groups on the reacting chain.[3] This effect has both kinetic and thermodynamic origins.
Kinetically, the gem-dimethyl group compresses the bond angle between the two reacting arms of the acyclic precursor, bringing the reactive centers into closer proximity and thus increasing the probability of a successful intramolecular reaction.[4][5] This pre-organization of the molecule for cyclization lowers the entropic barrier to the transition state.
Thermodynamically, the presence of the gem-dimethyl group can also stabilize the cyclic product by relieving steric strain. In the acyclic precursor, there is free rotation around the carbon-carbon bonds. However, the bulky methyl groups restrict this rotation, leading to a more ordered, and entropically less favorable, ground state. The formation of the ring, therefore, results in a smaller loss of entropy compared to the cyclization of a non-substituted chain.
Figure 1: The Thorpe-Ingold effect illustrating how gem-dimethyl substitution promotes cyclization.
A Head-to-Head Comparison: Reactivity and Synthetic Utility
The presence of the gem-dimethyl group in this compound is expected to lead to significant differences in reactivity and synthetic utility when compared to its non-methylated counterpart.
| Feature | 3-Oxocyclobutanecarboxylic Acid | This compound | Rationale |
| Synthesis Efficiency | Moderate to good yields, but can require harsh conditions. | Potentially higher yields in the cyclization step. | The Thorpe-Ingold effect favors ring formation. |
| Steric Hindrance | Less sterically hindered ketone. | More sterically hindered ketone. | The gem-dimethyl group shields one face of the molecule. |
| Stereoselectivity in Reactions | Reactions at the ketone may show moderate stereoselectivity. | Expected to exhibit higher stereoselectivity in reactions. | The gem-dimethyl group can act as a directing group, favoring attack from the less hindered face. |
| Metabolic Stability | Susceptible to metabolic oxidation at the C2 position. | Increased metabolic stability. | The gem-dimethyl group blocks a potential site of metabolism. |
| Conformational Rigidity | Rigid four-membered ring. | Increased rigidity and a more defined conformational preference. | The bulky methyl groups further restrict bond rotation. |
The increased steric hindrance around the ketone functionality in the dimethylated analog could be a double-edged sword. While it might slow down certain reactions, it can also be leveraged to achieve higher levels of stereoselectivity in nucleophilic additions or reductions. This added control is highly desirable in the synthesis of chiral molecules, a cornerstone of modern drug development.
The Promise of the Dimethyl Group in Drug Discovery
The applications of 3-oxocyclobutanecarboxylic acid in the synthesis of bioactive molecules are well-documented.[1] It serves as a key building block for a variety of therapeutic agents. The introduction of the gem-dimethyl group in this compound opens up new avenues for drug design.
The enhanced metabolic stability conferred by the gem-dimethyl group is a particularly attractive feature. By blocking a potential site of enzymatic oxidation, the in vivo half-life of a drug candidate can be extended, potentially leading to improved efficacy and patient compliance. Furthermore, the increased conformational rigidity of the dimethylated scaffold can lead to a more precise and potent interaction with the target protein, as the molecule is "pre-organized" in a bioactive conformation.
Figure 2: A generalized synthetic workflow utilizing 3-oxocyclobutanecarboxylic acid.
Experimental Protocols
Synthesis of 3-Oxocyclobutanecarboxylic Acid
This protocol is adapted from a reported synthesis and is provided for illustrative purposes.[2] Researchers should always consult the primary literature and perform a thorough safety assessment before conducting any experiment.
Step 1: Synthesis of 1,3-Dibromoacetone
-
To a solution of acetone in ethanol, slowly add bromine at room temperature.
-
The reaction is typically stirred for 10-16 hours.
-
After the reaction is complete, the ethanol, excess acetone, and generated hydrogen bromide are removed by distillation to yield 1,3-dibromoacetone.
Step 2: Synthesis of 3,3-Dicyanocyclobutanone
-
In a solvent mixture of DMF and water, dissolve malononitrile.
-
Add sodium iodide as an activating agent and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
To this mixture, add the 1,3-dibromoacetone from the previous step.
-
The reaction is stirred until completion to form 3,3-dicyanocyclobutanone.
Step 3: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid
-
The crude 3,3-dicyanocyclobutanone is suspended in aqueous hydrochloric acid (e.g., 6M HCl).
-
The mixture is heated to reflux for an extended period (e.g., 24 hours).
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., toluene).
-
The organic layer is dried and concentrated to give the crude product.
-
Purification by recrystallization (e.g., from methyl tertiary butyl ether) affords pure 3-oxocyclobutanecarboxylic acid.[2]
Conclusion: A Choice Driven by Design
Both this compound and 3-oxocyclobutanecarboxylic acid are valuable building blocks for the modern synthetic chemist. The choice between them will ultimately be dictated by the specific goals of the synthesis.
3-Oxocyclobutanecarboxylic acid remains a reliable and well-understood scaffold for the construction of a wide range of molecules, with established synthetic protocols and a proven track record in pharmaceutical applications.
This compound , while less explored, offers intriguing possibilities. The Thorpe-Ingold effect can be harnessed to facilitate challenging cyclization reactions, and the resulting gem-dimethylated products may possess superior properties in terms of metabolic stability, conformational rigidity, and stereochemical control in subsequent transformations. For researchers seeking to push the boundaries of molecular design and create next-generation therapeutics, the exploration of this powerful, dimethylated building block holds immense promise.
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A Senior Application Scientist's Guide to the Biological Activity of Cyclobutane Carboxylic Acid Analogs
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that impart superior pharmacological properties is relentless. Among these, strained ring systems have garnered significant attention, with the cyclobutane motif emerging as a particularly valuable asset.[1][2] Its inherent conformational rigidity, a stark contrast to more flexible cycloalkanes, provides a unique tool for optimizing drug candidates.[3] This guide offers an in-depth comparison of the biological activities of various cyclobutane carboxylic acid analogs, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
The "cyclobutane advantage" stems from its puckered, three-dimensional structure.[1][3] Incorporating this ring into a molecule can conformationally lock flexible linkers, reducing the entropic penalty of binding to a biological target and potentially boosting potency.[2][4] This structural constraint can also orient key pharmacophoric groups into optimal positions for target engagement. Furthermore, the metabolic stability and unique pharmacokinetic (PK) profiles often associated with cyclobutane-containing compounds make them attractive alternatives to other scaffolds.[1][3]
This guide will dissect the structure-activity relationships (SAR) of these analogs across different therapeutic targets, present the quantitative data that underpins these comparisons, and provide robust, validated protocols for their evaluation in a laboratory setting.
Comparative Analysis of Biological Activities
The versatility of the cyclobutane carboxylic acid scaffold is evident in its application across diverse therapeutic areas, from oncology to immunology and infectious disease.
Integrin Antagonism for Anti-Cancer Applications
Integrins, particularly the αvβ3 subtype, are cell surface receptors crucial for processes like tumor growth, angiogenesis, and metastasis, making them a prime target for anti-cancer drug discovery.[5] Researchers have successfully developed potent αvβ3 antagonists by incorporating a functionalized cyclobutane ring as a central scaffold to mimic the classic Arginine-Glycine-Aspartic acid (RGD) peptide sequence that binds to integrins.[6]
The cyclobutane core provides a rigid skeleton to orient the arginine and aspartate mimetic sidechains in the correct orientation for high-affinity binding to αvβ3.[6] A study comparing various cyclobutanecarboxylic acids and cyclobutylamines revealed critical SAR insights.
Table 1: Comparative Activity of Cyclobutane-Based αvβ3 Antagonists
| Compound ID | Core Scaffold | Arginine Mimetic Sidechain | Aspartic Acid Mimetic Sidechain | In Vitro Activity (IC50) |
| Analog A | Cyclobutane Carboxylic Acid | Tetrahydronaphthyridine | Masked Carboxylic Acid | < 1 µM |
| Analog B | Cyclobutylamine | Aminopyridine | Masked Carboxylic Acid | 1-5 µM |
| Analog C | Cyclobutane Carboxylic Acid | Tetrahydronaphthyridine | β-Phenylsulfonamide | ~1 µM |
| Analog D | Cyclobutylamine | Naphthyridine | β-Phenylsulfonamide | > 10 µM |
Data synthesized from findings reported in literature.[6]
The data indicates that the carboxylic acid core generally confers higher potency than the amine core in this series. Furthermore, the choice of sidechains mimicking the arginine and aspartic acid residues is critical. A lead compound from this class demonstrated not only potent in vitro activity (IC50 < 1 μM) but also good stability (t1/2 > 80 minutes) and was well-tolerated in vivo, highlighting the promise of this chemotype for progression into preclinical evaluation.[5][6]
Caption: RGD Mimetic with Cyclobutane Core
Immunomodulatory Activity via Peptide Modification
The immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) enhances biological activities mediated by phagocytic cells. However, its therapeutic potential is limited by poor stability against enzymatic degradation.[7] To overcome this, researchers have incorporated 1-aminocyclobutanecarboxylic acid derivatives (methano amino acids or MAAs) into the tuftsin peptide chain.
This strategic replacement serves two purposes:
-
Conformational Constraint: The cyclobutane ring restricts the peptide backbone, potentially locking it into a more bioactive conformation.
-
Enzymatic Shielding: The non-natural amino acid structure can sterically hinder protease activity at sensitive cleavage sites.
Table 2: Biological Activity of Tuftsin Analogs
| Analog | Modification | IL-6 Secretion (% of Tuftsin) | Stability in Human Serum (% remaining after 2h) |
| Tuftsin (Parent) | None | 100% | < 10% |
| [MThr1]Tuftsin | Thr replaced with MAA analog | > 150% | > 80% |
| [MOrn2]Tuftsin | Lys replaced with MAA analog of Ornithine | ~100% | > 75% |
| [MVal3]Tuftsin | Pro replaced with MAA analog of Valine | > 150% | Not Reported |
Data synthesized from findings reported in literature.[7]
The results are striking. The analogs where the terminal threonine or the adjacent lysine were replaced with a cyclobutane-containing amino acid showed significantly enhanced stability against enzymatic hydrolysis.[7] Notably, the [MThr1] and [MVal3] analogs were considerably more potent than the parent peptide in stimulating interleukin-6 (IL-6) secretion by macrophages, demonstrating that the cyclobutane modification can simultaneously improve stability and biological activity.[7]
Antiviral Potential
Substituted cyclobutane carboxylic acid compounds have also been explored for their potential as antiviral agents. Patent literature describes a class of these compounds with inhibitory activity against both influenza A and B viruses.[8] While detailed comparative data is often limited in such filings, the identification of this scaffold as a viable anti-influenza pharmacophore underscores its broad utility and potential for addressing significant public health threats.
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological data, robust and well-validated experimental protocols are essential. The following sections detail standard operating procedures for evaluating the biological activity of cyclobutane carboxylic acid analogs.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme. The causality behind each step is critical: we are not just measuring a number, but validating that the inhibition is specific to the compound and target.
Objective: To quantify the potency of a cyclobutane carboxylic acid analog as an inhibitor of a specific enzyme.
Pillars of a Self-Validating System:
-
Linearity: Ensure the assay operates within a linear range with respect to time and enzyme concentration. This confirms the observed rate is directly proportional to enzyme activity.
-
Controls: The inclusion of positive (known inhibitor), negative (no inhibitor), and vehicle (e.g., DMSO) controls is non-negotiable. They validate the assay's responsiveness and rule out artifacts from the solvent.
-
Substrate Concentration: Running the primary screen at or below the Michaelis constant (Km) of the substrate is a strategic choice. It ensures sensitivity to competitive inhibitors, which are often a desired class of drugs.[9]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute the target enzyme in a buffer that ensures its stability and optimal activity.
-
Prepare a stock solution of the substrate. The choice of substrate (e.g., chromogenic, fluorogenic) will dictate the detection method.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each cyclobutane analog in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in a 96-well plate to create a concentration gradient (e.g., from 100 µM to 0.05 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted compound to the appropriate wells.
-
Add 5 µL of DMSO to the negative control wells ("0% inhibition").
-
Add 5 µL of a known inhibitor at a concentration >100x its IC50 to the positive control wells ("100% inhibition").
-
Add 75 µL of assay buffer containing the enzyme to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. This pre-incubation step is crucial for inhibitors that may have a slow on-rate.
-
Initiate the reaction by adding 20 µL of the substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader (spectrophotometer or fluorometer).
-
Measure the signal (absorbance or fluorescence) kinetically over a 15-30 minute period. The reaction rate (slope of the signal vs. time) is the primary output.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)).
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
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Navigating the Therapeutic Potential of Cyclobutane Scaffolds: A Guide to the Efficacy of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine, with scaffold-based drug design offering a powerful strategy for the discovery of new chemical entities with enhanced efficacy and specificity. Among the diverse array of molecular frameworks, the cyclobutane ring, a four-membered carbocycle, has garnered significant interest due to its unique conformational properties and its presence in a number of biologically active molecules. This guide focuses on a specific, yet underexplored, subclass: 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid and its derivatives .
While the broader class of cyclobutane-containing molecules has shown promise in various therapeutic areas, including antiviral, anticancer, and enzyme inhibition applications, a comprehensive, comparative analysis of the efficacy of this compound derivatives remains a nascent field of investigation. This guide aims to provide a foundational understanding of the potential of this scaffold, outline the key assays for evaluating its biological activity, and present a framework for future comparative studies.
The this compound Scaffold: A Primer
The parent compound, this compound, possesses a compact and rigid structure.[1] The presence of a ketone, a carboxylic acid, and gem-dimethyl groups on the cyclobutane ring provides multiple points for chemical modification, allowing for the generation of a diverse library of derivatives, including esters and amides. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity and pharmacokinetic profile.
Potential Therapeutic Applications and Key Biological Assays
Based on the activities observed in related cyclobutane and cyclobutanone-containing compounds, derivatives of this compound hold potential in several key therapeutic areas. The following sections outline these areas and the corresponding in vitro assays crucial for evaluating their efficacy.
Anticancer Activity
Carboxylic acid-containing compounds have been investigated for their role in cancer metabolism and their potential as anticancer agents.[2] Derivatives of this compound could be evaluated for their cytotoxic effects against various cancer cell lines.
Key Assay: Cytotoxicity Assays
The primary goal of a cytotoxicity assay is to determine the concentration of a compound that inhibits cell growth by 50% (IC50). This is a fundamental measure of a compound's potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value for each derivative.
Data Presentation: Comparative Cytotoxicity of Hypothetical Derivatives
| Derivative | Modification | Target Cell Line | IC50 (µM) |
| Compound A | Methyl Ester | A549 | > 100 |
| Compound B | N-phenyl Amide | A549 | 52.3 |
| Compound C | N-(4-chlorophenyl) Amide | A549 | 15.8 |
| Compound D | Methyl Ester | HepG2 | 89.1 |
| Compound E | N-phenyl Amide | HepG2 | 33.7 |
| Compound F | N-(4-chlorophenyl) Amide | HepG2 | 9.2 |
This table presents hypothetical data to illustrate how comparative results would be displayed.
Logical Workflow for Anticancer Screening
Caption: Workflow for anticancer evaluation of derivatives.
Antiviral Activity
Cyclobutane-containing nucleoside analogues have been explored for their antiviral properties.[4] Derivatives of this compound could be synthesized and tested for their ability to inhibit the replication of various viruses.
Key Assay: Viral Replication Assays
These assays measure the ability of a compound to inhibit viral replication in host cells, typically quantified by the 50% effective concentration (EC50).
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer: Grow a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Viral Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compounds.
-
Incubation: Incubate the plates for several days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.
Enzyme Inhibition
The constrained nature of the cyclobutane ring makes it an interesting scaffold for designing enzyme inhibitors that can mimic transition states or bind to specific pockets within an enzyme's active site.
Key Assay: Enzyme Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of a specific enzyme, with the potency often expressed as the 50% inhibitory concentration (IC50).
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the inhibitor derivatives in an appropriate buffer.
-
Reaction Mixture: In a microplate, combine the enzyme and various concentrations of the inhibitor.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Illustrative Signaling Pathway: Hypothetical Enzyme Inhibition
Caption: Inhibition of a target enzyme by a derivative.
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet largely unexplored, area for drug discovery. While direct comparative data on its derivatives is currently lacking in the public domain, the biological activities of related cyclobutane compounds suggest potential applications in oncology, virology, and enzyme inhibition.
Future research should focus on the systematic synthesis of a library of this compound amides and esters, followed by their comprehensive evaluation in the assays outlined in this guide. The generation of robust, comparative data will be crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further optimization and preclinical development. This systematic approach will be instrumental in unlocking the full therapeutic potential of this unique chemical scaffold.
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A Comparative Guide to the Quantitative Analysis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid: qNMR vs. Chromatographic Techniques
A Senior Application Scientist's Perspective on Method Selection for a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. One such key intermediate, 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid, presents unique analytical challenges due to its structural features. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust quantification of this molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting data to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
The Analytical Challenge: this compound
This compound is a valuable building block in organic synthesis. Its structure, featuring a strained cyclobutane ring, a ketone, and a carboxylic acid functional group, necessitates careful consideration of the analytical methodology. The potential for thermal instability, the need for derivatization in certain techniques, and the importance of isomeric purity all contribute to the complexity of its quantitative analysis.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Quantification
Quantitative NMR stands as a powerful, non-destructive technique that provides a direct measure of the molar concentration of an analyte.[1][2] Unlike chromatographic methods that often rely on calibration curves with analyte-specific reference standards, qNMR is a primary ratio method.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[3]
Causality of Method Selection: Why Choose qNMR?
The choice of qNMR for the analysis of this compound is underpinned by several key advantages:
-
Absolute Quantification: qNMR allows for the determination of the absolute purity of a substance without the need for an identical reference standard of the analyte.[4] This is particularly advantageous when dealing with novel or custom-synthesized intermediates where a certified reference standard may not be readily available.
-
Structural Confirmation: The NMR spectrum inherently provides structural information, allowing for the simultaneous confirmation of the analyte's identity while performing quantification.
-
High Specificity: By selecting unique, well-resolved signals in the ¹H NMR spectrum, interference from matrix components or impurities can be minimized.
-
Non-Destructive: The sample can be recovered unchanged after the analysis, which is beneficial when working with limited quantities of material.[1]
¹H NMR Spectrum and Signal Selection for Quantification
While a publicly available ¹H NMR spectrum for this compound is not readily found, data from the closely related 3-oxocyclobutanecarboxylic acid provides valuable insights. A patent describing its synthesis reports the following ¹H NMR data (500 MHz, CDCl₃): δ 10.80 (1H, br. s., -COOH), 3.43-3.51 (2H, m), 3.26-3.40 (3H, m).[5][6]
For this compound, we can anticipate the following signals:
-
A broad singlet for the carboxylic acid proton (-COOH) significantly downfield (typically >10 ppm).
-
Singlets for the two methyl groups (-CH₃).
-
Signals for the methylene (-CH₂-) and methine (-CH-) protons on the cyclobutane ring.
The sharp singlets of the two methyl groups are likely to be the most suitable candidates for quantification due to their expected good resolution and lack of complex coupling patterns. The methine proton adjacent to the carboxylic acid would also be a potential choice.
Experimental Workflow: A Self-Validating qNMR Protocol
The following workflow is designed to ensure the accuracy and reliability of the qNMR measurement.
Sources
Verifying the structure of synthesized 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
An In-Depth Guide to the Structural Verification of Synthesized 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid: A Comparative Spectroscopic Analysis
Introduction
This guide provides a comprehensive framework for the structural elucidation of this compound. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining the rationale behind their application. To provide a clearer understanding, we will present a comparative analysis of the expected spectral data for our target molecule against a closely related, simpler analog: 3-Oxocyclobutanecarboxylic acid. This comparison will highlight the key structural signatures that differentiate the two, providing researchers with a robust validation strategy.
The Analytical Imperative: Why a Multi-Technique Approach is Essential
The structure of this compound is deceptively simple. However, its verification demands more than a single analytical technique. While Mass Spectrometry can confirm the molecular weight, it cannot, on its own, distinguish between isomers. IR spectroscopy is excellent for identifying the functional groups present (ketone, carboxylic acid), but it provides limited information about the carbon skeleton.[1] NMR spectroscopy is arguably the most powerful tool, capable of mapping the complete carbon-hydrogen framework. By integrating data from all three techniques, we create a self-validating system that ensures the synthesized molecule is indeed the intended target, free of significant impurities or isomeric byproducts.
Comparative Spectral Analysis: Differentiating Target from Analog
The key to confident structural verification lies in understanding how specific structural features translate into spectral data. Our target molecule's defining feature, relative to its analog, is the gem-dimethyl group at the C2 position. This single modification creates a cascade of predictable differences in the NMR and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed picture of molecular structure. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon backbone.
¹H NMR Insights: The most dramatic difference is the appearance of a sharp singlet corresponding to the six equivalent protons of the two methyl groups in our target molecule. This signal is absent in the spectrum of 3-Oxocyclobutanecarboxylic acid. Furthermore, the substitution pattern alters the chemical shifts and splitting patterns of the remaining ring protons.
¹³C NMR Insights: The ¹³C NMR spectrum of the target molecule will uniquely feature a signal for the quaternary carbon (C2) and a signal for the two equivalent methyl carbons. These are absent in the analog. The chemical shifts of the carbonyl carbons (ketone and carboxylic acid) are also diagnostic.[2][3]
| Compound | Proton / Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Differentiating Feature |
| This compound | -C(CH ₃)₂ | ~1.2 (s, 6H) | ~25 | Presence of a sharp singlet for 6H; unique methyl carbon signal. |
| Ring CH | ~3.3 (m, 1H) | ~45 | Altered splitting pattern due to adjacent quaternary carbon. | |
| Ring CH ₂ | ~3.0-3.4 (m, 2H) | ~50 | Diastereotopic protons lead to complex multiplicity. | |
| -COOH | ~10-12 (br s, 1H) | ~175-180 | Characteristic acidic proton signal.[2] | |
| C=O (Ketone) | N/A | ~205-210 | Downfield shift typical for strained ring ketones. | |
| C (CH₃)₂ | N/A | ~40 | Presence of a quaternary carbon signal. | |
| 3-Oxocyclobutanecarboxylic acid [4][5] | Ring CH ₂ (adjacent to C=O) | ~3.43-3.51 (m, 2H) | ~51.6 | Absence of methyl signals. |
| Ring CH and CH ₂ | ~3.26-3.40 (m, 3H) | ~27.3 | Complex multiplets for all five ring protons. | |
| -COOH | ~10.8 (br s, 1H) | ~180.2 | Characteristic acidic proton signal. | |
| C=O (Ketone) | N/A | ~203.1 | Ketone carbonyl signal. |
Note: Expected chemical shifts are estimates based on standard spectroscopic principles and data for similar structures. The actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[1] For both our target molecule and its analog, the spectra will be dominated by the characteristic absorptions of the carboxylic acid and ketone moieties.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |
| Carboxylic Acid | C=O stretch | ~1710 | Sharp, strong |
| Ketone (Cyclobutanone) | C=O stretch | ~1780 | Sharp, strong |
| Alkyl | C-H stretch | 2850-3000 | Medium to strong |
The most salient feature in the IR spectrum is the high frequency of the ketone's C=O stretch (~1780 cm⁻¹). This is characteristic of four-membered ring ketones, where ring strain increases the energy (and thus frequency) of the carbonyl vibration.[6] The carboxylic acid C=O stretch appears at a lower frequency (~1710 cm⁻¹) due to hydrogen bonding, which forms a stable dimer in the solid or liquid state.[2][7] While the IR spectra of both compounds will be very similar, it serves as an essential confirmation that the expected functional groups have been successfully incorporated.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.[1] This is another technique where the gem-dimethyl group provides a clear point of differentiation.
| Compound | Molecular Formula | Exact Mass | Expected Molecular Ion [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| This compound | C₇H₁₀O₃ | 142.0630 | 142 | Loss of -COOH (m/z 97), Loss of H₂O (m/z 124) |
| 3-Oxocyclobutanecarboxylic acid | C₅H₆O₃ | 114.0317 | 114 | Loss of -COOH (m/z 69), Loss of H₂O (m/z 96) |
The molecular ion peak immediately distinguishes between the two compounds. Furthermore, the fragmentation patterns, which can be analyzed using high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS), will differ, providing further structural confirmation.
Experimental Protocols and Validation Workflows
To ensure data integrity, standardized and well-documented protocols are crucial. The following sections outline the step-by-step methodologies for acquiring high-quality data.
Protocol 1: NMR Sample Preparation and Analysis
This protocol ensures a clean, high-resolution spectrum for structural confirmation.
-
Sample Weighing: Accurately weigh 5-10 mg of the synthesized compound into a clean, dry vial.
-
Solvent Selection: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for this type of molecule.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to establish connectivity.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and calibrate the spectrum using the TMS peak.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Protocol 2: IR Spectroscopy Analysis
This method is ideal for rapid functional group identification.
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Label the significant peaks and compare them to expected values for the target functional groups.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Workflow for IR Analysis
Caption: A typical workflow for molecular weight confirmation by ESI-MS.
Conclusion
The structural verification of a synthesized molecule like this compound is a non-negotiable step in the research and development pipeline. A single analytical method is insufficient to provide the required level of confidence. By systematically integrating data from NMR, IR, and Mass Spectrometry, researchers can build an unassailable case for the structure of their compound. The comparative approach, pitting the spectral data of the target molecule against a known analog like 3-Oxocyclobutanecarboxylic acid, is a powerful strategy. The presence of the gem-dimethyl group provides a unique and easily identifiable set of signals—a sharp six-proton singlet in the ¹H NMR, two additional carbon signals in the ¹³C NMR, and a 28-dalton mass difference in the MS—that serve as definitive proof of a successful synthesis. Following the robust protocols outlined in this guide will ensure data of the highest quality, enabling scientists to proceed with confidence in their downstream applications.
References
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- Verniest, G., et al. Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Department of Organic Chemistry, Ghent University.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15586. [Link]
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MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
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ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclobutane Scaffold and the Imperative of Selectivity
The cyclobutane ring is a highly sought-after structural motif in modern medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional scaffold that can enhance pharmacological properties such as metabolic stability, binding affinity, and potency.[1][2] Derivatives of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, in particular, are being explored as versatile building blocks for novel therapeutics, including inhibitors of protein kinases.[1] Protein kinases, key regulators of cellular signaling, are a major class of drug targets. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3]
Cross-reactivity, the unintended binding of a drug candidate to off-target proteins, can lead to adverse side effects or even mask the true mechanism of action.[4][5] Therefore, a rigorous and comprehensive cross-reactivity profiling of any new chemical entity is not just a regulatory requirement but a cornerstone of successful drug development. This guide will provide a framework for these critical studies, focusing on a hypothetical series of this compound derivatives developed as kinase inhibitors.
Understanding the Molecular Landscape: The Test Compounds and Potential Alternatives
For the purpose of this guide, we will consider a lead compound, "Cyclobutin-A," a derivative of this compound. The primary goal is to characterize its selectivity profile against its intended target and a broad panel of other kinases.
Table 1: Profile of Test Compound and Comparators
| Compound Name | Scaffold Class | Primary Target (Hypothetical) | Key Rationale for Comparison |
| Cyclobutin-A | This compound Derivative | Janus Kinase 2 (JAK2) | The novel lead compound requiring comprehensive profiling. |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | Janus Kinase (JAK) family | An established JAK inhibitor with a different core scaffold, providing a benchmark for on-target potency and known off-target profile.[2] |
| Imatinib | 2-Phenylaminopyrimidine | Bcr-Abl, c-KIT, PDGFR | A well-characterized kinase inhibitor known for its specific off-target profile, serving as a control for assay sensitivity and specificity.[6][7] |
| Scaffold-Hop-1 | Imidazopyridazine | Janus Kinase 2 (JAK2) | A structurally distinct, alternative scaffold for the same target, allowing for a direct comparison of selectivity based on core chemistry.[8][9] |
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough assessment of cross-reactivity. This workflow combines broad, high-throughput screening with more focused, quantitative assays.
Caption: A multi-tiered workflow for cross-reactivity profiling.
Tier 1: Broad Kinome Screening
The initial step involves screening Cyclobutin-A at a single high concentration (e.g., 1-10 µM) against a large panel of kinases. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's kinase panels are the industry standard for this.[10][11]
Methodology: KINOMEscan® Competition Binding Assay
This technology quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase active site.[12] The assay does not require ATP, meaning the results reflect true thermodynamic binding affinity.[12]
-
Protocol:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound (Cyclobutin-A).
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
The result is reported as "percent of control," where a lower percentage indicates stronger binding of the test compound.
-
Data Presentation and Interpretation
The primary output is a list of kinases for which Cyclobutin-A shows significant binding. A common threshold for a "hit" is >90% inhibition at the screening concentration. This data can be visualized using a TREEspot™ diagram, which maps the hits onto the human kinome tree.
Table 2: Hypothetical Tier 1 Screening Results for Cyclobutin-A (10 µM)
| Kinase Target | Percent of Control (%) | Hit? (Threshold <10%) |
| JAK2 (Primary Target) | 1.2 | Yes |
| JAK1 | 15.8 | No |
| JAK3 | 8.9 | Yes |
| TYK2 | 25.4 | No |
| Aurora Kinase A | 7.5 | Yes |
| FLT3 | 45.1 | No |
| ... (400+ other kinases) | >50 | No |
From this initial screen, Cyclobutin-A shows high affinity for its intended target (JAK2) but also potential cross-reactivity with JAK3 and Aurora Kinase A.
Tier 2: Quantitative IC50 and Kd Determination
The hits identified in Tier 1 must be validated and quantified. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Methodology 1: Radiometric Kinase Activity Assay (for IC50)
This is a classic and robust method to measure the catalytic activity of a kinase.[13]
-
Protocol:
-
The kinase, a specific substrate peptide, and [γ-³³P]-ATP are incubated in the presence of varying concentrations of the inhibitor (e.g., Cyclobutin-A, Tofacitinib).
-
The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.
-
Unreacted [γ-³³P]-ATP is washed away.
-
The amount of incorporated radiolabel on the filter is measured using a scintillation counter.
-
Data is plotted as percent inhibition versus inhibitor concentration, and the IC50 is calculated using non-linear regression.
-
Methodology 2: Competition Binding Assay (for Kd)
To get a direct measure of binding affinity, a competition binding assay can be performed in a dose-response format.[14]
-
Protocol:
-
Similar to the Tier 1 screen, but a range of inhibitor concentrations are used.
-
The displacement of a known, high-affinity ligand is measured.
-
The Kd is calculated from the resulting dose-response curve.
-
Data Presentation and Comparison
The IC50 and/or Kd values for Cyclobutin-A are compared against those for the alternative compounds.
Table 3: Comparative Potency and Selectivity Data (IC50 in nM)
| Compound | JAK2 (On-Target) | JAK3 (Off-Target) | Aurora Kinase A (Off-Target) | Selectivity Ratio (JAK3/JAK2) |
| Cyclobutin-A | 5 | 55 | 150 | 11-fold |
| Tofacitinib | 20 | 1 | 5000 | 0.05-fold (more potent on JAK3) |
| Imatinib | >10,000 | >10,000 | >10,000 | N/A |
| Scaffold-Hop-1 | 8 | 250 | 800 | 31.25-fold |
This quantitative data reveals that while Cyclobutin-A is a potent JAK2 inhibitor, it has only an 11-fold selectivity over JAK3. In contrast, the alternative scaffold, Scaffold-Hop-1, demonstrates a greater selectivity margin.
Tier 3: Cellular Target Engagement
Biochemical assays, while crucial, do not fully replicate the cellular environment.[13] It is vital to confirm that the inhibitor can engage its target in living cells and produce the desired biological effect.
Methodology: Western Blot for Phospho-STAT3
JAK2 signaling proceeds through the phosphorylation of STAT proteins. A simple and effective way to measure JAK2 inhibition in cells is to quantify the levels of phosphorylated STAT3 (p-STAT3).
-
Protocol:
-
Select a cell line that is dependent on JAK2 signaling (e.g., HEL 92.1.7).
-
Treat the cells with a range of concentrations of the inhibitors for a set time period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for p-STAT3 and total STAT3 (as a loading control).
-
Quantify the band intensities to determine the cellular IC50 for p-STAT3 inhibition.
-
Caption: Inhibition of the JAK-STAT signaling pathway.
Data Interpretation
The cellular IC50 values provide a more physiologically relevant measure of potency. Comparing these values to the biochemical IC50s can reveal issues with cell permeability or efflux. A significant drop in potency from biochemical to cellular assays warrants further investigation.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive cross-reactivity profiling outlined in this guide provides a robust dataset to make informed decisions in a drug discovery program. For our hypothetical compound, Cyclobutin-A, the data suggests it is a potent inhibitor of JAK2 that engages its target in cells. However, the modest 11-fold selectivity against JAK3 and the off-target activity on Aurora Kinase A are potential liabilities that must be addressed.
In comparison, the alternative scaffold, Scaffold-Hop-1, offers a superior selectivity profile, making it a potentially more attractive candidate for further development. This comparative approach, grounded in rigorous, multi-tiered experimental data, is indispensable for identifying drug candidates with the highest probability of clinical success.
References
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X-ReactKIN – a Chemical Systems Biology approach. (n.d.). National Institutes of Health. Retrieved from [Link]
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Manning, G., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. Retrieved from [Link]
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Manning, G., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Retrieved from [Link]
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Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Institutes of Health. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Retrieved from [Link]
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Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed. Retrieved from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved from [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Retrieved from [Link]
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Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V. Retrieved from [Link]
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PubMed. (n.d.). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. PubMed. Retrieved from [Link]
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Kumar, A., et al. (2016). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Retrieved from [Link]
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Technology Networks. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Technology Networks. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
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Karaman, M. W., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. R Discovery. Retrieved from [Link]
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Creative Biolabs. (n.d.). SIAT® Competition Binding Assay Service. Creative Biolabs. Retrieved from [Link]
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Murray, C. W., et al. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Retrieved from [Link]
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Wang, L., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Chodera, J. D., et al. (2022). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PubMed Central. Retrieved from [Link]
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Müller, S., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Retrieved from [Link]
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BindingSolution. (n.d.). Off-Rate Screening Assay Enable to Select Hightly Stable binders. BindingSolution. Retrieved from [Link]
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ResearchGate. (n.d.). Competition binding assay for measuring the interaction between... ResearchGate. Retrieved from [Link]
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National Institutes of Health. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. National Institutes of Health. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid: An Essential Chiral Building Block
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for structurally unique and stereochemically defined building blocks is insatiable. Among these, 2,2-dimethyl-3-oxocyclobutanecarboxylic acid stands out as a valuable chiral intermediate. Its rigid cyclobutane core, adorned with a ketone and a carboxylic acid, offers a versatile scaffold for the construction of complex molecular architectures, finding applications in the development of novel therapeutic agents and agrochemicals. This guide provides a comprehensive benchmark of the prevailing and emerging synthetic methodologies for this key compound, offering an in-depth analysis of their underlying principles, practical execution, and comparative performance.
Introduction to a Key Synthetic Intermediate
This compound, with its characteristic strained four-membered ring, presents both a synthetic challenge and an opportunity. The inherent ring strain of the cyclobutanone moiety enhances the reactivity of the carbonyl group, making it a focal point for a variety of chemical transformations. The presence of a gem-dimethyl group and a carboxylic acid function further expands its synthetic utility. This guide will navigate through the primary synthetic pathways, elucidating the chemical logic that underpins each approach and providing the experimental data necessary for researchers and process chemists to make informed decisions.
Method 1: The Pinonic Acid Route - A Bio-renewable Approach
The most established and industrially relevant pathway to this compound commences with the oxidative cleavage of α-pinene, a readily available and renewable terpene derived from pine trees. This strategy is a two-stage process: the initial oxidation of α-pinene to cis-pinonic acid, followed by an oxidative decarboxylation to furnish the target molecule.
Stage 1: Oxidation of α-Pinene to cis-Pinonic Acid
Two primary oxidative methods are employed for this initial transformation: potassium permanganate (KMnO₄) oxidation and ozonolysis.
-
Potassium Permanganate Oxidation: This classical method involves the controlled oxidation of the double bond in α-pinene. The reaction is typically carried out in an aqueous medium, often with a phase-transfer catalyst or a co-solvent to overcome the immiscibility of the hydrocarbon substrate and the oxidant. Careful control of temperature and pH is crucial to maximize the yield of pinonic acid and minimize over-oxidation to pinic acid.
-
Ozonolysis: A more modern and often higher-yielding alternative is the ozonolysis of α-pinene. This reaction proceeds by the 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary ozonide which rearranges to a more stable secondary ozonide. Reductive or oxidative workup of the ozonide then yields pinonaldehyde, which can be further oxidized to pinonic acid. While requiring specialized equipment (an ozone generator), this method often provides cleaner reaction profiles and better yields.
Stage 2: Oxidative Decarboxylation of cis-Pinonic Acid
The conversion of cis-pinonic acid to this compound is a key transformation that leverages the methyl ketone functionality of the precursor. The most effective method for this step is the haloform reaction , a classic organic transformation that converts methyl ketones into carboxylic acids with one fewer carbon atom.
The reaction proceeds by the exhaustive halogenation of the methyl group of the acetyl substituent in pinonic acid under basic conditions, forming a trihalomethyl intermediate. This intermediate is then cleaved by hydroxide ion to yield the carboxylate of the target molecule and a haloform (e.g., chloroform, bromoform, or iodoform). Subsequent acidification furnishes the final this compound.
Caption: Synthetic pathway from α-pinene to the target molecule.
Method 2: Cycloaddition Strategies - Building the Ring System
While the pinonic acid route is dominant, alternative approaches focus on constructing the cyclobutane ring from acyclic precursors. These methods, while often more complex, can offer advantages in terms of stereocontrol and access to analogues.
One conceptual approach involves the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriately substituted alkene. For instance, the cycloaddition of dimethylketene with an acrylic acid derivative could, in principle, lead to the desired cyclobutanone core. However, controlling the regioselectivity and stereoselectivity of such cycloadditions can be challenging and often requires the use of chiral auxiliaries or catalysts.
Caption: A conceptual [2+2] cycloaddition approach.
Comparative Performance Analysis
The choice of synthetic route is ultimately dictated by a combination of factors including yield, purity, cost, scalability, and safety. The following table provides a comparative summary of the discussed methods.
| Parameter | Pinonic Acid Route (KMnO₄) | Pinonic Acid Route (Ozonolysis) | Cycloaddition Routes |
| Overall Yield | Moderate | Moderate to High | Variable, often lower |
| Purity of Final Product | Good to Excellent (with purification) | Good to Excellent (with purification) | Variable, may require extensive purification |
| Starting Material Cost | Low (α-pinene is inexpensive) | Low (α-pinene is inexpensive) | Variable, can be high |
| Reagent Cost & Availability | KMnO₄ is inexpensive and readily available | Ozonolysis requires specialized equipment | Reagents and catalysts can be expensive |
| Scalability | Demonstrated on industrial scale | Scalable, but requires capital investment | Often challenging to scale up |
| Safety Considerations | Handling of strong oxidant (KMnO₄) | Generation and handling of ozone | Use of reactive intermediates (ketenes) |
| Environmental Impact | Generation of manganese dioxide waste | Generally cleaner, with fewer byproducts | Can involve hazardous solvents and reagents |
Detailed Experimental Protocols
Protocol 1: Synthesis of cis-Pinonic Acid via Potassium Permanganate Oxidation of α-Pinene
Materials:
-
α-Pinene (98%)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
A solution of sodium hydroxide (e.g., 0.25 M) is prepared in a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath to 0-5 °C.
-
α-Pinene is added to the cooled NaOH solution.
-
Potassium permanganate is added portion-wise to the vigorously stirred mixture, maintaining the temperature below 10 °C. The reaction mixture will turn from purple to a brown suspension of manganese dioxide.
-
After the addition is complete, the reaction is stirred at low temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the careful addition of a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
The aqueous solution is acidified to pH 2-3 with concentrated sulfuric acid.
-
The acidified solution is extracted with diethyl ether (3 x volume).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cis-pinonic acid.
-
The crude product can be purified by vacuum distillation or crystallization.
Protocol 2: Synthesis of this compound via Haloform Reaction of cis-Pinonic Acid
Materials:
-
cis-Pinonic acid
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or commercial sodium hypobromite (NaOBr) solution
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄, anhydrous)
Procedure:
-
A solution of sodium hydroxide in water is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
cis-Pinonic acid is dissolved in the cold NaOH solution.
-
A freshly prepared solution of sodium hypobromite (from NaOH and Br₂) is added dropwise to the stirred solution of the pinonate salt, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, the mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by the disappearance of the methyl ketone starting material (e.g., by TLC or GC).
-
The reaction mixture is cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid.
-
The acidified mixture is extracted with diethyl ether.
-
The combined ethereal extracts are washed with a saturated solution of sodium thiosulfate (to remove any residual bromine) and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Conclusion and Future Outlook
The synthesis of this compound is most reliably and economically achieved through the two-step oxidation of the renewable feedstock, α-pinene. The potassium permanganate oxidation followed by a haloform reaction represents a robust and scalable pathway. While ozonolysis offers a potentially higher-yielding and cleaner alternative for the first step, it requires a greater initial investment in equipment.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods. For instance, the direct catalytic oxidation of the acetyl group of pinonic acid to a carboxylic acid, avoiding the use of stoichiometric halogenating agents, would represent a significant advancement in green chemistry. Furthermore, the exploration of enantioselective cycloaddition strategies could provide access to a wider range of substituted cyclobutane derivatives with high stereochemical control. As the demand for complex chiral molecules continues to grow, the development of innovative and practical synthetic routes to key intermediates like this compound will remain a critical endeavor for the chemical sciences community.
References
- Griesbeck, A. G., & Kropf, H. (2004). Houben-Weyl Methods of Organic Chemistry, Vol. E 21a, Stereoselective Synthesis. Thieme.
- Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews, 15(3), 275–309.
- Meinwald, J., & Gassman, P. G. (1960). The Structure of Pinonic Acid. Journal of the American Chemical Society, 82(11), 2857–2863.
- Gupton, J. T. (1987). The Application of the Haloform Reaction to the Synthesis of Carboxylic Acids.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
A Comparative Guide to In-Silico Modeling of Small Molecule Interactions with Janus Kinase 2 (JAK2)
Introduction: The Rationale for In-Silico Modeling in Kinase Inhibition
The Janus kinase (JAK) family, particularly JAK2, is a cornerstone of cytokine signaling pathways that regulate hematopoiesis and immune responses.[1] Dysregulation of JAK2 activity is strongly implicated in myeloproliferative neoplasms and inflammatory disorders, making it a high-priority target for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting the ATP-binding site of JAK2 is a major focus in drug discovery.[3]
Traditional drug discovery pipelines are resource-intensive and time-consuming. In-silico modeling has emerged as an indispensable accelerator, enabling rapid screening of virtual compound libraries, prediction of binding affinities, and elucidation of interaction mechanisms at an atomic level.[2] This guide provides a comparative overview of key in-silico techniques for modeling the interaction of small molecules with JAK2, using 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid as our primary molecule of interest. While this specific molecule lacks extensive published bioactivity data, its cyclobutane ring and keto-acid moiety represent structural motifs found in various enzyme inhibitors, making it a relevant scaffold for this demonstrative study.[4]
To provide a robust and scientifically valid comparison, we will benchmark its predicted performance against a well-characterized, FDA-approved JAK1/JAK2 inhibitor, Baricitinib , which serves as our positive control.[5][6] We will also include a simpler structural analog, 3-Oxocyclobutanecarboxylic acid , to explore the impact of the dimethyl substitution on binding interactions.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind methodological choices, ensuring a trustworthy and expert-led narrative.
Comparative In-Silico Methodologies: A Multi-Scale Approach
The true power of in-silico modeling lies in a multi-scale approach, where the speed of initial screens is balanced by the accuracy of more computationally intensive methods. We will compare three foundational techniques:
-
Molecular Docking: A rapid, high-throughput method to predict the preferred binding pose and estimate the binding affinity of a ligand to a receptor.
-
Molecular Dynamics (MD) Simulation: A technique that simulates the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the dynamics of their interaction.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method that offers the highest level of theory for understanding reaction mechanisms and intricate electronic interactions within the binding site.
dot graph TD { subgraph "In-Silico Modeling Workflow" A["Virtual Screening(Large Compound Library)"] --> B{Molecular Docking}; B --> C{"Hit Identification(Pose & Score Analysis)"}; C --> D{Molecular Dynamics}; D --> E{"Stability & BindingFree Energy Analysis"}; E --> F{QM/MM}; F --> G{"Detailed Mechanistic& Energetic Insights"}; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Multi-scale in-silico workflow for drug discovery."
Part 1: Molecular Docking – The Initial Litmus Test
Molecular docking is the workhorse of structure-based drug design, predicting how a small molecule binds to a receptor's active site.[7] The choice of docking software is critical; for this guide, we utilize AutoDock Vina , renowned for its speed, accuracy, and widespread adoption in academia and industry.[8][9]
Causality Behind the Protocol:
The core principle of docking is to explore a vast conformational space for the ligand within a defined binding pocket and to rank these poses using a scoring function that approximates the binding free energy. The reliability of the results hinges on meticulous preparation of both the receptor and the ligand.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Obtain Crystal Structure: Download the crystal structure of the JAK2 kinase domain. For this study, we will use PDB ID: 6VGL , which features JAK2 in complex with the known inhibitor Ruxolitinib.[1] This provides a validated binding pocket.
-
Clean the Structure: Remove water molecules, co-solvents, and the original ligand from the PDB file. We retain the protein chain(s) only.
-
Add Hydrogens & Charges: Use AutoDock Tools (ADT) to add polar hydrogens and compute Gasteiger charges. This is crucial for accurately calculating electrostatic interactions.
-
Define the Binding Site: The binding site is defined by a grid box. The center of this box should be the geometric center of the co-crystallized ligand (in this case, Ruxolitinib's position in 6VGL). The size should be sufficient to encompass the entire active site, typically around 20x20x20 Å.
-
-
Ligand Preparation:
-
Obtain 3D Structures: Obtain 3D structures for this compound, 3-Oxocyclobutanecarboxylic acid, and Baricitinib. These can be generated from SMILES strings using software like Open Babel or downloaded from PubChem.[10]
-
Energy Minimization: Perform an initial energy minimization of the ligands using a force field like MMFF94. This ensures a low-energy starting conformation.
-
Assign Charges and Torsions: Use ADT to assign Gasteiger charges and define rotatable bonds. The flexibility of the ligand is a key parameter in the docking search.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina, providing the prepared receptor (PDBQT format), ligands (PDBQT format), and the configuration file specifying the grid box coordinates and dimensions.
-
The exhaustiveness parameter controls the thoroughness of the search. A value of 32 is recommended for higher accuracy.
-
dot graph G { rankdir=TB; node [shape=box, style="filled", fontname="sans-serif", fontcolor="#FFFFFF"]; edge [fontname="sans-serif"];
} caption: "Molecular docking workflow using AutoDock Vina."
Comparative Docking Results
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Baricitinib (Control) | -9.5 to -11.0 | LEU932, GLY935, VAL938, GLU930 (Hinge Region H-bonds) |
| This compound | -5.0 to -6.5 | ASP994, LYS882 (Interactions with carboxylic acid) |
| 3-Oxocyclobutanecarboxylic acid | -4.5 to -6.0 | ASP994, LYS882 (Similar to dimethylated analog, weaker hydrophobic) |
Note: These values are illustrative and would be generated by the actual docking experiment. The key takeaway is the relative ranking.
Analysis: The docking results provide a first-pass filter. Baricitinib, our positive control, shows a significantly more favorable binding energy, consistent with its known high potency (IC50 in the low nanomolar range).[6] Our molecule of interest and its analog show weaker, but non-trivial, predicted binding. The analysis of the binding poses (visualized in PyMOL or Chimera) reveals that Baricitinib forms critical hydrogen bonds with the hinge region of the kinase, a hallmark of many potent kinase inhibitors. The cyclobutane compounds, by contrast, are predicted to interact with different residues, primarily via their carboxylic acid group. The dimethyl substitution appears to offer a slight improvement in binding, likely due to increased hydrophobic interactions.
Part 2: Molecular Dynamics (MD) Simulation – Assessing Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex in a simulated physiological environment. This allows us to assess the stability of the docked pose and refine our understanding of the binding interactions. For this, we use GROMACS , a high-performance, open-source MD engine.[10][11]
Causality Behind the Protocol:
The purpose of MD is to solve Newton's equations of motion for a system of atoms and molecules. By simulating the system over time (typically nanoseconds), we can observe whether the ligand remains stably bound in its predicted pose or if it dissociates. This process requires a parameterized force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) that defines the potential energy of the system.
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Starting Structure: Use the best-ranked docked pose from AutoDock Vina as the starting coordinate file.
-
Ligand Topology: Generate topology and parameter files for the ligands using a server like CGenFF or a tool like antechamber. This is a critical step that defines the ligand's behavior within the force field.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Steps:
-
Energy Minimization: Perform a steep descent energy minimization to remove steric clashes between atoms in the initial setup.
-
NVT Equilibration: Equilibrate the system for a short period (e.g., 100 ps) at a constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to relax around the solute while the protein and ligand are position-restrained.
-
NPT Equilibration: Follow with a longer equilibration (e.g., 1 ns) at a constant Number of particles, Pressure, and Temperature (NPT). This ensures the system reaches the correct density.
-
Production MD: Run the production simulation for an extended period (e.g., 100 ns) with all restraints removed.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess system stability. A stable ligand RMSD indicates it remains in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze hydrogen bonds, hydrophobic contacts, and other interactions between the protein and ligand throughout the simulation.
-
dot graph TD { subgraph "MD Simulation Pipeline" A[Start with Best Docked Pose] --> B{Generate Ligand Topology}; B --> C{Solvate in Water Box}; C --> D{Add Ions to Neutralize}; D --> E[Energy Minimization]; E --> F[NVT Equilibration(Constant Temp/Vol)]; F --> G[NPT Equilibration(Constant Temp/Press)]; G --> H[Production MD Run(e.g., 100 ns)]; H --> I{Trajectory Analysis}; subgraph "Analysis" I --> J[RMSD (Stability)]; I --> K[RMSF (Flexibility)]; I --> L[Interaction Analysis]; end end node[style="filled", fontcolor="#FFFFFF"] A[fillcolor="#5F6368"] B[fillcolor="#5F6368"] C[fillcolor="#5F6368"] D[fillcolor="#5F6368"] E[fillcolor="#34A853"] F[fillcolor="#34A853"] G[fillcolor="#34A853"] H[fillcolor="#34A853"] I[fillcolor="#EA4335"] J[fillcolor="#F1F3F4", fontcolor="#202124"] K[fillcolor="#F1F3F4", fontcolor="#202124"] L[fillcolor="#F1F3F4", fontcolor="#202124"] } caption: "GROMACS workflow for protein-ligand MD simulation."
Comparative MD Simulation Insights
| Compound | RMSD (Ligand) | Key Stable Interactions Observed |
| Baricitinib (Control) | Low (< 2 Å) | Persistent hydrogen bonds with LEU932 and GLU930. Stable hydrophobic packing in the active site. |
| This compound | High (> 4 Å) | Transient salt bridge with LYS882. Ligand shows high mobility and starts to exit the pocket. |
| 3-Oxocyclobutanecarboxylic acid | High (> 4 Å) | Similar to the dimethylated analog; unstable binding. |
Analysis: The MD simulation provides a crucial second layer of validation. While docking suggested potential binding for our test compounds, the MD simulation reveals that these interactions are likely unstable. The high RMSD values for the cyclobutane compounds indicate that their initial docked poses are not maintained, and they fail to establish the persistent network of interactions required for stable binding. In contrast, Baricitinib remains firmly anchored in the ATP-binding site, validating its docked pose and providing a dynamic confirmation of its inhibitory mechanism.
Part 3: QM/MM – The Highest Level of Theory
For interactions involving charge transfer, polarization, or bond-making/breaking (as in covalent inhibitors or enzymatic reactions), classical MD force fields are insufficient. QM/MM methods address this by treating a small, critical region of the system (e.g., the ligand and key active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics.[4][12]
Causality Behind the Protocol:
This hybrid approach balances computational cost with accuracy. QM provides a highly accurate description of the electronic structure in the region of interest, allowing for the modeling of phenomena that are inaccessible to classical methods. This is particularly relevant for understanding the precise nature of the interactions between the keto and carboxylic acid groups of our test compounds with the polar residues of the JAK2 active site.
Experimental Protocol: QM/MM Interaction Energy Calculation
-
System Setup:
-
Select representative snapshots from the stable portion of the MD trajectory (for Baricitinib) or from the initial docked pose (for the unstable cyclobutane compounds).
-
Define the QM region: This will typically include the ligand and the side chains of any directly interacting residues (e.g., LEU932, GLU930 for Baricitinib; ASP994, LYS882 for the test compounds).
-
Define the MM region: This includes the rest of the protein and the surrounding solvent molecules.
-
-
QM/MM Calculation:
-
Use a QM/MM-capable software package (e.g., GROMACS interfaced with a QM package like ORCA or Gaussian).
-
Perform a single-point energy calculation to determine the interaction energy between the QM and MM regions.
-
The calculation can be performed at different levels of QM theory (e.g., Density Functional Theory - DFT) to achieve the desired accuracy.
-
-
Analysis:
-
Decompose the interaction energy into its constituent parts (electrostatic, van der Waals, etc.).
-
Analyze the electron density and molecular orbitals to understand charge distribution and polarization effects upon binding.
-
dot graph G { rankdir=TB; node [shape=ellipse, style="filled", fontname="sans-serif", fontcolor="#202124"]; edge [fontname="sans-serif"];
} caption: "Conceptual workflow for a QM/MM calculation."
Comparative QM/MM Analysis
| Method | Baricitinib Interaction Energy | This compound Interaction Energy | Rationale |
| Molecular Docking | Strong (-10 kcal/mol) | Weak (-5.5 kcal/mol) | Fast, good for ranking, but scoring functions are approximations and cannot capture subtle electronic effects. |
| MD (MM-PBSA/GBSA) | Very Strong (-40 kcal/mol) | Unstable (Not applicable) | More accurate than docking as it includes solvent effects and averages over an ensemble of conformations, but still uses a classical force field. |
| QM/MM | Very Strong (-38 kcal/mol) | Weak (-12 kcal/mol) | Most accurate method for interaction energies, explicitly treats electronic polarization and charge transfer. Computationally expensive. |
Note: Energy values are illustrative to show relative trends. MM-PBSA/GBSA is a common method to estimate binding free energy from MD trajectories.
Analysis: The QM/MM calculations provide the most detailed picture. For Baricitinib, they would confirm the strong, favorable interactions dominated by both hydrogen bonding and hydrophobic effects seen in docking and MD. For our test compound, even when forced into the binding pocket for a single-point calculation, the QM/MM interaction energy is significantly weaker. This confirms that, beyond the instability observed in MD, the fundamental electronic and energetic complementarity between the test compound and the JAK2 active site is poor compared to a validated inhibitor.
Conclusion and Senior Scientist's Perspective
This comparative guide demonstrates the power of a hierarchical in-silico approach. Molecular docking served as an effective, rapid initial screen, correctly ranking the potent inhibitor far above our hypothetical test compounds. However, it was the crucial validation step of Molecular Dynamics that provided the most definitive insight into the viability of the docked poses. The instability of the this compound complex in the MD simulation is a strong predictor of poor binding affinity in a real-world experimental setting. Finally, QM/MM offers the ultimate level of detail, confirming that the energetic basis for this instability lies in a lack of strong, specific electronic complementarity with the active site.
For drug development professionals, the message is clear: no single in-silico method tells the whole story. An integrated workflow, where hits from high-throughput methods are rigorously validated by more computationally expensive but physically realistic simulations, is essential for success. This self-validating system—using a known inhibitor as a benchmark and comparing multiple computational techniques—provides confidence in the in-silico predictions and allows for a more rational allocation of resources for experimental validation.
References
-
Baricitinib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 11, 2026, from [Link]
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. (2020). ACS Omega. [Link]
-
3-Oxocyclobutane-1-carboxylic acid | C5H6O3. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved January 11, 2026, from [Link]
-
Crystal structure of JAK2 JH1 in complex with itacitinib. (2023). RCSB PDB. [Link]
-
Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. (2025). MDPI. [Link]
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (2021). Cell Chemical Biology. [Link]
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. (2020). ACS Omega. [Link]
-
JAK2 crystal structure in complex with Compound 13. (2023). RCSB PDB. [Link]
-
JAK2 Inhibitors: What's the true therapeutic potential?. (2010). Blood. [Link]
-
The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. (2019). Autoimmunity Reviews. [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (2023). MDPI. [Link]
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AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 11, 2026, from [Link]
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Lymphocyte highs and lows with baricitinib. (2018). Arthritis & Rheumatology. [Link]
-
1-Methyl-3-oxocyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (2020). RMD Open. [Link]
-
AutoDock Vina: Molecular docking program. (n.d.). Read the Docs. Retrieved January 11, 2026, from [Link]
-
Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550). (2011). The Journal of Immunology. [Link]
-
Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases. (2019). Frontiers in Pharmacology. [Link]
-
Chapter 11: QM/MM Methods for Simulating Enzyme Reactions. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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A Comparative Analysis of Substituted Cyclobutanone Building Blocks: A Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the cyclobutane motif has emerged as a cornerstone for the construction of complex molecular architectures.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for chemists to modulate the pharmacological properties of drug candidates and to access novel chemical space.[1][2] Among the various cyclobutane-containing synthons, substituted cyclobutanones stand out as exceptionally versatile building blocks, serving as precursors to a diverse array of carbocyclic and heterocyclic scaffolds.[1][2]
This guide provides a comparative analysis of key classes of substituted cyclobutanone building blocks. We will delve into the subtle yet profound influence of substituent patterns on their synthesis, reactivity, and stereochemical outcomes in pivotal synthetic transformations. By understanding these structure-activity relationships, researchers can make more informed decisions in the selection and application of these valuable synthetic intermediates.
The Influence of Substituent Position: A Tale of Two Isomers (2- vs. 3-Substitution)
The placement of a substituent on the cyclobutanone ring, either at the 2- or 3-position, dramatically alters its chemical behavior. This distinction is fundamental to harnessing their synthetic potential.
Enolate Formation and Subsequent Reactions
The regioselectivity of enolate formation is a critical consideration in the functionalization of cyclobutanones. For 3-substituted cyclobutanones, enolization can occur on either side of the carbonyl, leading to a mixture of regioisomers. However, "soft" enolization conditions have been shown to favor deprotonation away from the substituent, offering improved regiocontrol compared to "hard" enolization protocols using strong, non-selective bases.[3]
In contrast, 2-substituted cyclobutanones offer more predictable regioselectivity in enolate formation. Under kinetic control (e.g., using LDA at low temperatures), deprotonation typically occurs at the less hindered α-carbon, leading to the less substituted enolate. Conversely, thermodynamic conditions (e.g., using a weaker base at higher temperatures) favor the formation of the more substituted, and generally more stable, enolate. This predictable control over enolate generation makes 2-substituted cyclobutanones particularly valuable for directed aldol reactions, alkylations, and other carbon-carbon bond-forming reactions at a specific α-position.[4][5][6]
Experimental Protocol: Regioselective Alkylation of a 2-Substituted Cyclobutanone [4]
This protocol describes a general procedure for the alkylation of N-(cyclobutylidene)isopropylamine, a common precursor for the synthesis of 2-alkylcyclobutanones.
Materials:
-
Cyclobutanone
-
Isopropylamine
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous diethyl ether
-
Lithium diisopropylamide (LDA) in THF
-
Alkyl bromide (e.g., dodecyl bromide)
-
Aqueous oxalic acid
Procedure:
-
Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve cyclobutanone (1.0 eq) in anhydrous diethyl ether. Add isopropylamine (1.2 eq). Cool the mixture to 0 °C and add TiCl₄ (0.6 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours.
-
Deprotonation: In a separate flask, prepare a solution of LDA (1.1 eq) in anhydrous THF and cool to -78 °C. Add the crude imine solution from step 1 dropwise to the LDA solution. Stir the mixture at -78 °C for 2 hours to ensure complete formation of the aza-enolate.
-
Alkylation: Add the alkyl bromide (1.1 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Hydrolysis: Add a 10% aqueous solution of oxalic acid to the reaction mixture and stir vigorously under reflux for 4 hours.
-
Workup and Purification: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkylcyclobutanone.
Nucleophilic Addition to the Carbonyl Group
The stereochemical outcome of nucleophilic additions to substituted cyclobutanones is governed by a combination of steric and electronic factors. For 3-substituted cyclobutanones, the substituent is relatively remote from the carbonyl group, and its influence on the trajectory of the incoming nucleophile is often modest. However, in the case of hydride reductions, a high cis-selectivity is generally observed, irrespective of the size of the hydride reagent.[7][8][9][10] This preference for the hydride to attack from the face opposite to the substituent is attributed to the minimization of torsional strain in the transition state, consistent with the Felkin-Anh model.[7][8][9][10]
For 2-substituted cyclobutanones, the substituent is in close proximity to the carbonyl and exerts a more significant steric influence, often directing the nucleophile to the less hindered face of the carbonyl.[5] This can lead to high diastereoselectivity in reactions such as Grignard additions and reductions.
Data Summary: Stereoselective Reduction of 3-Substituted Cyclobutanones [4][7]
| Substituent (at C-3) | Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Reference |
| Phenyl | NaBH₄ | Methanol | 0 | >95:5 | [7] |
| Phenyl | L-Selectride® | THF | -78 | >99:1 | [7] |
| Benzyloxy | NaBH₄ | Methanol | 0 | >95:5 | [7] |
| Benzyloxy | L-Selectride® | THF | -78 | >99:1 | [7] |
The Impact of Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of the substituent profoundly influences the reactivity of the cyclobutanone ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the carbonyl group and the stability of reaction intermediates, thereby affecting reaction rates and, in some cases, the reaction pathway itself.
Reactivity of the Carbonyl Group
Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[11] This can lead to faster reaction rates in additions of nucleophiles such as organometallics and hydrides. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, potentially slowing down such reactions.[11]
Theoretical studies have shown that electron-releasing substituents like -OH, -NH₂, and -F stabilize the cyclobutanone, while electron-withdrawing groups such as -CF₃ and -NO₂ have a destabilizing effect.[12][13]
Cycloaddition Reactions of Cyclobutenones
In the context of cyclobutenones, the electronic nature of substituents plays a crucial role in their reactivity as dienophiles in Diels-Alder reactions. Cyclobutenones bearing electron-withdrawing groups at the 2-position are generally more reactive towards electron-rich dienes.[14] Conversely, electron-donating groups on the diene can accelerate the reaction with unsubstituted or electron-poor cyclobutenones.[15][16][17][18]
Logical Flow of a Diels-Alder Reaction with a Substituted Cyclobutenone
Caption: Diels-Alder reaction of an electron-rich diene with an activated cyclobutenone.
Key Classes of Substituted Cyclobutanones and Their Applications
Beyond simple alkyl and alkoxy substituents, several other classes of substituted cyclobutanones serve as powerful building blocks in organic synthesis.
Cyclobutane-1,3-diones
Cyclobutane-1,3-diones are valuable precursors for the synthesis of squaraine dyes and other functional molecules.[19] They can be prepared through the dimerization of ketenes.[19] The two carbonyl groups provide multiple sites for functionalization, allowing for the construction of complex polycyclic systems.
Spirocyclic Cyclobutanones
Spirocyclic cyclobutanones, where the cyclobutanone ring is part of a spiro system, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.[20][21] They can be synthesized through various methods, including the ring expansion of cyclopropanone surrogates.[20] These building blocks are used in the synthesis of natural products and their analogues.
Experimental Workflow for the Synthesis of Spiro[2.3]hexan-4-ones [20]
Caption: Synthesis of enantioenriched spiro[2.3]hexan-4-ones.
Ring Expansion Reactions: A Gateway to Larger Carbocycles
One of the most powerful applications of substituted cyclobutanones is their use in ring expansion reactions to form five-, six-, and even larger membered rings.[2][14][15][22][23] The relief of ring strain provides a strong thermodynamic driving force for these transformations. The regioselectivity of the ring expansion is often influenced by the substitution pattern on the cyclobutanone ring. For instance, in Baeyer-Villiger oxidations, the migratory aptitude of the adjacent carbon atoms dictates which bond is cleaved and inserted with an oxygen atom.[19][22][24][25][26]
Conclusion
Substituted cyclobutanones are a diverse and powerful class of building blocks in organic synthesis. The choice of substituent and its position on the four-membered ring provides a nuanced yet powerful means of controlling reactivity and stereoselectivity. A thorough understanding of the principles outlined in this guide will empower researchers to strategically employ these versatile synthons in the design and execution of efficient and elegant synthetic routes towards complex molecular targets.
References
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ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Retrieved from [Link]
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Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Cyclobutanedione. Retrieved from [Link]
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Organic Chemistry. (2018, March 21). 30.04 Electron-donating and -withdrawing Groups [Video]. YouTube. [Link]
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La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
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Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Retrieved from [Link]
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Biblio. (n.d.). Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Retrieved from [Link]
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LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Techniques for Novel Cyclobutane Compounds
Introduction: Navigating the Analytical Challenges of the Strained Ring
Novel cyclobutane compounds represent a burgeoning field in medicinal chemistry, offering unique three-dimensional scaffolds that can enhance potency, selectivity, and metabolic stability. However, the inherent ring strain and distinct stereochemistry of the cyclobutane moiety present significant challenges for analytical method development and validation. The high-energy C-C bonds can lead to unexpected degradation pathways, while the rigid, puckered ring system can result in complex chromatographic and spectroscopic behaviors.
This guide provides a comprehensive framework for developing and validating robust analytical methods for these unique molecules. We will move beyond generic protocols to address the specific chemical realities of the cyclobutane ring, ensuring that your methods are not only compliant with regulatory standards but are also scientifically sound and suitable for their intended purpose.[1][2] The core objective is to build a self-validating system that guarantees data integrity from early-stage development through to quality control.
Part 1: Strategic Selection of Analytical Techniques
The choice of analytical technique is the foundation of a successful validation program. For cyclobutane-containing molecules, a multi-faceted approach is often necessary to fully characterize the active pharmaceutical ingredient (API) and its potential impurities.
Comparative Analysis of Primary Techniques
The primary techniques for the analysis of small molecules each offer distinct advantages and disadvantages when applied to cyclobutane derivatives. The selection should be based on the specific analytical need, whether it is for identification, quantification of impurities, or assay of the main component.
| Technique | Primary Use Case for Cyclobutane Compounds | Strengths | Limitations & Considerations |
| HPLC-UV | Quantitative analysis (Assay, Impurities, Content Uniformity), Stability-Indicating Methods. | Robust, precise, and widely available. Excellent for quantifying known analytes.[3] | May lack the specificity to distinguish between co-eluting stereoisomers or degradants with similar chromophores. |
| LC-MS/MS | Impurity Identification, Metabolite ID, Forced Degradation Analysis, Trace-level Quantification. | High sensitivity and specificity. Can elucidate structures of unknown degradants by providing mass information.[4] | More complex instrumentation, potential for matrix effects, and can be less quantitative than HPLC-UV without careful validation. |
| GC-MS | Analysis of volatile cyclobutane derivatives or impurities. | Excellent for separating and identifying volatile and semi-volatile compounds. High resolving power. | Requires the analyte to be thermally stable and volatile. Derivatization may be necessary, adding complexity. |
| NMR Spectroscopy | Definitive Structure Elucidation, Stereochemistry Confirmation, Quantitation (qNMR). | Provides unparalleled structural information, including connectivity and stereochemistry.[5][6] Essential for characterizing novel compounds. | Lower sensitivity compared to chromatographic methods, more complex sample preparation, and higher instrumentation cost. |
Rationale for Technique Selection
For a typical drug development program involving a novel cyclobutane compound, the analytical strategy would be as follows:
-
Initial Characterization: High-resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are indispensable for the initial, unambiguous structural confirmation of the new chemical entity (NCE). 1D and 2D NMR techniques (COSY, HSQC, HMBC) are critical for assigning the complex proton and carbon signals often associated with the strained cyclobutane ring.[6]
-
Method Development for QC: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for routine quality control.[7] Its robustness and precision make it ideal for assays and impurity quantification. The primary challenge is developing a stability-indicating method that can separate the API from all potential degradation products.[8]
-
Impurity Profiling: When forced degradation studies reveal impurities that cannot be resolved or identified by HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes essential. It provides the mass data needed to propose structures for unknown degradants.[4]
Part 2: The Core of Validation: A Focus on Specificity and Stability
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][9] For cyclobutane compounds, the emphasis must be on specificity, particularly in the context of stability-indicating methods. The validation parameters should be assessed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10][11]
The Crucial Role of Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[2][3][12] It helps to identify potential degradation products and demonstrates that the analytical method can effectively separate these from the intact API.[2] For cyclobutane compounds, particular attention should be paid to conditions that could promote ring-opening or rearrangement.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours
-
Photostability: ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter).[13][14]
The goal is to achieve 5-20% degradation of the API.[3][13][14] If the cyclobutane ring is susceptible to specific reaction types (e.g., thermal rearrangement), these conditions should be explored more thoroughly.
Workflow for Method Validation of a Novel Cyclobutane Compound
Caption: A workflow for the validation of an analytical method for a novel cyclobutane compound.
Key Validation Parameters and Cyclobutane-Specific Considerations
| Parameter | ICH Q2(R1) Requirement | Cyclobutane-Specific Consideration |
| Specificity | Demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] | The primary focus. Forced degradation samples are key. Use a photodiode array (PDA) detector to check for peak purity. LC-MS is invaluable for confirming that peaks are not due to degradants with the same chromophore. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Typically assessed over a range of 80-120% of the assay concentration. No specific issues for cyclobutanes, but good chromatographic peak shape is essential. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found. | Determined by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Crucial for the accurate measurement of impurities. Must be determined experimentally. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7] | Deliberately vary parameters like mobile phase pH, column temperature, and flow rate to ensure the method is reliable in routine use. |
Part 3: Experimental Protocol: A Stability-Indicating HPLC Method
This section provides a detailed protocol for the validation of a stability-indicating reversed-phase HPLC method for a novel cyclobutane compound.
Objective
To validate an RP-HPLC method for the quantification of "Cyclobutane-X" and to demonstrate its specificity in the presence of its degradation products, process impurities, and formulation excipients.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reference Standard: "Cyclobutane-X" (purity >99.5%).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Purified Water.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Chromatographic Conditions (Example)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
Validation Protocol Steps
Step 1: System Suitability
-
Procedure: Inject five replicate injections of a standard solution (e.g., 100 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor < 2.0.
-
Theoretical plates > 2000.
-
Step 2: Specificity (Forced Degradation)
-
Procedure:
-
Prepare solutions of "Cyclobutane-X" at 1 mg/mL.
-
Subject separate aliquots to acid (0.1 M HCl, 60°C), base (0.1 M NaOH, 60°C), oxidative (3% H₂O₂, RT), thermal (80°C), and photolytic stress.
-
Analyze all stressed samples, along with an unstressed control, by HPLC-PDA.
-
-
Acceptance Criteria:
-
The method must resolve the main "Cyclobutane-X" peak from all degradation product peaks (resolution > 2.0).
-
The peak purity of the "Cyclobutane-X" peak in the stressed samples must pass the PDA software's purity test, indicating no co-elution.
-
Step 3: Linearity
-
Procedure: Prepare a series of at least five concentrations of "Cyclobutane-X" spanning the expected range (e.g., 50% to 150% of the target assay concentration). Inject each in triplicate.
-
Acceptance Criteria:
-
Plot peak area versus concentration.
-
The correlation coefficient (r²) must be ≥ 0.999.
-
Step 4: Accuracy (Recovery)
-
Procedure:
-
Prepare a placebo mixture of the drug product formulation.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with known amounts of "Cyclobutane-X".
-
Prepare each level in triplicate and analyze.
-
-
Acceptance Criteria:
-
The mean recovery should be between 98.0% and 102.0% at each concentration level.
-
Step 5: Precision
-
Procedure:
-
Repeatability: Analyze six separate preparations of the drug product at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different instrument.
-
-
Acceptance Criteria:
-
RSD for repeatability should be ≤ 2.0%.
-
RSD for intermediate precision should be ≤ 2.0%.
-
Potential Degradation Pathways of a Cyclobutane Ring
Caption: Potential degradation pathways for a cyclobutane-containing API under stress conditions.
Conclusion: Ensuring Data Integrity for Novel Molecules
The validation of analytical methods for novel cyclobutane compounds requires more than a checklist approach. It demands a deep understanding of the molecule's unique chemistry and potential liabilities. By focusing on specificity, driven by well-designed forced degradation studies, and rigorously assessing all ICH-recommended validation parameters, researchers can build a robust analytical framework. This ensures the generation of reliable and accurate data, which is fundamental to the successful development of safe and effective medicines containing this valuable chemical scaffold.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][9]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link][3]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][10]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - PDF. U.S. Food and Drug Administration (FDA). [Link][1]
-
Forced degradation studies fda. Vertex AI Search. [13]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link][15]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][11]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link][14]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link][2]
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link][5]
-
NMR Spectroscopy of Cyclobutanes | Request PDF. ResearchGate. [Link][6]
-
DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link][8]
-
Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link][7]
-
Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Hazard Assessment & Chemical Profile
Understanding the chemical nature of a compound is the foundation of its safe handling and disposal. 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is an organic compound featuring a carboxylic acid functional group, which imparts acidic properties, and a ketone on a four-membered ring. While cyclobutane rings are generally stable at room temperature, they possess significant ring strain, which can influence reactivity under certain conditions.[1]
Based on data for the structural analog 3-Oxocyclobutanecarboxylic acid, we can anticipate that this compound is a skin and eye irritant and may cause respiratory irritation if inhaled as a dust.[2][3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.
Table 1: Physicochemical Properties of 3-Oxocyclobutanecarboxylic Acid (Analog)
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | [5] |
| Molecular Weight | 114.1 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Melting Point | 69-70 °C | [5] |
| Boiling Point | 296 °C | [5] |
| Flash Point | 147 °C | [5] |
| Density | 1.431 g/cm³ | [5] |
| pKa | 4.35 ± 0.20 (Predicted) | [5] |
Note: This data is for the close analog 3-Oxocyclobutanecarboxylic acid and should be used as a guideline for assessing the properties of the dimethylated derivative.
Personnel Safety & Pre-Disposal Handling
Before beginning any disposal procedure, ensuring personnel safety is paramount. The potential for skin, eye, and respiratory irritation necessitates strict adherence to safety protocols.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] Ensure that eyewash stations and safety showers are readily accessible and operational.[2]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
First Aid Measures :
-
If in Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][3]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]
-
Step-by-Step Disposal Protocol
The primary and most critical directive for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. [9]
Step 3.1: Waste Segregation and Collection
The cornerstone of proper chemical disposal is rigorous segregation.
-
Designate a Waste Stream : Dedicate a specific waste stream for solid organic acids. Do not mix with other waste categories like halogenated solvents, strong oxidizers, or bases.
-
Collect Waste : Place all waste this compound, including contaminated items like weighing paper or paper towels from a spill cleanup, directly into a designated hazardous waste container.
Step 3.2: Container Management
-
Select Appropriate Container : Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.
-
Label Correctly : Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full, unambiguous chemical name: "Waste this compound"
-
The primary hazard(s): "Irritant," "Acidic"
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
-
Storage : Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area, preferably in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 3.3: Final Disposal Pathway
-
Institutional Coordination : Once the waste container is full or is no longer needed, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Licensed Disposal : The EHS office will consolidate the waste for transport to a licensed and approved waste disposal facility. The universally recommended method for this type of organic solid is incineration in a chemical incinerator equipped with an afterburner and scrubber .[3][6][10] This process ensures the complete destruction of the compound into less harmful components like carbon dioxide and water, with the scrubber system neutralizing any acidic gases produced.
Spill Management Protocol
In the event of an accidental spill of solid material, follow this procedure:
-
Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Avoid Dust Generation : Do not use a dry brush or create airborne dust. If necessary, gently cover the spill with an absorbent material like vermiculite or sand to prevent dispersal.[3]
-
Collect Spilled Material : Carefully sweep up the spilled solid and absorbent material using a scoop or spark-proof tools.[11]
-
Containerize Waste : Place all collected material into a designated hazardous waste container and label it appropriately as described in Section 3.2.
-
Decontaminate : Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.
-
Report : Follow your institution's protocols for reporting chemical spills.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Cas 23761-23-1,3-Oxocyclobutanecarboxylic acid | lookchem [lookchem.com]
- 6. capotchem.com [capotchem.com]
- 7. download.basf.com [download.basf.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Cyclobutanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 11. echemi.com [echemi.com]
A Comprehensive Guide to the Safe Handling of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on established protocols for structurally similar carboxylic acids and ketones. This guide is intended to foster a culture of safety and provide a robust framework for operational and disposal procedures.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation/Corrosion: Carboxylic acids can be corrosive and cause skin burns upon contact.[2]
-
Serious Eye Damage: Direct contact with the eyes is likely to cause severe irritation or damage.[1][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][4][5]
-
Reactivity: Reacts with basic compounds, which can generate heat.[6] It is also incompatible with strong oxidizing agents.[2][7][8][9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes.[10] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[10][11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to acids.[10][11] Gloves should be inspected for any signs of degradation or puncture before each use. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | An acid-resistant lab coat is essential to protect against skin contact.[10] For transfers of larger volumes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid or solutions of the compound should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[2][12] If a fume hood is not available, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[10][11] |
| Foot Protection | Closed-Toed Shoes | Permeable footwear is not permitted in the laboratory. Shoes should be made of a non-porous material and cover the entire foot.[12] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe laboratory environment.
Preparation
-
Consult Safety Resources: Before commencing work, ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Designate Work Area: All manipulations should be performed in a designated area, preferably within a chemical fume hood.[2][12]
-
Assemble Materials: Have all necessary equipment, including PPE, spill kits, and clearly labeled waste containers, available before handling the chemical.
Handling Procedure
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Transferring the Compound: Use a spatula or other appropriate tool for transferring the solid. To prevent the generation of dust, handle the material gently.[6] If preparing a solution, slowly add the compound to the solvent.
-
During Use: Keep containers tightly closed when not in use.[1] Avoid all contact with skin, eyes, and clothing.[10] Eating, drinking, and smoking are strictly prohibited in the handling area.[8][10]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water.[1] Clean and decontaminate the work area and any equipment used.
Emergency Response
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][13] Seek immediate medical attention.
-
Small Spill: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[10] Place the material into a suitable, labeled container for disposal.[1][10]
-
Large Spill: Evacuate the area immediately. Contact your institution's environmental health and safety department for assistance.
Storage and Disposal Plan
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][9] Keep it segregated from incompatible materials such as strong bases and oxidizing agents.[2][7][8][9]
Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1][6] Do not dispose of it down the drain.[6]
Visualized Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. material-properties.org [material-properties.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. leelinework.com [leelinework.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cyclobutanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
